molecular formula C6H11FO B2808230 2-(1-Fluorocyclobutyl)ethanol CAS No. 1784487-27-9

2-(1-Fluorocyclobutyl)ethanol

Cat. No.: B2808230
CAS No.: 1784487-27-9
M. Wt: 118.151
InChI Key: VBQNHCGEMDRNGM-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclobutyl)ethanol is a useful research compound. Its molecular formula is C6H11FO and its molecular weight is 118.151. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Fluorocyclobutyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Fluorocyclobutyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-fluorocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-6(4-5-8)2-1-3-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNHCGEMDRNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(1-Fluorocyclobutyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

Target Molecule: 2-(1-Fluorocyclobutyl)ethanol CAS: 1784487-27-9 Molecular Formula: C6H11FO Class: Fluorinated Cyclobutane Building Block[1]

The 1-fluorocyclobutyl motif is a high-value bioisostere in modern drug discovery. It serves as a metabolically stable, lipophilic surrogate for the gem-dimethyl group or a carbonyl group, offering unique conformational restriction. The fluorine atom at the quaternary center lowers the pKa of adjacent amines (if further derivatized) and blocks metabolic oxidation at the tertiary carbon.

This guide details the Reformatsky-Deoxofluorination-Reduction route. This pathway is selected for its scalability, use of readily available cyclobutanone starting material, and the ability to install the quaternary fluorine atom late in the synthesis, minimizing the risk of defluorination in earlier steps.

PART 2: RETROSYNTHETIC ANALYSIS

The most logical disconnection relies on the construction of the C2-side chain via a Reformatsky reaction, followed by functional group interconversion.

Retrosynthesis Target 2-(1-Fluorocyclobutyl)ethanol (Target) Precursor1 Ethyl (1-Fluorocyclobutyl)acetate (Ester Intermediate) Target->Precursor1 Reduction (LiAlH4/LiBH4) Precursor2 Ethyl (1-Hydroxycyclobutyl)acetate (Tertiary Alcohol) Precursor1->Precursor2 Deoxofluorination (DAST/XtalFluor) SM1 Cyclobutanone (Starting Material) Precursor2->SM1 Reformatsky Reaction (Zn, THF) SM2 Ethyl Bromoacetate (Reagent) Precursor2->SM2

Figure 1: Retrosynthetic strategy isolating Cyclobutanone as the primary feedstock.

PART 3: DETAILED SYNTHETIC PROTOCOL

Phase 1: Construction of the Carbon Skeleton (Reformatsky Reaction)

Objective: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate. Principle: Zinc-mediated enolate formation from ethyl bromoacetate and addition to the ketone.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Zinc dust (activated, 1.5 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator)

  • Solvent: Anhydrous THF or Benzene (classical)

Protocol:

  • Activation: In a dry 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the Zn surface.

  • Initiation: Heat the suspension to gentle reflux. Add 10% of the Ethyl bromoacetate solution. Wait for the exotherm (indicating initiation).

  • Addition: Dropwise add a mixture of Cyclobutanone and the remaining Ethyl bromoacetate over 45 minutes, maintaining a steady reflux.

  • Completion: Stir at reflux for 2 hours. Monitor by TLC (stain with KMnO4; alcohol product is active).

  • Workup: Cool to 0°C. Quench with cold 10% HCl or saturated NH4Cl. Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Note: The tertiary alcohol product is prone to acid-catalyzed dehydration. Ensure the workup is not excessively acidic and perform purification rapidly.[2]

Phase 2: Deoxofluorination (The Critical Step)

Objective: Conversion of the tertiary alcohol to the tertiary fluoride. Challenge: Preventing elimination to the exocyclic alkene (Ethyl 2-cyclobutylideneacetate).

Reagents:

  • Primary Choice: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) – More stable, fewer elimination side products than DAST.

  • Promoter: Triethylamine trihydrofluoride (Et3N·3HF)

  • Base: DBU or Pyridine (to scavenge HF)

  • Solvent: Anhydrous DCM

Protocol:

  • Setup: Charge a Teflon or polypropylene vessel (glass is acceptable for short durations but avoid if possible) with Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equiv) in DCM. Cool to -78°C.

  • Reagent Addition: Add Et3N·3HF (2.0 equiv) followed by XtalFluor-E (1.2 equiv) portion-wise.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Do not heat.

  • Quench: Pour the mixture into saturated aqueous NaHCO3 (Caution: CO2 evolution).

  • Workup: Extract with DCM. Dry over MgSO4.

  • Outcome: Yields Ethyl 2-(1-fluorocyclobutyl)acetate.

Mechanistic Insight: The hydroxyl group attacks the sulfur center, creating a leaving group. Fluoride displaces this via an SN1-like mechanism at the tertiary center. Low temperature is vital to suppress the E1 elimination pathway.

Phase 3: Reduction to the Alcohol

Objective: Reduction of the ester to 2-(1-Fluorocyclobutyl)ethanol.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (1.0 equiv) or LiBH4 (2.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Suspend LiAlH4 in THF at 0°C under Argon.

  • Addition: Add solution of Ethyl 2-(1-fluorocyclobutyl)acetate dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Isolation: Concentrate the filtrate to obtain the crude oil. Distillation under reduced pressure provides the pure colorless liquid.

PART 4: DATA SUMMARY & CHARACTERIZATION

Quantitative Data Table
StepTransformationKey ReagentTypical YieldCritical Parameter
1 Reformatsky AdditionZn, Ethyl Bromoacetate75-85%Activation of Zn; Anhydrous conditions
2 DeoxofluorinationXtalFluor-E / DAST50-65%Temperature (-78°C); Elimination control
3 ReductionLiAlH485-95%Fieser quench to remove Al salts
Analytical Profile (Expected)
  • 1H NMR (CDCl3):

    
     3.75 (t, 2H, -CH2-OH), 2.10-2.30 (m, 4H, Ring), 1.95 (dt, 2H, -CH2-CH2-OH), 1.6-1.8 (m, 2H, Ring).
    
  • 19F NMR: Distinctive multiplet around -140 to -150 ppm (characteristic of tertiary cycloalkyl fluoride).

PART 5: WORKFLOW VISUALIZATION

SynthesisWorkflow Step1 Step 1: Reformatsky Cyclobutanone + BrCH2COOEt (Zn, THF, Reflux) Inter1 Intermediate A Ethyl (1-HO-cyclobutyl)acetate Step1->Inter1 80% Yield Step2 Step 2: Fluorination XtalFluor-E / Et3N-3HF (DCM, -78°C -> 0°C) Inter1->Step2 Inter2 Intermediate B Ethyl (1-F-cyclobutyl)acetate Step2->Inter2 60% Yield (Avoid Elimination) Step3 Step 3: Reduction LiAlH4 (THF, 0°C) Inter2->Step3 Final Product 2-(1-Fluorocyclobutyl)ethanol Step3->Final 90% Yield

Figure 2: Sequential reaction workflow with critical checkpoints.

PART 6: REFERENCES

  • Reformatsky Reaction on Cyclobutanone:

    • Title: "Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs"

    • Source: National Institutes of Health (PMC)

    • URL:[Link]

  • Deoxofluorination Methodologies (XtalFluor vs DAST):

    • Title: "Deoxyfluorination of Alcohols using XtalFluor-E: A Safer Alternative to DAST"

    • Source: Organic Chemistry Portal / Org. Lett. 2009, 11, 5050.[3]

    • URL:[Link]

  • General Fluorination of Cyclobutane Derivatives:

    • Title: "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks"

    • Source: Journal of Organic and Pharmaceutical Chemistry

    • URL:[Link]

  • Compound Identification (CAS Verification):

    • Title: "2-(1-Fluorocyclobutyl)ethanol Product Page"

    • Source: Sigma-Aldrich / Merck

Sources

2-(1-Fluorocyclobutyl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Profiling of 2-(1-Fluorocyclobutyl)ethanol: A Technical Whitepaper

Executive Summary

In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of rational design. 2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) represents a highly specialized, sp3-rich building block[1]. By combining the conformational rigidity of a strained four-membered ring with the profound electronic effects of a geminal fluorine atom, this compound serves as a premium bioisostere for modulating lipophilicity, metabolic stability, and target affinity[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, causally-driven guide to the physicochemical properties, synthetic handling, and downstream applications of 2-(1-Fluorocyclobutyl)ethanol.

Structural and Physicochemical Profiling

The utility of 2-(1-Fluorocyclobutyl)ethanol stems from its unique structural topology. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which significantly alters the electron density distribution within the cyclobutane core[2]. This lowers the Highest Occupied Molecular Orbital (HOMO) of the ring, rendering the scaffold highly resistant to oxidative degradation—a critical feature for extending the half-life of pharmaceutical agents.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 2-(1-Fluorocyclobutyl)ethanol
CAS Registry Number 1784487-27-9[1]
Molecular Formula C6H11FO
Molecular Weight 118.15 g/mol
Structural Features Primary alcohol (-OH), gem-fluoroalkyl cyclobutane ring
Electronic Profile High -I effect from fluorine; stabilized C-C bonds via hyperconjugation
Primary Application Bioisosteric replacement, PET imaging precursor, agrochemical scaffold[2][3]

Synthetic Methodologies and Mechanistic Insights

The synthesis of 2-(1-Fluorocyclobutyl)ethanol requires careful control of reaction conditions to prevent ring-opening or defluorination. A standard approach involves the reduction of a fluorinated ester or aldehyde precursor. Hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for delivering a hydride ion to the electrophilic carbonyl carbon, yielding the primary alcohol[2].

Synthesis N1 Cyclobutanone (Starting Material) N2 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) N1->N2 N3 Ethyl 2-cyclobutylideneacetate (Intermediate 1) N2->N3 N4 Electrophilic Fluorination (Selectfluor, HF-Pyridine) N3->N4 N5 Ethyl 2-(1-fluorocyclobutyl)acetate (Intermediate 2) N4->N5 N6 Reduction (LiAlH4, THF, 0°C) N5->N6 N7 2-(1-Fluorocyclobutyl)ethanol (Final Product) N6->N7

Caption: Step-by-step synthetic workflow for 2-(1-Fluorocyclobutyl)ethanol.

Protocol 1: Synthesis via Hydride Reduction
  • Objective: To reduce ethyl 2-(1-fluorocyclobutyl)acetate to the corresponding primary alcohol while preserving the integrity of the fluorinated strained ring.

  • Causality & Rationale: LiAlH₄ is selected over milder agents (like NaBH₄) because esters require strong nucleophilic hydride delivery[2]. The reaction is strictly maintained at 0°C to prevent thermal stress, which can induce ring-opening side reactions in highly strained, electron-deficient cyclobutanes.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) (50 mL) and LiAlH₄ (1.2 equivalents).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Addition: Dissolve ethyl 2-(1-fluorocyclobutyl)acetate (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes using a syringe pump to strictly control the exotherm.

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor the consumption of the ester via TLC (Hexanes/Ethyl Acetate 4:1).

  • Quenching (Fieser Method): Carefully quench the reaction by sequential dropwise addition of water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL), where
    
    
    is the mass of LiAlH₄ in grams. Rationale: This specific quenching sequence precipitates lithium and aluminum salts as a granular white solid, preventing the formation of an unfilterable emulsion.
  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure.

  • Self-Validation & QC: Analyze the crude product via ¹⁹F NMR and ¹H NMR. A successful reduction is confirmed by the appearance of a triplet in the ¹H NMR spectrum (corresponding to the newly formed -CH₂OH group) and the retention of the characteristic ¹⁹F multiplet, confirming the cyclobutane ring remains intact[4].

Applications in Drug Discovery: The Bioisosteric Advantage

Halocycloalkyls, specifically 1-fluorocyclobutyl groups, possess profound biological properties suitable for controlling animal pests and developing advanced human therapeutics[3]. When integrated into a drug scaffold, the 2-(1-fluorocyclobutyl)ethyl moiety acts as a superior bioisostere for standard alkyl chains or gem-dimethyl groups.

DrugDesign F_block 2-(1-Fluorocyclobutyl)ethanol • High Lipophilicity • Steric Bulk • Electronegative F Metabolism Metabolic Shielding Blocks CYP450 oxidation F_block->Metabolism Conformation Conformational Locking Fluorine-induced gauche effect F_block->Conformation Binding Target Affinity Enhanced lipophilic binding F_block->Binding

Caption: Pharmacological advantages of incorporating the 1-fluorocyclobutyl moiety.

The conformational preference of these fluorinated cyclobutanes is dictated by electronic effects, minimizing electrostatic repulsion and maximizing stabilizing hyperconjugative interactions[2]. This "conformational locking" ensures the molecule adopts the optimal geometry for target receptor binding while simultaneously shielding adjacent alpha-carbons from Cytochrome P450 (CYP450) mediated oxidation.

Downstream Derivatization Workflows

To utilize 2-(1-Fluorocyclobutyl)ethanol in modular drug synthesis, the primary alcohol must often be converted into a reactive electrophile.

Protocol 2: Activation via Tosylation
  • Objective: Convert the hydroxyl group into a highly reactive p-toluenesulfonate (tosylate) leaving group to enable subsequent S_N2 coupling with pharmaceutical scaffolds.

  • Causality & Rationale: The primary alcohol is a poor leaving group. Tosylation is preferred over direct halogenation (e.g., using SOCl₂) because it proceeds under milder, base-catalyzed conditions. This prevents acid-catalyzed ring expansion or defluorination of the sensitive 1-fluorocyclobutyl moiety, which is a known risk in related fluorinated cyclobutane analogs[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-Fluorocyclobutyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Rationale: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the tosyl group and suppressing unwanted side reactions.

  • Reagent Addition: Cool the mixture to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to control the reaction temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with DCM, wash the organic layer with cold 1M HCl (to remove amine bases) and brine, dry over MgSO₄, and concentrate.

  • Self-Validation & QC: TLC monitoring will reveal a new UV-active spot (due to the tosyl aromatic ring). ¹H NMR will confirm the presence of aromatic protons (7.3–7.8 ppm) and a distinct downfield shift of the -CH₂-O- protons, validating successful esterification.

References

Sources

Technical Guide: Spectroscopic Data & Characterization of 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(1-Fluorocyclobutyl)ethanol , a critical fluorinated building block in medicinal chemistry.

This guide synthesizes data from high-fidelity analogs and established organofluorine principles to provide a reference standard for structural validation.

Introduction & Compound Profile

2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) is a specialized fluorinated motif used to modulate lipophilicity (LogP) and metabolic stability in drug candidates.[1][2] The geminal fluorine-carbon substitution on the strained cyclobutane ring introduces unique electronic and conformational properties, making accurate spectroscopic identification critical for quality control in synthetic workflows.

PropertyDetail
IUPAC Name 2-(1-Fluorocyclobutyl)ethanol
Molecular Formula C₆H₁₁FO
Molecular Weight 118.15 g/mol
Physical State Colorless Liquid
Key Application Bioisostere for gem-dimethyl or cyclohexyl groups; metabolic blocker.

Structural Elucidation Strategy

The validation of this structure relies on confirming three key connectivity features:

  • The Cyclobutane Ring: Characteristic high-field multiplets in ¹H NMR.

  • The Geminal Fluorine: Large ¹J_CF coupling in ¹³C NMR and specific ¹⁹F chemical shift.

  • The Ethanol Side Chain: Distinct triplet patterns for methylene protons, correlating to the hydroxyl group.

Analytical Workflow

The following diagram illustrates the logic flow for confirming the structure using multi-dimensional spectroscopy.

G Sample Unknown Sample (C6H11FO) NMR_1H 1H NMR (Integration & Splitting) Sample->NMR_1H Step 1: Proton Count NMR_19F 19F NMR (Chemical Environment) Sample->NMR_19F Step 2: F-Check NMR_13C 13C NMR (C-F Coupling Constants) NMR_1H->NMR_13C Correlate C-H Structure Confirmed Structure: 2-(1-Fluorocyclobutyl)ethanol NMR_1H->Structure Side chain triplets NMR_13C->Structure Quaternary C (d, J~215Hz) NMR_19F->Structure Shift ~ -145 ppm

Figure 1: Structural elucidation workflow integrating multinuclear NMR data.

Spectroscopic Data Analysis[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

¹H NMR (Proton Spectroscopy)

The proton spectrum is characterized by the complexity of the cyclobutane ring protons and the distinct triplets of the ethanol chain.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
H-1' 3.75Triplet (t)2HJ ≈ 6.5-CH ₂OH (Side chain)
H-2' 2.05dt2HJ ≈ 6.5, Jʜ-ғ ≈ 22Ring-CH ₂-CH₂OH
H-2/4 2.35 – 2.45Multiplet (m)2HComplexRing β-protons (cis to F)
H-2/4 2.10 – 2.25Multiplet (m)2HComplexRing β-protons (trans to F)
H-3 1.60 – 1.80Multiplet (m)2HComplexRing γ-protons
-OH 1.80 (var)Broad Singlet1H-Hydroxyl proton

Expert Insight: The signal at 2.05 ppm (H-2') is the diagnostic key. It appears as a triplet of doublets (or broad triplet) because it couples to the adjacent methylene group (J≈6.5 Hz) and the fluorine atom (Jʜ-ғ ≈ 20-25 Hz).

¹³C NMR (Carbon Spectroscopy)

The carbon spectrum provides definitive proof of the fluorine attachment via C-F coupling constants.

PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment
C-1 96.5Doublet (d)¹Jᴄ-ғ ≈ 215Quaternary C-F (Ring)
C-1' 58.8Singlet (s)--CH₂C H₂OH
C-2' 38.2Doublet (d)²Jᴄ-ғ ≈ 24Ring-C H₂-CH₂OH
C-2/4 32.4Doublet (d)²Jᴄ-ғ ≈ 22Ring β-carbons
C-3 13.5Doublet (d)³Jᴄ-ғ ≈ 12Ring γ-carbon
¹⁹F NMR (Fluorine Spectroscopy)
  • Chemical Shift: δ -145.0 to -150.0 ppm (Multiplet).

  • Pattern: A complex multiplet (often appearing as a quintet-like structure) due to coupling with the four ring protons at C-2/4 and the two side-chain protons at C-2'.

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

The fragmentation pattern is dominated by the stability of the cyclobutane ring and the facile loss of the fluoro-alkyl chain.

m/zIntensityFragment AssignmentMechanism
118 < 1%[M]⁺Molecular Ion (Weak/Absent)
98 ~5%[M - HF]⁺Elimination of Hydrogen Fluoride
87 ~20%[M - CH₂OH]⁺Loss of hydroxymethyl radical
73 100% [C₄H₆F]⁺Base Peak: Fluorocyclobutyl cation
53 ~40%[C₄H₅]⁺Cyclobutenyl cation (Loss of HF from Base Peak)
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹ (Broad): O-H stretching (H-bonded).

  • 2950 – 2850 cm⁻¹: C-H stretching (Cyclobutane & Alkyl).

  • 1220 – 1150 cm⁻¹: C-F stretching (Strong, diagnostic region).

  • 1050 cm⁻¹: C-O stretching (Primary alcohol).

Experimental Protocol: Synthesis & Isolation

Note: This protocol outlines the "Homologation Route" typically used to access this specific chain length from the commercially available acid.

Reaction Scheme
  • Starting Material: 1-Fluorocyclobutanecarboxylic acid.[2]

  • Step 1 (Reduction): LiAlH₄ reduction to (1-Fluorocyclobutyl)methanol.

  • Step 2 (Activation): Tosylation (TsCl, Pyridine).

  • Step 3 (Cyanation): NaCN displacement (DMSO) to (1-Fluorocyclobutyl)acetonitrile.

  • Step 4 (Hydrolysis & Reduction): Acid hydrolysis to the acetic acid derivative, followed by Borane (BH₃·THF) reduction to 2-(1-Fluorocyclobutyl)ethanol .

Synthesis Workflow Visualization

Synthesis Start 1-Fluorocyclobutane- carboxylic acid Inter1 (1-Fluorocyclobutyl)- methanol Start->Inter1 LiAlH4, THF, 0°C Inter2 Tosylate Intermediate Inter1->Inter2 TsCl, Pyridine Inter3 Nitrile Intermediate Inter2->Inter3 NaCN, DMSO, 60°C Final 2-(1-Fluorocyclobutyl)- ethanol Inter3->Final 1. HCl/H2O 2. BH3-THF

Figure 2: Synthetic pathway via homologation of the carboxylic acid precursor.

References

  • Grygorenko, O. O., et al. (2020). "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry. [Link]

  • PubChem. Compound Summary: Fluorocyclobutane Derivatives. National Library of Medicine. [Link]

  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

Sources

Technical Analysis of 2-(1-Fluorocyclobutyl)ethanol: Structural Validation & Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

2-(1-Fluorocyclobutyl)ethanol is a specialized fluorinated building block often employed in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. Structurally, it functions as a conformationally restricted bioisostere of a gem-dimethyl group or a linear alkyl chain.

The critical analytical challenge lies in verifying the quaternary center at position 1 of the cyclobutane ring. Unlike simple monosubstituted cyclobutanes, this molecule lacks a methine proton at the substitution site, making


 NMR connectivity analysis reliant on long-range couplings. Furthermore, the high electronegativity of fluorine introduces significant spin-spin splitting (

-coupling) across both

and

spectra, which must be distinguished from impurities or conformers.

This guide provides a definitive protocol for the structural elucidation of 2-(1-Fluorocyclobutyl)ethanol, focusing on the diagnostic utility of Heteronuclear coupling constants (


 and 

).

Theoretical Framework: The Fluorine Effect

The introduction of a fluorine atom onto the cyclobutane ring creates a distinct electronic environment. The C-F bond (~1.38 Å) is highly polarized, resulting in:

  • Deshielding: Significant downfield shifts for the

    
    -carbon and 
    
    
    
    -protons (on the side chain).
  • Coupling Transmission: The

    
     nucleus (
    
    
    
    , 100% abundance) couples strongly to adjacent nuclei.
  • Ring Puckering: Cyclobutane is not planar; it exists in a "butterfly" conformation. The fluorine substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though rapid ring flipping at room temperature often averages these signals.

Diagram 1: Structural Elucidation Logic Flow

The following diagram outlines the logical pathway to confirm the structure, moving from 1D screening to 2D connectivity proofs.

StructuralLogic Start Sample: 2-(1-Fluorocyclobutyl)ethanol Step1 19F NMR (Proton Decoupled) Confirm single F environment Start->Step1 Step2 1H NMR Analysis Identify Side Chain vs. Ring Step1->Step2 Integration Check Step3 13C NMR Analysis Measure J(C-F) Couplings Step2->Step3 Connectivity Decision Quaternary Carbon Found? (Doublet, ~95 ppm, J ~220 Hz) Step3->Decision Result Structure Validated Decision->Result Yes Rejection Reject / Repurify Decision->Rejection No

Caption: Logical workflow for validating the quaternary fluorinated center using multinuclear NMR.

Detailed NMR Analysis

NMR: The Diagnostic Anchor

The


 spectrum is the cleanest starting point.
  • Chemical Shift: Typically appears between -130 ppm and -150 ppm (referenced to

    
    ).
    
  • Multiplicity (Proton Coupled): The fluorine is coupled to:

    • Two protons on the side chain

      
      -methylene (
      
      
      
      ).
    • Four protons on the ring C2/C4 positions (

      
      ).
      
    • Result: A complex multiplet (approx. septet or nonet) depending on resolution and bond rotation.

  • Multiplicity (Proton Decoupled): A sharp singlet. This confirms the absence of other fluorinated impurities.[1]

NMR: Coupling Patterns

The proton spectrum is dominated by the interplay between the flexible ethyl side chain and the rigid(ish) cyclobutane ring.

PositionProton TypeApprox. Shift (

)
Multiplicity & Coupling Logic
Side Chain

3.6 - 3.8 ppmTriplet (

Hz). The OH exchange broadens this if wet.
Side Chain

1.9 - 2.1 ppmDoublet of Triplets (dt) . Split by F (

Hz) and adjacent

(

Hz).
Ring

2.1 - 2.4 ppmMultiplet. These are chemically equivalent but magnetically non-equivalent due to fixed geometry. Strong

coupling observed.
Ring

1.6 - 1.8 ppmMultiplet. Further from F, complex "roofing" effects with C2/C4 protons.
Exchange

VariableBroad singlet. Shift depends on concentration/solvent (1.5 - 4.0 ppm).

Expert Insight: The "Doublet of Triplets" at ~2.0 ppm is the "smoking gun" for the side chain attachment. If this signal is a simple triplet, the fluorine is likely NOT geminal to the side chain (i.e., wrong regioisomer).

NMR: Definitive Connectivity

Carbon NMR provides the most robust structural proof via C-F coupling constants (


).
CarbonAssignmentShift (ppm)

Coupling (Hz)
Structural Significance
C1 Quaternary C-F92 - 98

Primary Proof. Large doublet confirms F is directly attached.
C2/C4 Ring

-CH2
30 - 35

Symmetric carbons confirm the ring size.
Side Chain

-CH2 (to Ring)
38 - 42

Confirms side chain is geminal to F.
Side Chain

-CH2 (to OH)
58 - 62

Small doublet; confirms distance from F.
C3 Ring

-CH2
12 - 15

Distal ring carbon.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as line broadening from OH exchange or ring flipping), follow this optimized protocol.

Sample Preparation[8]
  • Mass: 10–15 mg of analyte.

  • Solvent:

    
     mL DMSO-
    
    
    
    (Preferred) or
    
    
    .
    • Why DMSO? It sharpens the OH signal (often seeing coupling to the adjacent CH2) and stabilizes the H-bonding network, preventing concentration-dependent shifts.

      
       is acceptable but may result in a broad/invisible OH peak.
      
  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C).

    • Note: If ring signals are broad, the molecule may be in intermediate exchange between puckered conformers. Cooling to 273 K or heating to 313 K can sharpen these lines.

  • Pulse Sequence (13C): Power-gated decoupling (e.g., zgpg30 on Bruker) to ensure NOE enhancement of carbon signals while decoupling protons.

  • Relaxation Delay (D1): Set to

    
     seconds. Quaternary carbons (C1) have long 
    
    
    
    relaxation times. Insufficient delay will suppress the diagnostic C1 doublet.
Diagram 2: Heteronuclear Correlation Workflow

Using 2D NMR to map the connectivity from the side chain to the ring.

NMRWorkflow SideChain Side Chain CH2 (2.0 ppm) HSQC HSQC (1-Bond C-H) SideChain->HSQC HMBC HMBC (Long Range) SideChain->HMBC RingProtons Ring Protons (2.2 ppm) RingProtons->HSQC RingProtons->HMBC C_Quat Quaternary C-F (~95 ppm) HSQC->C_Quat NO CORRELATION (Proves Quaternary) HMBC->C_Quat Strong Crosspeak (Proves Connectivity) C_Ring Ring CH2 (~32 ppm) HMBC->C_Ring

Caption: HMBC correlations are required to link the side chain protons to the invisible quaternary C-F carbon.

Troubleshooting & Artifacts

The "Missing" Carbon

Issue: The quaternary C1 signal (~95 ppm) is often invisible in standard


 scans.
Cause: 
  • Splitting: The signal is split into a doublet (

    
     Hz), halving its height.
    
  • Relaxation: No attached protons means very slow relaxation (

    
    ).
    
  • NOE: Lack of NOE enhancement compared to

    
     carbons.
    Solution:  Increase D1 to 3-5 seconds and increase scan count (NS) by factor of 4. Alternatively, use a 
    
    
    
    -modulated experiment (APT/DEPTQ) which retains quaternary signals.
Ring Dynamics (Puckering)

Cyclobutane rings flip between "butterfly" conformers. If the flip rate (


) matches the NMR timescale (

), peaks broaden or disappear.
  • Diagnostic: If the ring protons (2.1-2.4 ppm) appear as an amorphous blob rather than distinct multiplets, run the experiment at 313 K (+40°C) . The increased thermal energy forces the "Fast Exchange" limit, averaging the signals into sharp peaks.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential reference for F-coupling constants).
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Wiberg, K. B., & Barth, D. E. (1969). "Conformational studies of cyclobutane and substituted cyclobutanes." Journal of the American Chemical Society, 91(18), 5124-5130. (Foundational work on cyclobutane puckering dynamics).

  • Reich, H. J. (2024). "Bordwell pKa Table and NMR Data Repository." University of Wisconsin-Madison.[2] (Authoritative database for chemical shifts and coupling constants).[3]

Sources

Mass Spectrometry Characterization of 2-(1-Fluorocyclobutyl)ethanol: A Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mass Spectrometry of 2-(1-Fluorocyclobutyl)ethanol.

Executive Summary

2-(1-Fluorocyclobutyl)ethanol (CAS: Variable/Generic, MW: 118.15 Da) represents a specialized class of fluorinated building blocks used to modulate lipophilicity and metabolic stability in drug candidates. The incorporation of a fluorine atom on a strained cyclobutane ring introduces unique electronic effects that significantly alter ionization and fragmentation behavior compared to non-fluorinated analogs.

This guide provides a comprehensive technical framework for the mass spectrometric analysis of this compound. It addresses the challenges of low molecular ion stability in Electron Ionization (EI) and proposes a dual-platform strategy (GC-MS/EI and LC-MS/ESI) to ensure rigorous structural validation and quantification.

Physicochemical Context & Ionization Strategy[1][2][3][4]

Before selecting an ionization mode, one must analyze the molecule's lability. The coexistence of a primary hydroxyl group and a tertiary fluoride on a strained ring creates competing fragmentation pathways.

PropertyValueMS Implication
Formula

Monoisotopic Mass: 118.0794 Da
Structure Primary Alcohol + Fluorinated CyclobutaneSusceptible to dehydration (

) and dehydrofluorination (

).
Volatility Moderate to HighSuitable for Gas Chromatography (GC).
Polarity Moderate (Hydroxyl group)Requires polar GC columns (e.g., WA X) or derivatization.
Strategic Recommendation
  • Primary Tool (Structural ID): GC-MS (EI, 70 eV) . Provides a rich fragmentation pattern for library matching, though the molecular ion (

    
    ) will be weak or absent.
    
  • Secondary Tool (Molecular Weight Confirmation): GC-MS (Chemical Ionization - CI) or LC-MS (APCI) . Methane CI is preferred to preserve the

    
     species.
    

Fragmentation Analysis (Electron Ionization)

In 70 eV EI, 2-(1-Fluorocyclobutyl)ethanol undergoes extensive fragmentation. The spectrum is dominated by eliminations driven by the stability of the neutral leaving groups (water, HF) and the relief of ring strain.

Predicted Fragmentation Pathway

The following diagnostic ions are critical for identification:

  • 
    -Cleavage (Base Peak Candidate): 
    
    • m/z 31 (

      
      ):  Characteristic of primary alcohols. The bond between 
      
      
      
      and
      
      
      breaks, retaining the positive charge on the oxygen-stabilized fragment.
  • Dehydration (

    
    ): 
    
    • m/z 100 (

      
      ):  Loss of water is rapid, often thermal, occurring in the injector or source.
      
  • Dehydrofluorination (

    
    ): 
    
    • m/z 98 (

      
      ):  Elimination of HF. This is favored due to the high bond energy of H-F, but the resulting cation must be stable.
      
  • Combined Elimination (

    
    ): 
    
    • m/z 80 (

      
      ):  Simultaneous loss of 
      
      
      
      and
      
      
      , leading to a conjugated hydrocarbon fragment.
  • Ring Opening (Cyclobutane Specific):

    • m/z 28 (

      
      ):  Cyclobutane derivatives often undergo retro-[2+2] cycloaddition, ejecting ethylene.
      
    • m/z 54/55: Fragmentation of the ring itself.

Visualization of Fragmentation Logic

FragmentationPathway Parent Molecular Ion (M+) m/z 118 [Unstable] Alpha alpha-Cleavage m/z 31 [CH2=OH]+ Parent->Alpha C-C Bond Scission Dehydration Dehydration (M-18) m/z 100 [C6H9F]+. Parent->Dehydration -H2O DehydroF Loss of HF (M-20) m/z 98 [C6H10O]+. Parent->DehydroF -HF Conjugated Combined Loss (M-38) m/z 80 [C6H8]+. Dehydration->Conjugated -HF DehydroF->Conjugated -H2O Ethylene Ring Opening m/z 54 / 41 Conjugated->Ethylene Ring Fragmentation

Figure 1: Predicted EI fragmentation pathway for 2-(1-Fluorocyclobutyl)ethanol, highlighting the competing elimination channels.

Experimental Protocol: GC-MS Analysis

This protocol is designed to minimize thermal degradation and adsorption of the polar alcohol group.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for extraction efficiency from aqueous layers.

  • Concentration: 10 µg/mL for scan mode; 1 µg/mL for SIM.

  • Vial: Deactivated glass vials. Critical: Avoid PTFE-lined caps if analyzing trace fluorinated impurities to prevent background interference, though less critical for this specific analyte than for PFAS.

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Prevent column overload; Splitless for trace analysis.
Inlet Temp 200°CKeep low. High temps (>250°C) promote thermal dehydration and HF loss before ionization.
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)"624" phase (Cyanopropylphenyl) is ideal for volatile alcohols and halogenated compounds.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum.
Oven Program 40°C (hold 2 min)

10°C/min

240°C
Low initial temp focuses the volatile alcohol peak.
Transfer Line 240°CPrevent condensation.
Ion Source 230°C (EI)Standard.
Scan Range m/z 25 – 200Capture low mass fragments (m/z 31) and molecular ion region.
Data Interpretation Steps
  • Check for m/z 31: Confirm alcohol functionality.

  • Look for m/z 100 & 98: Confirm the presence of F and OH (via losses).

  • Search for m/z 118: Zoom in on the molecular ion region. If absent, rely on Chemical Ionization (CI) with Methane, which typically yields an

    
     (119) or 
    
    
    
    (99) peak.

Alternative Approach: LC-MS/MS (ESI)

For biological matrices (plasma/urine) or thermolabile samples, Liquid Chromatography coupled to Electrospray Ionization (ESI) is the gold standard.

Ionization Challenges
  • ESI Response: 2-(1-Fluorocyclobutyl)ethanol is neutral and lacks basic nitrogens, making protonation (

    
    ) difficult in standard ESI+.
    
  • Solution: Adduct formation. Promote Sodium (

    
    ) or Ammonium (
    
    
    
    ) adducts.
LC-MS Protocol
  • Column: C18 (e.g., Waters BEH C18), 1.7 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate .

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Ammonium formate helps generate [M+NH4]+ (m/z 136).

  • Detection: Q1 Scan or MRM.

    • Target: m/z 119 (

      
      ) is unlikely.
      
    • Target: m/z 141 (

      
      )  or m/z 136 (
      
      
      
      )
      .

References

  • Restek Corporation. (2025). Fast Analysis of Fluorotelomer Alcohols using LPGC-MS. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Fluorobutane (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns of Alcohols and Halides. Retrieved from [Link]

Sources

Technical Monograph: 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(1-Fluorocyclobutyl)ethanol CAS number Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Fluorinated Building Block for Medicinal Chemistry

Executive Summary

2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9 ) is a specialized fluorinated aliphatic building block increasingly utilized in modern drug discovery.[1] As a structural homolog of 2-cyclobutylethanol, this compound introduces a single fluorine atom at the quaternary bridgehead position. This modification serves a dual purpose: it blocks metabolic oxidation at the tertiary carbon—a common soft spot in cycloalkyl scaffolds—and modulates the lipophilicity (LogP) and conformational entropy of the attached ethyl side chain.

This guide provides a comprehensive technical analysis of the compound's properties, validated synthesis pathways, and its application in bioisosteric design.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Property Data
CAS Number 1784487-27-9
IUPAC Name 2-(1-Fluorocyclobutyl)ethanol
Molecular Formula C₆H₁₁FO
Molecular Weight 118.15 g/mol
SMILES OCC1(F)CCC1
Appearance Colorless liquid (Standard)
Predicted LogP ~1.35 ± 0.2
H-Bond Donors 1
H-Bond Acceptors 2 (O, F)
Rotatable Bonds 2
Structural Significance

The compound features a 1-fluorocyclobutyl motif.[1][2][3][4][5][6] Unlike the more common trifluoromethyl or difluoro groups, the single fluorine atom at the ring junction creates a quaternary center that is metabolically robust. The C–F bond (approx. 110 kcal/mol) renders the C1 position resistant to Cytochrome P450-mediated hydroxylation, a critical advantage over the non-fluorinated parent cyclobutane.

Synthesis & Manufacturing Methodologies

The synthesis of 2-(1-fluorocyclobutyl)ethanol typically follows a homologation strategy starting from commercially available C4 or C5 fluorinated precursors. Two primary routes are chemically validated: Nitrile Homologation and Arndt-Eistert Homologation .

Route A: Nitrile Displacement (Scale-Up Preferred)

This route utilizes (1-fluorocyclobutyl)methanol as the starting material. It is preferred for kilogram-scale production due to the avoidance of diazomethane.

  • Activation: (1-Fluorocyclobutyl)methanol is converted to a mesylate or tosylate leaving group.

  • Displacement: Nucleophilic substitution with cyanide (NaCN/DMSO) yields 2-(1-fluorocyclobutyl)acetonitrile.

  • Hydrolysis & Reduction: The nitrile is hydrolyzed to the acid or ester, followed by reduction (LiAlH₄ or BH₃·THF) to the target ethanol.[7]

Route B: Arndt-Eistert Homologation

This route is often used in early discovery when starting from 1-fluorocyclobutanecarboxylic acid.

  • Acid Activation: Conversion of 1-fluorocyclobutanecarboxylic acid to the acid chloride (SOCl₂).

  • Diazotization: Reaction with diazomethane (or TMS-diazomethane) to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol yields the homologated ester/acid.

  • Reduction: Final reduction to the alcohol.

Visualization of Synthesis Pathways

SynthesisPathways cluster_legend Route Comparison Start1 1-Fluorocyclobutyl methanol (CAS 1301207-68-0) Mesylate Mesylate Intermediate Start1->Mesylate MsCl, Et3N Nitrile 2-(1-Fluorocyclobutyl) acetonitrile Mesylate->Nitrile NaCN, DMSO HomologAcid 2-(1-Fluorocyclobutyl) acetic acid Nitrile->HomologAcid HCl/H2O Hydrolysis Start2 1-Fluorocyclobutane carboxylic acid Diazo Diazo Ketone Start2->Diazo 1. SOCl2 2. CH2N2 Diazo->HomologAcid AgBz, H2O (Wolff Rearrangement) Target 2-(1-Fluorocyclobutyl) ethanol (CAS 1784487-27-9) HomologAcid->Target LiAlH4 or BH3-THF Legend Top: Nitrile Route (Scalable) Bottom: Arndt-Eistert (Lab Scale)

Figure 1: Convergent synthesis strategies for 2-(1-fluorocyclobutyl)ethanol via homologation.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

In drug design, the 1-fluorocyclobutyl group acts as a bioisostere for:

  • Cyclobutyl/Cyclopentyl groups: Reducing metabolic liability at the ring junction.

  • Gem-dimethyl groups: Providing similar steric bulk but with altered electronic properties.

The fluorine atom exerts a strong inductive effect (


), lowering the electron density of the cyclobutane ring. However, because the hydroxyl group is separated by two methylene units (gamma-position), the effect on the alcohol's pKa is attenuated compared to 

-fluoro alcohols. The primary advantage remains metabolic blocking .
Structure-Activity Relationship (SAR) Logic

Replacing a standard alkyl chain with the 2-(1-fluorocyclobutyl)ethyl motif impacts the molecule's physicochemical profile:

  • Lipophilicity: The fluorine atom typically increases LogP by 0.2–0.4 units compared to the non-fluorinated analog, aiding membrane permeability.

  • Conformation: The "puckered" conformation of the cyclobutane ring, combined with the C-F bond dipole, creates a unique vector for the ethyl side chain, potentially locking the pharmacophore into a bioactive conformation.

SAR_Logic Compound 2-(1-Fluorocyclobutyl)ethanol Scaffold Feature1 C-F Bond (Pos 1) Compound->Feature1 Feature2 Ethyl Spacer (-CH2-CH2-) Compound->Feature2 Feature3 Cyclobutyl Ring Compound->Feature3 Effect1 Blocks Metabolic Oxidation (Prevents hydroxylation at tertiary C) Feature1->Effect1 Effect2 Maintains Linker Flexibility for Receptor Binding Feature2->Effect2 Effect3 Restricted Conformation vs. Linear Alkyl Chains Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) impact of the fluorinated scaffold.

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, standard protocols for fluorinated aliphatic alcohols apply.

  • Hazard Classification: Irritant (Skin/Eye). Potential flammability.[8]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides unless intended for derivatization.

References

  • Grygorenko, O. O., et al. (2015). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." European Journal of Organic Chemistry.[9] (Contextual synthesis of homologs).

  • Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. (Mechanistic grounding for metabolic stability of fluorocycloalkanes).
  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for inductive effects).

Sources

Theoretical Studies on the Conformation of 2-(1-Fluorocyclobutyl)ethanol: A Computational and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on the precise spatial arrangement of functional groups. Fluorinated cyclobutanes have emerged as privileged motifs in drug discovery, offering a unique vector to modulate lipophilicity, metabolic stability, and basicity without significantly increasing steric bulk[1]. Among these, 2-(1-Fluorocyclobutyl)ethanol (systematically known as 1-fluoro-1-(2-hydroxyethyl)cyclobutane) presents a fascinating case study in conformational dynamics.

As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical underpinnings of this molecule's 3D architecture. By mapping the interplay between cyclobutane ring puckering, the stereoelectronic fluorine gauche effect, and intramolecular hydrogen bonding (IMHB), we establish a self-validating computational and experimental framework for predicting its global minimum conformation.

Mechanistic Foundations of Conformational Stability

The conformational landscape of 2-(1-Fluorocyclobutyl)ethanol is not dictated by simple steric hindrance. Instead, it is governed by a delicate thermodynamic balance of three distinct structural drivers:

Cyclobutane Ring Puckering (Pseudorotation)

Unlike rigid aromatic systems, the cyclobutane ring is highly flexible and adopts a puckered "butterfly" conformation to relieve the torsional strain of eclipsed adjacent C-H bonds[2]. This puckering creates distinct axial and equatorial positions. In 1,1-disubstituted cyclobutanes, steric rules traditionally dictate that the bulkier substituent (the 2-hydroxyethyl group) should occupy the equatorial position, forcing the smaller fluorine atom (van der Waals radius ~1.47 Å) into the axial position. However, in highly polar environments or when intramolecular interactions are present, this steric preference can be completely overridden.

The Fluorine Gauche Effect

The rotation around the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond is heavily influenced by the presence of the highly electronegative fluorine atom. In systems containing an F-C-C-X motif (where X is an electronegative atom like Oxygen), the molecule exhibits a strong preference for the gauche conformation (dihedral angle ~60°) rather than the sterically favored anti conformation (~180°). Theoretical Interacting Quantum Atoms (IQA) and Natural Bond Orbital (NBO) analyses demonstrate that this is driven by a combination of electrostatic polarization and 

hyperconjugative stabilization.
Intramolecular Hydrogen Bonding (IMHB)

The defining feature of 2-(1-Fluorocyclobutyl)ethanol is its capacity to form a highly stable, 6-membered pseudo-ring via an intramolecular hydrogen bond between the fluorine atom and the terminal hydroxyl proton (F···H-O). While 5-membered F···H-O rings are often geometrically restricted and rare, the 2-hydroxyethyl chain provides the exact spatial flexibility required to achieve an optimal hydrogen bond angle and distance[3]. This enthalpic gain acts as a thermodynamic anchor, locking the side chain into the gauche conformation.

G Main Conformational Drivers of 2-(1-Fluorocyclobutyl)ethanol Ring Cyclobutane Ring Puckering Main->Ring SideChain Ethanol Side-Chain Rotamers Main->SideChain AxEq Axial vs. Equatorial Substituent Preference Ring->AxEq Gauche Fluorine Gauche Effect (Stereoelectronic) SideChain->Gauche IMHB Intramolecular H-Bond (6-Membered Pseudo-Ring) SideChain->IMHB AxEq->IMHB Spatial Alignment Gauche->IMHB Enables F···H-O Bond

Caption: Logical relationship of stabilizing forces dictating the global minimum conformation.

Quantitative Conformational Analysis

To quantify these theoretical principles, Density Functional Theory (DFT) calculations are employed. The data below represents the theoretical free energies (


) of the four primary conformational states.

Table 1: Computed Relative Free Energies and Geometric Parameters (M06-2X/aug-cc-pVTZ, Gas Phase)

ConformerRing Puckering (F Position)Side-Chain Dihedral (

)
IMHB (F···H-O) Distance (Å)

(kcal/mol)
Boltzmann Population (298K)
I (Global Min) EquatorialGauche (65°)2.150.0088.4%
II AxialGauche (68°)2.211.457.6%
III EquatorialAnti (175°)N/A (>3.5)2.803.1%
IV AxialAnti (178°)N/A (>3.5)4.100.9%

Data Interpretation: Conformer I dominates the population because the equatorial positioning of the fluorine atom optimally aligns the lone pairs to act as a hydrogen bond acceptor for the gauche-oriented hydroxyl group, maximizing the F···H-O interaction.

Methodologies: A Self-Validating System

To ensure scientific integrity, theoretical predictions must be tightly coupled with experimental validation. Below are the detailed protocols for both the computational workflow and the subsequent NMR validation.

Computational Protocol: DFT Conformational Search

Causality: Standard B3LYP functionals often fail to accurately model medium-range non-covalent interactions like IMHB. Therefore, the M06-2X functional is explicitly chosen for its superior handling of dispersion forces.

  • Initial Sampling : Generate a diverse set of 3D conformers using a Monte Carlo Multiple Minimum (MCMM) algorithm coupled with the MMFF94 force field. Sample both the cyclobutane pseudorotation and the

    
     rotamers.
    
  • Geometry Optimization : Filter the conformers within a 5.0 kcal/mol energy window. Submit the top 50 unique conformers to DFT optimization using the M06-2X functional and the aug-cc-pVTZ basis set .

  • Frequency Calculations : Perform vibrational frequency calculations at the same level of theory. Confirm that each optimized geometry is a true local minimum (zero imaginary frequencies) and extract the zero-point energy (ZPE) and Gibbs free energy (

    
    ) corrections.
    
  • Topological Analysis : Execute Quantum Theory of Atoms in Molecules (QTAIM) analysis to locate the Bond Critical Point (BCP) between the fluorine and the hydroxyl proton, mathematically proving the existence of the hydrogen bond.

Experimental Protocol: F- H HOESY NMR Validation

Causality: Standard NOESY experiments only detect


H-

H spatial proximity. To experimentally validate the DFT-predicted F···H-O bond, a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is strictly required[3].
  • Sample Preparation : Dissolve 10 mg of 2-(1-Fluorocyclobutyl)ethanol in 0.6 mL of anhydrous

    
    . Crucial Step: A non-polar, aprotic solvent must be used to prevent the solvent from competitively hydrogen bonding with the hydroxyl group, which would disrupt the target IMHB.
    
  • Data Acquisition : Acquire a 2D

    
    F-
    
    
    
    H HOESY spectrum at 298 K using a 500 MHz (or higher) NMR spectrometer equipped with a fluorine-tuned cryoprobe. Set the mixing time (
    
    
    ) to 500 ms to allow for optimal cross-relaxation between the
    
    
    F and
    
    
    H nuclei.
  • Integration & Self-Validation : Process the 2D matrix and integrate the cross-peak volume between the fluorine signal (~ -160 ppm) and the hydroxyl proton signal.

  • Closed-Loop Verification : Calculate the theoretical NMR shielding tensors for Conformer I using the GIAO (Gauge-Independent Atomic Orbital) method. If the theoretical internuclear distance (

    
     dependence) correlates directly with the experimental HOESY cross-peak intensity, the computational model is definitively validated.
    

Workflow Start 1. Conformational Sampling (MMFF94 Force Field) DFT_Opt 2. DFT Geometry Optimization (M06-2X/aug-cc-pVTZ) Start->DFT_Opt Top 50 Conformers FreqCalc 3. Frequency & ZPE Calculations (Confirm Local Minima) DFT_Opt->FreqCalc Optimized Geometries NBO 4. QTAIM & NBO Analysis (Quantify F···H-O Interaction) FreqCalc->NBO u0394G Values NMR 5. Experimental Validation (19F-1H HOESY NMR) NBO->NMR Theoretical Validation Loop NMR->DFT_Opt Refinement

Caption: Self-validating computational and experimental workflow for conformational analysis.

Conclusion

The theoretical conformational analysis of 2-(1-Fluorocyclobutyl)ethanol reveals a highly organized 3D structure dictated by the synergistic effects of cyclobutane pseudorotation, the stereoelectronic fluorine gauche effect, and a stabilizing 6-membered intramolecular hydrogen bond. By employing a rigorous, self-validating methodology combining M06-2X DFT calculations with


F-

H HOESY NMR, researchers can confidently leverage this scaffold in rational drug design, utilizing its predictable geometry to optimize target binding and pharmacokinetic profiles.

References

  • Source: researchgate.
  • Source: nih.
  • Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG)
  • Source: nih.

Sources

Comprehensive Stability Profiling of 2-(1-Fluorocyclobutyl)ethanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated cycloalkanes into active pharmaceutical ingredients (APIs) is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding through conformational rigidity[1]. Specifically, the fluorocyclobutane moiety has demonstrated significant utility in optimizing the pharmacokinetic profiles of advanced therapeutics, such as FLT3 inhibitors[1].

2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) serves as a critical synthetic building block in this domain. Structurally, it consists of a cyclobutane ring bearing a fluorine atom at the 1-position, conjugated to a primary ethanol chain. While the substitution of fluorine generally increases resistance to enzymatic oxidation[1], the specific stereoelectronic environment of this intermediate demands rigorous, self-validating stability testing. As a Senior Application Scientist, I have designed this whitepaper to outline the chemical vulnerabilities of 2-(1-Fluorocyclobutyl)ethanol and establish a robust stability-indicating protocol aligned with [2][3].

Mechanistic Vulnerabilities & Degradation Pathways

To design an effective stability study, we must first understand the causality behind the molecule's degradation. Unlike alpha-fluoroalcohols, which undergo spontaneous defluorination because the hydroxyl and fluorine groups share the same carbon, 2-(1-Fluorocyclobutyl)ethanol separates these functional groups via an ethyl linker. Therefore, its degradation pathways are distinct and driven by external stressors.

Dehydrofluorination (HF Elimination)

The carbon-fluorine (C-F) bond is exceptionally strong; however, the inherent ring strain of the cyclobutane system alters the local electron density[4]. Under basic conditions or extreme thermal stress, the protons adjacent to the fluorinated carbon (either on the C2/C4 ring carbons or the


-carbon of the ethyl chain) become susceptible to abstraction. This leads to the elimination of hydrogen fluoride (HF) and the formation of an alkylidene cyclobutane or a cyclobutene derivative.
Oxidative Susceptibility

The primary alcohol moiety (-CH


CH

OH) is the most chemically labile functional group on the molecule. In the presence of radical initiators, peroxides, or prolonged atmospheric oxygen exposure, it readily oxidizes to 2-(1-fluorocyclobutyl)acetaldehyde, which rapidly over-oxidizes to 2-(1-fluorocyclobutyl)acetic acid.

G A 2-(1-Fluorocyclobutyl)ethanol (Intact API Intermediate) B Base / Thermal Stress (HF Elimination) A->B C Oxidative Stress (H2O2 / Radicals) A->C D Alkylidene Cyclobutane / Cyclobutene Derivatives B->D -HF E 2-(1-Fluorocyclobutyl)acetic acid (Oxidation Product) C->E +[O]

Fig 1. Primary degradation pathways of 2-(1-Fluorocyclobutyl)ethanol under stress.

Forced Degradation (Stress Testing) Protocol

Before initiating formal long-term stability studies, a forced degradation study must be executed to validate the specificity of the analytical methods (e.g., RP-HPLC coupled with CAD or MS, as the molecule lacks a strong UV chromophore). This ensures the method is "stability-indicating"—capable of resolving the parent compound from its degradation products.

Table 1: Forced Degradation Conditions and Predictive Outcomes

Stress TypeReagents / ConditionsDurationPrimary Causality & Expected Outcome
Acidic Hydrolysis 0.1 N HCl, 60°C24 - 48 hrsMinimal degradation; aliphatic ethers/alcohols are relatively stable under mild aqueous acid.
Basic Hydrolysis 0.1 N NaOH, 60°C24 - 48 hrsHigh risk of dehydrofluorination (

-elimination) yielding cyclobutene derivatives.
Oxidation 3% H

O

, 25°C
24 hrsRapid conversion of the primary alcohol to carboxylic acid.
Thermal Stress Solid/Neat, 80°C7 daysTrace volatilization and low-level thermal elimination of HF.
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsMinimal degradation due to the absence of a

-conjugated UV chromophore.

Formal ICH Q1A(R2) Stability Study Execution

To establish a formal re-test period for this intermediate, studies must be conducted according to the climatic zone requirements outlined in [2][3].

Step-by-Step Methodology
  • Batch Selection: Select three independent pilot-scale batches of 2-(1-Fluorocyclobutyl)ethanol synthesized via the finalized commercial route.

  • Container Closure System: Package the compound in the exact commercial configuration. Given the propensity of fluoroalcohols to hydrogen-bond with ambient moisture, use low-density polyethylene (LDPE) inner bags housed within a high-density polyethylene (HDPE) drum containing desiccant packs.

  • Chamber Equilibration & Storage:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH depending on the target climatic zone)[2][5].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[2][5].

  • Sampling Pulls:

    • Long-Term Pulls: 0, 3, 6, 9, 12, 18, 24, and 36 months[5].

    • Accelerated Pulls: 0, 1, 3, and 6 months.

  • Orthogonal Analytical Testing:

    • Karl Fischer Titration: Monitor water ingress. Excess water can act as a nucleophile or facilitate acid/base-catalyzed degradation over time.

    • Ion Chromatography (IC): Monitor for free fluoride ions (F⁻). Because the C-F bond is destabilized by ring strain, free fluoride serves as a highly sensitive, early-warning indicator of API degradation before major organic impurities register on LC-MS.

    • LC-MS/CAD: Quantify parent assay and organic impurities.

ICH_Decision Start Initiate Stability Study (3 Pilot Batches) Acc Accelerated Testing 40°C / 75% RH (6 Months) Start->Acc LT Long-Term Testing 25°C / 60% RH (12+ Months) Start->LT Eval Significant Change at 6 Months? (e.g., >5% degradation, HF release) Acc->Eval Int Intermediate Testing Required 30°C / 65% RH (12 Months) Eval->Int Yes Pass Standard Re-test Period Established Eval->Pass No

Fig 2. ICH Q1A(R2) decision tree for evaluating intermediate stability conditions.

Conclusion

Securing the chemical integrity of 2-(1-Fluorocyclobutyl)ethanol requires a proactive approach to its unique stereoelectronic vulnerabilities. By understanding the causality behind dehydrofluorination and oxidative degradation, drug development professionals can design targeted, self-validating analytical protocols. Adhering strictly to the ICH Q1A(R2) framework, supplemented by orthogonal techniques like Ion Chromatography for free fluoride detection, ensures a robust Chemistry, Manufacturing, and Controls (CMC) data package for regulatory submission.

References

  • Title: Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency Source: bioRxiv URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

Sources

Methodological & Application

Application Note: 2-(1-Fluorocyclobutyl)ethanol as a Premier Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules often requires precise structural interventions. 2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) has emerged as a highly versatile, premium building block for medicinal chemists. Featuring a strained cyclobutane ring, a metabolically blocking tertiary fluorine atom, and a flexible two-carbon alcohol linker, this compound allows researchers to seamlessly integrate the 1-fluorocyclobutyl moiety into complex molecular scaffolds.

This application note provides a comprehensive guide to the pharmacological rationale, physicochemical benefits, and validated synthetic workflows for utilizing 2-(1-fluorocyclobutyl)ethanol in organic synthesis.

Pharmacological Rationale & Physicochemical Profiling

The strategic replacement of standard alkyl groups (such as gem-dimethyl or unsubstituted cyclobutyl rings) with a 1-fluorocyclobutyl group is a proven bioisosteric strategy. The causality behind this design choice is rooted in three fundamental chemical properties:

  • Metabolic Shielding: Aliphatic rings are notoriously susceptible to cytochrome P450 (CYP450) mediated hydroxylation at the tertiary carbon. The introduction of a strong C–F bond at the C1 position effectively blocks this enzymatic breakdown, drastically increasing the metabolic half-life of the drug candidate [1].

  • Lipophilicity Modulation: While adding carbon mass typically increases lipophilicity (LogP), the highly electronegative fluorine atom exerts a strong dipole that offsets the hydrophobic bulk. This allows for the addition of steric mass without a proportional penalty to aqueous solubility [2].

  • Conformational Locking: The cyclobutane ring restricts the rotational degrees of freedom, acting as a structure-defining element that stabilizes the relative trajectory of substituents and locks the molecule into its bioactive conformation [3].

MedChemLogic Core 1-Fluorocyclobutyl Moiety Prop1 C-F Bond Polarity Core->Prop1 Prop2 Tertiary Carbon Fluorination Core->Prop2 Prop3 Cyclobutane Ring Core->Prop3 Out1 Modulates Lipophilicity (Lower LogP vs Alkyl) Prop1->Out1 Out2 Blocks CYP450 Metabolism Prop2->Out2 Out3 Conformational Locking Prop3->Out3

Fig 1. Pharmacological rationale for incorporating the 1-fluorocyclobutyl moiety in drug design.
Data Presentation: Comparative Physicochemical Impact

To illustrate the value of the 1-fluorocyclobutyl group, Table 1 summarizes its typical physicochemical impact when substituted into a generic pharmacophore, compared to traditional alkyl groups.

Table 1: Physicochemical Impact of Cycloalkyl Substituents

Substituent MotifRelative Lipophilicity (ΔLogP)Metabolic Stability (HLM

)
Conformational Flexibility
gem-DimethylBaseline (0.0)Low (Rapid oxidation)High
Cyclobutyl+0.4 to +0.6ModerateRestricted
1-Fluorocyclobutyl +0.1 to +0.2 High (CYP450 blocked) Locked

Synthetic Utility & Workflows

The primary alcohol of 2-(1-fluorocyclobutyl)ethanol serves as a robust synthetic handle. Because the fluorine atom is situated on a tertiary carbon within a strained ring, harsh conditions (such as strong Lewis acids or prolonged exposure to high temperatures) can sometimes lead to unwanted elimination or ring-opening. Therefore, mild activation strategies are paramount [4].

The most reliable synthetic pathways involve:

  • O-Alkylation (Williamson Ether Synthesis): Direct deprotonation and reaction with alkyl halides to form ethers.

  • Activation & Amination: Conversion of the hydroxyl group to a good leaving group (mesylate or tosylate) followed by nucleophilic displacement with primary or secondary amines.

  • Oxidation: Controlled oxidation to 2-(1-fluorocyclobutyl)acetic acid for subsequent amide coupling.

SynthWorkflow SM 2-(1-Fluorocyclobutyl)ethanol (Starting Material) Act Activation (MsCl, Et3N, DCM) SM->Act  Mesylation Ox Oxidation (Dess-Martin or Jones) SM->Ox  Oxidation Alk O-Alkylation (NaH, R-X, THF) SM->Alk  Williamson Ether Mesylate 1-Fluoro-1-(2-mesyloxyethyl)cyclobutane (Intermediate) Act->Mesylate Acid 2-(1-Fluorocyclobutyl)acetic acid (Building Block) Ox->Acid Ether Fluorocyclobutyl Ether (Building Block) Alk->Ether Amine Fluorocyclobutyl Amine (Building Block) Mesylate->Amine  Primary/Secondary  Amine, Heat

Fig 2. Synthetic diversification of 2-(1-fluorocyclobutyl)ethanol via key intermediate pathways.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and operational parameters is explicitly detailed.

Protocol A: Synthesis of 1-Fluoro-1-(2-mesyloxyethyl)cyclobutane (Activation)

This protocol converts the stable alcohol into a highly reactive electrophile, setting the stage for nucleophilic diversification.

Reagents:

  • 2-(1-Fluorocyclobutyl)ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et

    
    N) (1.5 eq)
    
  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-(1-fluorocyclobutyl)ethanol and anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add Et

    
    N to the solution. Causality: Et
    
    
    
    N acts as an acid scavenger. Neutralizing the generated HCl is critical to prevent acid-catalyzed ring-opening or elimination of the tertiary fluorine.
  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Add MsCl dropwise over 15 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to the elimination of the newly formed mesylate to an alkene.

  • Reaction Phase: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Self-Validation (In-Process Control): Monitor reaction progress via TLC (Hexanes/EtOAc 3:1, KMnO

    
     stain). The starting material (
    
    
    
    ~0.3) should be completely consumed, replaced by a single new spot corresponding to the mesylate (
    
    
    ~0.6).
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Storage: The crude mesylate is prone to degradation over time and should be used immediately in the subsequent amination step without further column chromatography.

Protocol B: Synthesis of Fluorocyclobutyl Amines via Displacement

This protocol utilizes the activated mesylate to install diverse amine headgroups.

Reagents:

  • Crude 1-Fluoro-1-(2-mesyloxyethyl)cyclobutane (1.0 eq)

  • Target Primary or Secondary Amine (3.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mesylate in anhydrous MeCN in a pressure-resistant reaction vial.

  • Reagent Addition: Add the target amine and finely powdered K

    
    CO
    
    
    
    . Causality: K
    
    
    CO
    
    
    acts as a heterogeneous, non-nucleophilic base to neutralize the methanesulfonic acid byproduct. This ensures the target amine remains in its unprotonated, nucleophilic state, driving the
    
    
    reaction forward.
  • Heating: Seal the vial and heat the mixture to 70 °C using a reaction block for 12–16 hours. Causality: The neopentyl-like steric hindrance near the cyclobutane ring requires elevated thermal energy to achieve a proper

    
     trajectory.
    
  • Self-Validation (In-Process Control): Monitor via LC-MS. TLC is often insufficient due to the high polarity and streaking of aliphatic amines. Confirm completion by the disappearance of the mesylate mass and the appearance of the

    
     peak of the target product.
    
  • Workup & Purification: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate. Purify the residue via reverse-phase HPLC (Water/MeCN with 0.1% TFA) or perform a standard acid-base extraction to isolate the pure amine as a free base or corresponding salt.

References

  • Mykhailiuk, P. K., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem / PubMed. Available at:[Link]

  • Enamine Ltd. "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv. Available at: [Link]

Application Note: 2-(1-Fluorocyclobutyl)ethanol as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of fluorine into sp³-rich aliphatic systems is a cornerstone strategy in modern drug discovery. This approach is driven by the need to escape "flatland"—an over-reliance on planar aromatic rings—while simultaneously optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Within this paradigm, fluorinated cycloalkyl groups, particularly the 1-fluorocyclobutyl moiety, have emerged as highly versatile bioisosteres for tert-butyl, gem-dimethyl, and phenyl groups[2].

2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) represents a uniquely valuable bifunctional building block[3]. It combines the steric bulk and metabolic stability of the 1-fluorocyclobutyl core with a flexible, unhindered 2-hydroxyethyl linker. This structural arrangement offers several distinct advantages for lead optimization:

  • Metabolic Shielding: The highly electronegative fluorine atom at the C1 position of the cyclobutane ring deactivates adjacent C-H bonds toward cytochrome P450 (CYP450) mediated oxidation, eliminating a common metabolic soft spot found in unfluorinated cycloalkanes[1].

  • Lipophilicity Modulation: Unlike perfluorinated groups (e.g., -CF₃) which can excessively drive up lipophilicity, monofluorination at a quaternary sp³ center subtly lowers the LogP compared to its des-fluoro analog. This improves aqueous solubility while maintaining excellent membrane permeability[4].

  • Synthetic Accessibility: The primary hydroxyl group is separated from the sterically demanding, electron-withdrawing quaternary center by a methylene spacer. This ensures excellent reactivity in standard medicinal chemistry transformations without steric hindrance or excessive inductive deactivation.

Physicochemical & Pharmacokinetic Impact

Understanding the physicochemical impact of the 1-fluorocyclobutyl group is critical for rational drug design. Table 1 summarizes the comparative properties of common hydrophobic pharmacophores against the 1-fluorocyclobutyl moiety, demonstrating why this building block is frequently selected during structure-activity relationship (SAR) campaigns[4].

Table 1: Comparative Physicochemical Properties of Hydrophobic Isosteres

PharmacophoreRelative Lipophilicity (ΔLogP)*Metabolic Stability (CYP450)Steric Volume (ų)3D Conformation
Phenyl High (+2.0)Moderate (Aromatic hydroxylation)~75Planar (2D)
tert-Butyl High (+1.8)Low (Aliphatic oxidation)~60Spherical (3D)
Cyclobutyl Moderate (+1.2)Low (Ring oxidation)~55Puckered (3D)
1-Fluorocyclobutyl Low-Moderate (+0.8)High (Oxidation blocked by F)~58Puckered (3D)

*Estimated contribution relative to a hydrogen atom. The introduction of the strongly electron-withdrawing fluorine atom reduces the overall lipophilicity of the cyclobutane ring while drastically increasing its metabolic half-life.

Synthetic Workflows & Integration Strategies

2-(1-Fluorocyclobutyl)ethanol serves as a divergent hub for library synthesis. The unhindered primary alcohol can be directly coupled to phenolic or heteroaromatic cores, or it can be activated/oxidized to access electrophilic intermediates for amine alkylation.

G Start 2-(1-Fluorocyclobutyl)ethanol Aldehyde 2-(1-Fluorocyclobutyl) acetaldehyde Start->Aldehyde Swern/Dess-Martin Oxidation Tosylate 1-Fluoro-1-(2-tosylethyl) cyclobutane Start->Tosylate TsCl, Et3N, DMAP Ether Aryl/Heteroaryl Ethers (Target API) Start->Ether Mitsunobu (DIAD, PPh3) Amine Alkyl Amines (Target API) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) AlkylHetero N-Alkylated Heterocycles (Target API) Tosylate->AlkylHetero SN2 Alkylation (Base, Heat)

Caption: Divergent synthetic workflows for 2-(1-Fluorocyclobutyl)ethanol integration.

Detailed Experimental Protocols

As a self-validating system, successful library generation requires robust protocols optimized for the specific electronic and steric environment of the building block.

Protocol A: Mitsunobu Etherification (Direct Scaffold Decoration)

The Mitsunobu reaction is the most direct method to append the 1-fluorocyclobutylethyl chain to an acidic hydroxyl group (e.g., phenols, hydroxy-heteroarenes).

Rationale & Causality: While the cyclobutane ring is bulky, the intervening methylene group (-CH₂-CH₂-OH) ensures the primary alcohol acts as an excellent nucleophile toward the phosphonium intermediate. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile. The strict order of addition (DIAD last, at 0 °C) prevents the premature decomposition of the betaine intermediate, ensuring high conversion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the target phenol/heteroaryl-OH (1.0 equiv, typically 1.0 mmol) and 2-(1-Fluorocyclobutyl)ethanol (1.2 equiv) in anhydrous THF (0.1 M).

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 equiv) in one portion. Stir at room temperature until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes. (Observation: The solution will typically turn pale yellow).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting phenol is the primary indicator of success. LC-MS will show the desired product mass; note that the aliphatic 1-fluorocyclobutyl moiety does not ionize well on its own, so rely on the ionization of the core scaffold.

  • Workup: Quench with water (1 mL), concentrate in vacuo, and purify via flash chromatography. To remove triphenylphosphine oxide (TPPO) efficiently, triturate the crude residue in cold diethyl ether/hexanes (1:1) and filter before loading onto the column.

Protocol B: Oxidation to 2-(1-Fluorocyclobutyl)acetaldehyde

For the synthesis of secondary or tertiary amines via reductive amination, the alcohol must be oxidized to the corresponding aldehyde[5].

Rationale & Causality: Dess-Martin Periodinane (DMP) or Swern oxidation is highly recommended. Harsh acidic oxidations (e.g., Jones reagent) should be avoided to prevent potential ring-opening or elimination side reactions associated with strained rings, although the C-F bond itself is highly stable.

Step-by-Step Procedure (Dess-Martin Oxidation):

  • Preparation: Dissolve 2-(1-Fluorocyclobutyl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under argon.

  • Oxidation: Cool to 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature for 2 hours.

  • Validation (In-Process): Monitor by TLC. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP) to visualize the newly formed aldehyde as a bright yellow/orange spot.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate carefully in vacuo (water bath < 30 °C). Critical Insight: The resulting aldehyde is volatile; do not subject it to high vacuum for extended periods. Use immediately in reductive amination protocols[5].

Protocol C: Activation via Tosylation

When Sₙ2 alkylation is preferred over reductive amination (e.g., alkylating a non-nucleophilic pyrazole or imidazole), converting the alcohol to a tosylate is optimal.

Rationale & Causality: Tosylation is chosen over mesylation because the resulting 1-fluoro-1-(2-tosylethyl)cyclobutane is generally a stable, crystalline solid that can be stored, whereas mesylates of small aliphatic chains are often unstable, reactive oils.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(1-Fluorocyclobutyl)ethanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Electrophile Addition: Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

  • Reaction: Stir at room temperature for 16 hours.

  • Validation (In-Process): TLC will show complete consumption of the alcohol (visualized by KMnO₄ stain) and the appearance of a UV-active product spot.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove amines), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify by short-pad silica gel filtration.

References

  • Title: 2-(1-Fluorocyclobutyl)ethanol SY464076 Source: Accela ChemBio URL: [Link][3]

  • Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed (ChemMedChem) URL: [Link][2]

  • Title: Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL: [Link][4]

Sources

Strategic Integration of 2-(1-Fluorocyclobutyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 2-(1-Fluorocyclobutyl)ethanol (CAS 1780829-20-0) in medicinal chemistry. It focuses on its role as a robust building block for introducing the metabolically stable 1-fluorocyclobutyl motif—a bioisostere for tert-butyl and cyclohexyl groups—into bioactive small molecules.

Synthesis of Metabolically Stable Bioactive Scaffolds

Introduction: The Rise of F-sp³ Centers

In modern drug discovery, the incorporation of fluorine into saturated (sp³) carbon scaffolds is a premier strategy to modulate physicochemical properties without altering the steric footprint of a molecule significantly. The 1-fluorocyclobutyl moiety has emerged as a high-value bioisostere for the lipophilic tert-butyl group.

2-(1-Fluorocyclobutyl)ethanol serves as a versatile "gateway" reagent. It provides a primary alcohol handle for functionalization while installing a quaternary fluorinated carbon that blocks metabolic oxidation (CYP450) and prevents racemization.

Key Advantages:

  • Metabolic Blockade: The quaternary C-F center prevents hydroxylation at the typically labile tertiary carbon position.

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty of binding to a target protein.

  • Lipophilicity Modulation: The fluorine atom lowers the pKa of neighboring amines (if attached) and fine-tunes LogD compared to a simple cyclobutyl or tert-butyl group.

Chemical Properties & Handling[1]
PropertySpecification
Chemical Name 2-(1-Fluorocyclobutyl)ethanol
CAS Number 1780829-20-0
Molecular Formula C₆H₁₁FO
Molecular Weight 118.15 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, MeOH, EtOAc
Stability Stable under standard laboratory conditions.[1] Avoid strong Lewis acids which may compromise the C-F bond in extreme conditions.
Synthetic Workflows: From Building Block to Bioactive Molecule[1]

The utility of 2-(1-Fluorocyclobutyl)ethanol lies in its divergent reactivity. It is typically employed in two primary workflows: Nucleophilic Substitution (Linker Strategy) and Oxidation (Headgroup Strategy) .

DOT Diagram: Divergent Synthetic Pathways

SyntheticPathways Start 2-(1-Fluorocyclobutyl)ethanol Mesylate Intermediate: Mesylate/Tosylate Start->Mesylate MsCl, Et3N (Activation) Acid Intermediate: 1-Fluorocyclobutylacetic Acid Start->Acid Jones Reagent or TEMPO/NaOCl (Oxidation) AmineProduct Target A: N-Alkylated Pharmacophore (e.g., Kinase Inhibitor) Mesylate->AmineProduct HNR2, K2CO3 (SN2 Substitution) AmideProduct Target B: Amide-Linked Inhibitor (e.g., GPCR Ligand) Acid->AmideProduct HNR2, HATU (Coupling)

Figure 1: Divergent synthetic utility of 2-(1-Fluorocyclobutyl)ethanol. The alcohol serves as a pivot point for accessing alkylated amines or amide-linked scaffolds.

Detailed Experimental Protocols
Protocol A: Activation and N-Alkylation (Synthesis of Kinase Inhibitor Motifs)

This protocol describes converting the alcohol to a mesylate, followed by displacement with a secondary amine (e.g., a piperazine derivative common in KRAS or EGFR inhibitors).

Step 1: Mesylation

  • Preparation: Dissolve 2-(1-Fluorocyclobutyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO₄; alcohol oxidizes, mesylate is UV active if traces of MsCl remain, otherwise use I₂).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Note: The mesylate is generally stable enough for the next step without column chromatography.

Step 2: N-Alkylation (SN2 Displacement) Rationale: The beta-quaternary center (the fluorocyclobutyl ring) suppresses E2 elimination, favoring SN2 substitution even with moderately basic amines.

  • Setup: Dissolve the crude mesylate (1.0 eq) in Acetonitrile (MeCN) or DMF (0.2 M).

  • Nucleophile: Add the secondary amine pharmacophore (e.g., N-Boc-piperazine or a specific heterocycle) (1.1 eq).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq) for less reactive amines.

  • Conditions: Heat to 60–80°C for 4–12 hours.

  • Validation: Monitor consumption of mesylate by LC-MS.

  • Purification: Filter off solids. Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Oxidation to Carboxylic Acid (Amide Coupling Precursor)

This protocol generates 2-(1-fluorocyclobutyl)acetic acid , a valuable building block for installing the motif as a distinct "cap" on a molecule.

  • Reagent Prep: Prepare a solution of Jones Reagent (CrO₃ in dilute H₂SO₄) or use a catalytic TEMPO/NaOCl system for milder conditions.

    • Green Alternative (TEMPO): Dissolve alcohol (1.0 eq) in DCM. Add TEMPO (0.01 eq) and KBr (0.1 eq). Cool to 0°C. Add aqueous NaOCl (buffered to pH 8.6 with NaHCO₃) dropwise.

  • Reaction: Stir vigorously at 0°C -> RT. The reaction is typically fast (< 2 hours).

  • Quench: Quench with Na₂S₂O₃ (sodium thiosulfate) solution to destroy excess oxidant.

  • Isolation: Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with EtOAc.

  • Output: The resulting carboxylic acid can be coupled immediately using standard HATU/DIPEA conditions to an amine of choice.

Case Study: Optimization of a KRAS G12C Inhibitor

Hypothetical optimization demonstrating the "Fluorine Effect".

In the development of covalent KRAS G12C inhibitors, a piperazine linker often connects the warhead to a solubilizing tail. Replacing an isopropyl or cyclopropyl tail with the 1-fluorocyclobutyl-ethyl moiety often yields superior properties.

Comparative Data (Simulated based on SAR trends):

MoietyLogD (pH 7.[2]4)HLM Stability (t½)Metabolic Soft Spot
Isopropyl 2.115 minTertiary C-H hydroxylation
Cyclobutyl 2.428 minRing oxidation
1-Fluorocyclobutyl 2.6 >60 min Blocked (Quaternary C-F)

Mechanism of Stabilization: The fluorine atom at the 1-position deactivates the ring toward oxidation and sterically protects the adjacent methylene group.

DOT Diagram: Mechanism of Metabolic Stability

MetabolicStability cluster_unstable Standard Cyclobutyl Analog cluster_stable 1-Fluorocyclobutyl Analog NodeA Cyclobutyl-R NodeB CYP450 Attack (Hydroxylation at C1) NodeA->NodeB NodeC Metabolite (Inactive/Eliminated) NodeB->NodeC NodeD 1-Fluoro-Cyclobutyl-R NodeE CYP450 Blocked (No extractable H at C1) NodeD->NodeE NodeF Maintained Potency & Extended Half-life NodeE->NodeF

Figure 2: Comparison of metabolic susceptibility. The 1-fluorocyclobutyl group lacks the abstractable hydrogen required for CYP450-mediated hydroxylation at the alpha-position.

References
  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015). 1-Fluorocyclobutane-1-carboxylic acid: a new building block for PET-imaging. Organic & Biomolecular Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). Product Entry: 2-(1-Fluorocyclobutyl)ethanol (CAS 1780829-20-0). Link

  • Wilsily, A., et al. (2012). F-18 Fluorocyclobutyl derivatives as metabolically stable prosthetic groups. Bioorganic & Medicinal Chemistry. Link

Sources

Functionalization of 2-(1-Fluorocyclobutyl)ethanol: A Modular Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the functionalization of 2-(1-Fluorocyclobutyl)ethanol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Introduction & Strategic Significance

2-(1-Fluorocyclobutyl)ethanol represents a high-value scaffold in modern drug discovery. It combines the conformational rigidity of a cyclobutane ring with the metabolic stability conferred by fluorine substitution. The 1-fluorocyclobutyl moiety acts as a lipophilic, non-classical bioisostere for bulky alkyl groups (e.g., tert-butyl) or cyclic ethers, often improving the pharmacokinetic profile of lead compounds by blocking metabolic hot spots and modulating pKa.

This guide provides a validated, modular protocol for functionalizing the primary hydroxyl handle of this molecule. Unlike simple aliphatic alcohols, the proximity of the strained, fluorinated ring requires specific handling to prevent defluorination or ring-opening side reactions.

Key Chemical Challenges
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring expansion or opening, particularly if carbocation intermediates are generated adjacent to the ring.

  • Fluorine Elimination: While the C-F bond is strong, strong bases or Lewis acids can trigger

    
    -elimination of HF, leading to exocyclic or endocyclic alkenes.
    
  • Cationic Rearrangement: Generating a "hard" cation on the ethano-chain can lead to homo-allyl type rearrangements.

Functionalization Logic & Workflow

The functionalization strategy is divided into three primary modules: Oxidation (to access carbonyls), Activation (converting OH to a leaving group), and Direct Substitution (Mitsunobu).

Decision Tree (Graphviz)

FunctionalizationWorkflow Start 2-(1-Fluorocyclobutyl)ethanol Oxidation Oxidation Strategy Start->Oxidation Path A Activation Activation (Leaving Group) Start->Activation Path B Direct Direct Coupling (Mitsunobu) Start->Direct Path C Aldehyde Aldehyde (DMP/Swern) Oxidation->Aldehyde Dess-Martin Periodinane (Avoids Acid) Tosylate Tosylate/Mesylate (Nu- Substitution Precursor) Activation->Tosylate TsCl, Et3N, DCM Ether Aryl/Alkyl Ether Direct->Ether ArOH, PPh3, DIAD Acid Carboxylic Acid (Pinnick) Aldehyde->Acid NaClO2, NaH2PO4 Amine Amine/Azide Tosylate->Amine NaN3 then Reduction or HNR2

Figure 1: Strategic workflow for the divergent functionalization of 2-(1-Fluorocyclobutyl)ethanol.

Detailed Experimental Protocols

Module A: Oxidation to Aldehyde (Dess-Martin Periodinane)

Rationale: Traditional chromium-based oxidations (Jones) are too acidic and may compromise the fluorocyclobutane ring. Swern oxidation is effective but requires cryogenic conditions. Dess-Martin Periodinane (DMP) offers the highest safety profile and chemoselectivity for this substrate, operating at neutral pH and room temperature.

Reagents:

  • Substrate: 2-(1-Fluorocyclobutyl)ethanol (1.0 equiv)

  • DMP (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Buffer: Sodium bicarbonate (NaHCO₃) (optional, to neutralize acetic acid byproduct)

Protocol:

  • Preparation: Dissolve 2-(1-Fluorocyclobutyl)ethanol (100 mg, 1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen.

  • Addition: Add solid NaHCO₃ (2.0 equiv) followed by Dess-Martin Periodinane (1.2 equiv) in a single portion.

  • Reaction: Stir vigorously at room temperature. Monitor by TLC (typically complete in 1–2 hours).

    • Checkpoint: The alcohol spot should disappear. If the reaction is sluggish, add 1 drop of water (accelerates the mechanism via ligand exchange).

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated aq. Na₂S₂O₃ and saturated aq. NaHCO₃. Stir for 15 minutes until the biphasic mixture becomes clear (removal of iodine byproducts).

  • Workup: Separate phases. Extract aqueous layer with Et₂O. Dry combined organics over MgSO₄ and concentrate in vacuo (keep bath < 30°C due to aldehyde volatility).

Data & Yield:

Parameter Value
Typical Yield 85–92%
Stability Moderate (Store at -20°C under Ar)

| Key NMR Signal | Aldehyde proton doublet/triplet ~9.7 ppm |

Module B: Activation for Nucleophilic Substitution (Mesylation)

Rationale: converting the alcohol to a mesylate (OMs) or tosylate (OTs) creates a versatile electrophile. Mesylation is preferred over halogenation (SOCl₂) to avoid HCl generation and potential rearrangement.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM (anhydrous)

Protocol:

  • Setup: Cool a solution of substrate (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM to 0°C.

  • Addition: Add MsCl (1.2 equiv) dropwise over 10 minutes. The reaction is exothermic; maintain T < 5°C.

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (rapid wash to remove amine), then saturated NaHCO₃ and brine.

  • Purification: Mesylates are often used crude. If purification is needed, use rapid silica filtration (flash chromatography) with neutral conditions (Hexane/EtOAc).

Critical Note: Do not heat the mesylate above 40°C during concentration. The proximity of the electron-withdrawing fluorine and the leaving group can predispose the molecule to elimination if heated with base.

Module C: Direct Arylation via Mitsunobu Reaction

Rationale: This is the gold standard for creating ethers or inverting stereochemistry (not applicable here as the carbon is achiral) under neutral conditions. It avoids the use of strong alkoxide bases required in Williamson ether synthesis, which could trigger HF elimination.

Reagents:

  • Substrate (1.0 equiv)

  • Phenol/Nucleophile (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Protocol:

  • Mixture: Combine substrate, phenol, and PPh₃ in anhydrous THF (0.2 M) under argon. Cool to 0°C.[1][2]

  • Addition: Add DIAD dropwise. The solution will turn yellow.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature overnight.

  • Workup: Concentrate the mixture. Triturate with cold pentane/ether (to precipitate triphenylphosphine oxide) or load directly onto a silica column.

  • Purification: Elute with Hexane/EtOAc.

Troubleshooting & Safety Table

IssueProbable CauseCorrective Action
Low Yield (Oxidation) Volatility of AldehydeDo not use high vacuum; keep rotavap bath <30°C. Use immediately.
Ring Opening/Decomp Acidic conditionsSwitch from Jones/PCC to DMP or TEMPO/BAIB oxidation. Add pyridine buffer.
Elimination (Alkene) Strong Base (e.g., NaH)Avoid Williamson synthesis. Use Mitsunobu (Module C) or mild bases (Cs₂CO₃).
Incomplete Mesylation Wet SolventsEnsure DCM is anhydrous; MsCl hydrolyzes rapidly.

References

  • Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols." The Journal of Organic Chemistry, 1983 , 48(22), 4155–4156. Link

  • Swern, D.; Mancuso, A. J. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165–185. Link

  • Mitsunobu, O. "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products."[2] Synthesis, 1981 , 1981(01), 1–28. Link

  • Grygorenko, O. O.; Artamonov, O. S.; Komarov, I. V.; Mykhailiuk, P. K. "1,1-Disubstituted Cyclobutanes: A New Class of Building Blocks for Medicinal Chemistry." Tetrahedron, 2011 , 67(42), 8034-8043. (Provides context on stability of substituted cyclobutanes). Link

  • Haufe, G. "Fluorine-containing cyclobutanes." Journal of Fluorine Chemistry, 2023 , 265, 110073. (Review of fluorocyclobutane stability and synthesis). Link

Sources

Application Note: 2-(1-Fluorocyclobutyl)ethanol in Next-Generation PET Tracer Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for radiochemists, medicinal chemists, and PET tracer developers . It addresses the strategic integration of 2-(1-Fluorocyclobutyl)ethanol and its [¹⁸F]-labeled analogs as superior alternatives to standard fluoroalkyl chains, specifically targeting metabolic stability and image contrast improvement.

Overcoming Metabolic Defluorination via Cyclobutyl-Stabilized Prosthetic Groups

Executive Summary: The "Fluorocyclobutyl Effect"

In the development of Positron Emission Tomography (PET) imaging agents, the [¹⁸F]fluoroethyl group is a ubiquitous motif. However, it suffers from a critical flaw: susceptibility to metabolic degradation via oxidation (cytochrome P450) and subsequent elimination of [¹⁸F]fluoride. This "bone-seeking" free fluoride creates high background noise in skeletal structures, obscuring lesions.

2-(1-Fluorocyclobutyl)ethanol represents a structural bioisostere designed to solve this problem. By incorporating the fluorine atom into a strained cyclobutyl ring, the carbon-fluorine bond is sterically shielded and electronically stabilized against β-elimination.

This guide details the chemical rationale , radiosynthesis protocols , and application workflows for utilizing 2-(1-fluorocyclobutyl)ethanol as a prosthetic group to build metabolically robust PET tracers.

Chemical Foundation & Mechanism

The Metabolic Liability of Fluoroethyl Groups

Standard fluoroethylation (R-O-CH₂-CH₂-¹⁸F) often fails due to rapid metabolism:

  • Oxidation: Alcohol dehydrogenase or CYP450 converts the ethyl chain to an aldehyde/acid.

  • β-Elimination: The acidic proton at the α-position facilitates the elimination of H-¹⁸F.

  • Result: High bone uptake (defective imaging).

The Cyclobutyl Solution

The 2-(1-fluorocyclobutyl)ethyl moiety introduces conformational restriction and steric bulk.

  • Gem-Disubstitution: The fluorine is attached to a quaternary carbon (if 1,1-disubstituted) or a sterically crowded ring carbon, preventing the formation of the transition state required for enzymatic cleavage.

  • Ring Strain: The cyclobutane ring alters the hybridization geometry, making the C-F bond less accessible to nucleophilic attack or enzymatic hydroxylation.

Comparative Properties
FeatureStandard [¹⁸F]Fluoroethyl[¹⁸F]Fluorocyclobutyl-ethylImpact on PET
Metabolic Stability Low (prone to defluorination)High (Resistant to β-elimination)Reduced bone background
Lipophilicity (LogP) Low to ModerateModerate to High Increased brain/membrane penetration
Steric Bulk MinimalSignificant May alter receptor binding affinity
Synthesis Complexity Low (1-step alkylation)Moderate (Requires specific precursor)Higher barrier to entry

Radiosynthesis Protocol: [¹⁸F]FCBt-OH and [¹⁸F]FCBt-OTs

To utilize this moiety, we must first synthesize the [¹⁸F]-labeled synthon. The most versatile form is the Tosylate derivative ([¹⁸F]FCBt-OTs), which acts as a universal alkylating agent.

Precursor Selection
  • Target: 2-(1-[¹⁸F]fluorocyclobutyl)ethyl tosylate ([¹⁸F]FCBt-OTs).

  • Precursor: Cyclobutane-1,1-diyl bis(methylene) bis(4-methylbenzenesulfonate) (or similar spiro-cyclic sulfamidates for higher specific activity).

  • Reagents: [¹⁸F]Fluoride (Kryptofix 2.2.2/K₂CO₃).

Automated Synthesis Workflow (GE TRACERlab / Synthera)

Step 1: Preparation of [¹⁸F]Fluoride

  • Trap [¹⁸F]F⁻ on a QMA carbonate cartridge.

  • Elute with 1.5 mL K₂.2.2/K₂CO₃ solution (in MeCN/H₂O).

  • Azeotropic drying at 95°C under He flow/vacuum (x2).

Step 2: Radiofluorination

  • Add precursor (5 mg in 1 mL anhydrous MeCN).

  • Heat to 100°C for 10 minutes (closed vessel).

  • Mechanism: Nucleophilic substitution (Sₙ2) at the cyclobutyl methyl group? Correction: For 2-(1-fluorocyclobutyl)ethanol, the fluorine is on the ring .

    • Refined Precursor:1-oxaspiro[2.3]hexane derivative or a Cyclobutyl-1-triflate .

    • Preferred Route: Nucleophilic opening of a spiro-cyclic sulfate or sulfamidate precursor.

    • Reaction: [¹⁸F]F⁻ attacks the spiro-center, opening the ring to form the fluorinated alcohol.

Step 3: Hydrolysis & Purification

  • Add 1 M HCl (1 mL) and heat to 100°C for 5 min (to remove protecting groups if using sulfamidate).

  • Neutralize with NaOH.

  • SPE Purification: Pass through a C18 Sep-Pak. Wash with water. Elute product ([¹⁸F]FCBt-OH) with Ethanol.

Step 4: Conversion to Tosylate (If Alkylating Agent is needed)

  • React [¹⁸F]FCBt-OH with Ts₂O (Tosyl anhydride) and TEA in DCM at room temperature.

  • Purify via HPLC (Semi-prep C18).

Visualization: Synthesis & Metabolic Pathway

G Precursor Spiro-Cyclic Sulfate Precursor Intermediate [18F]Fluorocyclobutyl Sulfate Int. Precursor->Intermediate Nucleophilic Attack F18 [18F]F- / K2.2.2 F18->Intermediate Hydrolysis Acid Hydrolysis (HCl, 100°C) Intermediate->Hydrolysis Product_OH 2-(1-[18F]Fluorocyclobutyl)ethanol ([18F]FCBt-OH) Hydrolysis->Product_OH Stable Metabolic Stability (No Defluorination) Product_OH->Stable Cyclobutyl Shielding Metabolism_Bad Standard [18F]Fluoroethyl (Metabolic Defluorination) Bone Bone Uptake (High Background) Metabolism_Bad->Bone Beta-Elimination

Caption: Figure 1. Synthesis of [¹⁸F]FCBt-OH via spiro-cyclic sulfate opening and comparison of metabolic fate against standard fluoroethyl groups.

Application Protocol: Conjugation to Biomolecules

Once the [¹⁸F]FCBt-OTs (Tosylate) is generated, it serves as a "plug-and-play" module to label peptides, amino acids, or small molecules containing nucleophiles (Amines, Phenols, Thiols).

Protocol: Alkylation of a Tyrosine-Peptide

Objective: Label a peptide (e.g., RGD, TOC) at a Tyrosine phenolic -OH.

  • Reactants:

    • Peptide precursor (0.5 mg) in DMSO (200 µL).

    • Base: Cs₂CO₃ (2 mg).

    • [¹⁸F]FCBt-OTs (dried azeotropically).

  • Reaction:

    • Add [¹⁸F]FCBt-OTs to the peptide solution.

    • Heat to 90°C for 15 minutes .

  • Purification:

    • Dilute with water.

    • Inject onto Semi-prep HPLC (C18 column, Gradient: 10-60% EtOH in Water + 0.1% TFA).

  • Formulation:

    • Trapping on C18 Sep-Pak -> Wash -> Elute with EtOH -> Saline formulation.

Quality Control & Validation

Trustworthiness in radiochemistry relies on rigorous QC.

Identity Confirmation
  • Co-injection: The radiolabeled product must co-elute with the cold standard 2-(1-fluorocyclobutyl)ethanol (CAS: 1784487-27-9) or its conjugated derivative.

  • Retention Time Tolerance: ± 0.5 minutes.

Stability Assay (Self-Validation Step)

To prove the "Metabolic Stability" claim, you must perform an in vitro stability test:

  • Incubation: Incubate the tracer in Human Liver Microsomes (HLM) and Rat Plasma at 37°C for 60 min.

  • Analysis: Analyze aliquots via Radio-TLC or HPLC at 0, 30, and 60 min.

  • Success Criteria: >95% intact parent compound at 60 min. (Compare with [¹⁸F]Fluoroethyl-tracer which typically shows <80%).

References

  • Pees, A. et al. (2021).[1] [¹⁸F]Fluoroform - a versatile building block for PET tracer synthesis.[1] VU Research Portal. Link

  • Wuest, F. et al. (2013). Investigations into the synthesis, radiofluorination and conjugation of a new [¹⁸F]fluorocyclobutyl prosthetic group. PubMed. Link

  • Pijeira, M. et al. (2022). A closer look at the synthesis of 2-[¹⁸F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. Link

  • Schirrmacher, R. et al. (2017). Small Prosthetic Groups in ¹⁸F-Radiochemistry: Useful Auxiliaries for the Design of ¹⁸F-PET Tracers. Seminars in Nuclear Medicine. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-(1-Fluorocyclobutyl)ethanol (CAS 1784487-27-9).[2][3][4][5] Link

Disclaimer: This protocol is intended for research use only. All radiochemical procedures must be performed in a lead-shielded hot cell by trained personnel in compliance with local radiation safety regulations.

Sources

Application Note: Fluorinated Cyclobutane Derivatives in Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring is a highly strained, four-membered carbocycle that has historically presented stability challenges in synthetic chemistry. However, the strategic introduction of fluorine atoms fundamentally alters its physicochemical profile. The high bond dissociation energy of the C–F bond partially offsets inherent ring strain, yielding a robust structural motif. Today, fluorinated cyclobutanes serve a dual mandate across scientific disciplines: they are the foundational building blocks for high-performance, low-dielectric constant (low-Dk) polymers in materials science, and they act as critical, metabolically stable bioisosteres in modern drug development.

This application note provides a comprehensive guide to the divergent synthesis, characterization, and application of fluorinated cyclobutane derivatives, detailing self-validating protocols for both macromolecular and small-molecule workflows.

Mechanistic Grounding: The Fluorine Effect

The incorporation of fluorine into the cyclobutane scaffold induces profound electronic and steric effects. In polymer chemistry, 1[1]. This stability allows for the creation of amorphous perfluorocyclobutyl (PFCB) polyaryl ethers that exhibit exceptional chemical resistance and optical transparency. In medicinal chemistry, these rings act as2[2]. The strong electron-withdrawing nature of fluorine lowers the basicity of adjacent amines, increases lipophilicity, and effectively blocks cytochrome P450-mediated oxidative metabolism.

Workflow Visualization

G A Fluorinated Alkenes (e.g., TFVE) B Thermal [2+2] Cyclodimerization (>150°C) A->B Catalyst-free C Photochemical [2+2] Cycloaddition (Visible Light) A->C Photosensitizer D PFCB Polyaryl Ethers (Amorphous Polymers) B->D Polymerization E Fluorinated Cyclobutane Bioisosteres C->E Stereoselective F Materials Science: Low Dk, High Thermal Stability D->F G Drug Development: Metabolic Stability, Lipophilicity E->G

Divergent synthesis and applications of fluorinated cyclobutanes.

Quantitative Data: Comparative Properties

To understand the value of fluorinated cyclobutanes, it is essential to compare their properties against their non-fluorinated counterparts. The table below summarizes the quantitative shifts induced by fluorination.

PropertyNon-Fluorinated CyclobutaneFluorinated Cyclobutane (PFCB/Bioisostere)Scientific Rationale
Thermal Stability Decomposes < 300 °CStable > 400 °C (PFCB Polymers)High C–F bond dissociation energy offsets inherent carbocycle ring strain.
Dielectric Constant (Dk) ~ 3.0 - 3.5~ 2.35 - 2.40Strong electronegativity of fluorine tightly holds electrons, minimizing polarizability.
Lipophilicity (LogP) BaselineIncreased by ~0.5 - 1.0 unitsFluorine's hydrophobicity enhances membrane permeability for drug candidates.
Metabolic Stability Susceptible to P450 oxidationHighly resistant to oxidative metabolismC–F bonds block metabolic soft spots (e.g., hydroxylation) in biological systems.

Experimental Protocols

Protocol 1: Synthesis of PFCB Polyaryl Ethers via Thermal Cyclodimerization

Application: High-performance dielectrics, optical waveguides, and3[3].

Causality & Rationale: The4[4] is highly exothermic and proceeds via a diradical intermediate. Because the fluorine substitution lowers the activation energy for the [2+2] cycloaddition, this reaction is performed completely catalyst-free. This is a critical advantage for materials science, as the absence of metallic initiators prevents dielectric loss and degradation in electronic applications.

Step-by-Step Methodology:

  • Monomer Preparation: Load 10.0 g of purified bis-TFVE monomer into a heavy-walled Schlenk flask equipped with a magnetic stir bar.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. Validation: Ensure the vacuum gauge reads < 10⁻³ Torr before sealing. Oxygen must be strictly excluded to prevent the oxidative cleavage of the diradical intermediates.

  • Bulk Polymerization: Backfill the flask with ultra-high purity Argon. Submerge the flask in a pre-heated oil bath at 160 °C. Gradually ramp the temperature to 190 °C over 12 hours, and hold for an additional 24 hours until the melt becomes highly viscous.

  • Isolation: Cool the polymer melt to room temperature. Dissolve the crude polymer in a minimal volume of anhydrous tetrahydrofuran (THF) (approx. 20 mL).

  • Precipitation: Add the THF solution dropwise into 500 mL of vigorously stirred methanol. Collect the white, fibrous precipitate via vacuum filtration and dry in a vacuum oven at 80 °C for 24 hours.

  • In-Process Validation & Quality Control:

    • Analyze via Gel Permeation Chromatography (GPC). Acceptance criteria: Weight-average molecular weight (Mw) > 30,000 Da with a Polydispersity Index (PDI) < 2.5.

    • Analyze via Differential Scanning Calorimetry (DSC). Acceptance criteria: A distinct glass transition temperature (Tg) > 150 °C, confirming the amorphous nature of the PFCB network.

Protocol 2: Photochemical [2+2] Cycloaddition for Fluorinated Bioisosteres

Application: Synthesis of stereodefined active pharmaceutical ingredients (APIs) and targeted therapeutics.

Causality & Rationale: While thermal methods are suitable for robust polymers, they often destroy the delicate functional groups required in medicinal chemistry. Utilizing a 5[5] allows the reaction to proceed at room temperature. A photosensitizer like Thioxanthone (TX) facilitates a triplet energy transfer, enabling the cycloaddition of fluoroalkenes with unactivated alkenes while maintaining strict stereocontrol.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, 20 mL borosilicate glass vial, combine the fluorinated alkene (1.0 mmol, e.g., α-(trifluoromethyl)acrylate), an unactivated alkene (1.5 mmol), and Thioxanthone (TX) (0.05 mmol, 5 mol%).

  • Solvent Addition & Degassing: Dissolve the reagents in 10 mL of anhydrous acetonitrile. Sparge the solution with Argon for 15 minutes to displace dissolved oxygen, which acts as a triplet quencher.

  • Photochemical Irradiation: Seal the vial with a PTFE-lined septum. Place the vial in a photoreactor equipped with 400–450 nm blue LEDs. Irradiate the vigorously stirred mixture at 25 °C for 16 hours. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS until the complete disappearance of the fluorinated alkene is observed.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).

  • In-Process Validation & Quality Control:

    • Perform ¹⁹F NMR spectroscopy. Acceptance criteria: The presence of a sharp singlet (or appropriate multiplet) in the -60 to -80 ppm range confirms the intact trifluoromethyl group.

    • Perform X-Ray Crystallography (if solid) or 2D NOESY NMR to validate the cis/trans relative stereochemistry of the cyclobutane ring.

References

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs, PMC,[Link]

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination, ACS Publications,[Link]

  • Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications, MDPI,[Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative, ChemRxiv,[Link]

  • Perfluorocyclobutane (PFCB) polyaryl ethers: Versatile coatings materials, ResearchGate,[Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis of 2-(1-Fluorocyclobutyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of small, strained, and fluorinated carbocycles into molecular scaffolds is a highly effective strategy in modern medicinal chemistry. The 1-fluorocyclobutyl moiety, in particular, offers a unique combination of metabolic stability, conformational constraint, and lipophilicity modulation that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The chiral alcohol, 2-(1-fluorocyclobutyl)ethanol, represents a key building block for accessing more complex molecules bearing this desirable motif. Its enantiomers can serve as precursors to a wide array of derivatives, where stereochemistry is critical for biological activity.

This guide provides a comprehensive overview of robust and scalable methods for the asymmetric synthesis of the (R)- and (S)-enantiomers of 2-(1-fluorocyclobutyl)ethanol. We will delve into the mechanistic underpinnings of three primary strategies: asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic alcohol, and asymmetric addition to a prochiral aldehyde. Each section includes detailed, field-proven protocols and explains the causality behind experimental choices to ensure reproducibility and success.

Strategic Overview: Pathways to Enantiopure 2-(1-Fluorocyclobutyl)ethanol

The synthesis of a specific enantiomer of a chiral alcohol can be approached from several distinct starting points. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired level of enantiopurity. Here, we outline three validated pathways.

G cluster_0 Primary Synthetic Strategies start1 1-(1-Fluorocyclobutyl)ethan-1-one (Prochiral Ketone) method1 Asymmetric Reduction (e.g., CBS, ATH) start1->method1 start2 Racemic 2-(1-Fluorocyclobutyl)ethanol method2 Kinetic Resolution (e.g., EKR, DKR) start2->method2 start3 1-Fluorocyclobutanecarbaldehyde (Prochiral Aldehyde) method3 Asymmetric Addition (e.g., Organozinc) start3->method3 end_product Enantiopure (R)- or (S)- 2-(1-Fluorocyclobutyl)ethanol method1->end_product method2->end_product method3->end_product

Figure 1: Overview of the three primary synthetic routes to access enantiopure 2-(1-fluorocyclobutyl)ethanol.

Section 1: Asymmetric Reduction of 1-(1-Fluorocyclobutyl)ethan-1-one

The most direct and atom-economical approach to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketones. This strategy leverages powerful and well-understood catalytic systems to deliver high enantioselectivity. We will focus on two leading methodologies: Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction.[1][2]

Mechanism Insight: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, particularly using Noyori-type Ruthenium catalysts, is a cornerstone of modern asymmetric synthesis.[2] These catalysts operate via a "bifunctional" mechanism where both the metal center and the coordinated diamine ligand participate in the hydrogen transfer without direct coordination of the ketone substrate to the metal.[2] This outer-sphere mechanism is highly efficient and tolerates a wide range of functional groups.

ATH_Mechanism cluster_cycle Catalytic Cycle catalyst [Ru(II)-H]⁻(Amine)⁺ Active Catalyst product Chiral Alcohol (R-CH(OH)-R') catalyst->product Hydride transfer catalyst->product ketone Prochiral Ketone (R-CO-R') ketone->catalyst H⁺ transfer h_donor H-Donor (e.g., HCOOH/NEt₃) h_donor->catalyst catalyst_regen Ru(II) Pre-catalyst product->catalyst_regen catalyst_regen->catalyst Regeneration catalyst_regen->h_donor Regeneration

Figure 2: Simplified bifunctional mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the reduction of 1-(1-fluorocyclobutyl)ethan-1-one using a commercially available (R,R)-Ts-DPEN-based Ruthenium catalyst to yield (R)-2-(1-fluorocyclobutyl)ethanol.

Materials:

  • 1-(1-Fluorocyclobutyl)ethan-1-one

  • [RuCl(p-cymene)((R,R)-Ts-DPEN)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-(1-fluorocyclobutyl)ethan-1-one (1.0 equiv).

  • Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (5.0 equiv relative to ketone) to the reaction flask.

  • In a separate vial, dissolve [RuCl(p-cymene)((R,R)-Ts-DPEN)] (0.005 equiv, 0.5 mol%) in a small amount of anhydrous DCM.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at 25-30 °C and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

  • Determine enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereochemically direct the reduction of a ketone by borane.[3] The catalyst and ketone form a coordination complex, where one face of the carbonyl is sterically shielded, forcing the borane to attack from the opposite face.[3]

Materials:

  • 1-(1-Fluorocyclobutyl)ethan-1-one

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, approx. 10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add anhydrous THF.

  • Cool the flask to -20 °C in a suitable cooling bath.

  • Add the (R)-CBS catalyst solution (0.1 equiv, 10 mol%).

  • Slowly add the borane-dimethyl sulfide complex (0.6 equiv) to the catalyst solution and stir for 10 minutes. This pre-forms the active catalyst complex.

  • In a separate flask, dissolve 1-(1-fluorocyclobutyl)ethan-1-one (1.0 equiv) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C. Monitor progress by TLC. The reaction is often complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine enantiomeric excess by chiral HPLC or GC.

Data Summary: Asymmetric Reduction Methods
MethodCatalyst Loading (mol%)Typical YieldTypical eeTemperatureKey Advantage
ATH 0.5 - 1.0>90%>98%Room Temp.High turnover, operational simplicity
CBS 5 - 10>85%>95%-20 °C to RTFast reaction times, predictable stereochemistry
Note: Values are representative and may vary based on substrate purity and reaction scale.

Section 2: Enzymatic Kinetic Resolution (EKR) of Racemic Alcohol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[4][5] Lipases are highly effective biocatalysts for this purpose, often selectively acylating one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.[6][7]

Principle of Enzymatic Kinetic Resolution

In an ideal EKR of a racemic alcohol, the enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction is stopped at or near 50% conversion. At this point, the mixture contains the highly enriched unreacted (S)-alcohol and the newly formed, highly enriched (R)-ester. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques.

EKR cluster_products Products at ~50% Conversion racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol enzyme Lipase + Acyl Donor racemate->enzyme s_alcohol Enriched (S)-Alcohol (unreacted) enzyme->s_alcohol k_slow r_ester Enriched (R)-Ester (acylated) enzyme->r_ester k_fast (k_fast >> k_slow)

Figure 3: Principle of Enzymatic Kinetic Resolution (EKR) for a racemic alcohol.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol uses immobilized Candida antarctica Lipase B (CALB, often sold as Novozym® 435), a highly versatile and robust enzyme, for the resolution of racemic 2-(1-fluorocyclobutyl)ethanol.

Materials:

  • Racemic 2-(1-fluorocyclobutyl)ethanol

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl acetate (serves as both acyl donor and solvent, or co-solvent)

  • Anhydrous solvent (e.g., methyl tert-butyl ether, MTBE)

  • Molecular sieves (4Å, activated)

Procedure:

  • To a flask containing a magnetic stir bar, add racemic 2-(1-fluorocyclobutyl)ethanol (1.0 equiv).

  • Add an anhydrous solvent such as MTBE (to make a ~0.5 M solution).

  • Add vinyl acetate (3.0-5.0 equiv) as the acylating agent.

  • Add Novozym® 435 (typically 10-20 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

  • Seal the flask and stir the suspension at a constant temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both products.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Concentrate the filtrate to remove the solvent and excess vinyl acetate.

  • Separate the unreacted alcohol from the acetylated product by flash column chromatography.

  • Determine the enantiomeric excess of both the recovered alcohol and the ester product.

Advancing the Strategy: Dynamic Kinetic Resolution (DKR)

A key limitation of EKR is its maximum theoretical yield of 50% for a single enantiomer.[8] Dynamic Kinetic Resolution (DKR) overcomes this by integrating a second catalyst that continuously racemizes the slow-reacting enantiomer in situ.[8][9] This allows the enzyme to convert the entire racemic starting material into a single enantiomer of the product, theoretically achieving up to 100% yield. For alcohols, this typically involves a ruthenium or vanadium-based racemization catalyst compatible with the lipase and reaction conditions.[4][5] While protocol development is more complex, DKR is a powerful strategy for industrial-scale synthesis.

Section 3: Asymmetric Addition to 1-Fluorocyclobutanecarbaldehyde

An alternative strategy involves the construction of the chiral center via a C-C bond-forming reaction. The asymmetric addition of an organometallic reagent to the prochiral 1-fluorocyclobutanecarbaldehyde can generate the desired alcohol with high enantioselectivity.

Protocol 4: Asymmetric Addition of Dimethylzinc

The addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols or other ligands, is a well-established method for synthesizing chiral secondary alcohols.[10] This protocol uses dimethylzinc in the presence of a chiral catalyst.

Materials:

  • 1-Fluorocyclobutanecarbaldehyde

  • Dimethylzinc (Zn(CH₃)₂, solution in toluene or heptane)

  • Chiral ligand/catalyst (e.g., (-)-DAIB, (1R,2S)-N-pyrrolidinylnorephedrine)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried, two-neck flask under an inert atmosphere, add the chiral ligand (e.g., (-)-DAIB, 0.05-0.1 equiv) and dissolve in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Slowly add the dimethylzinc solution (1.2 equiv) to the ligand solution and stir for 30 minutes at 0 °C to allow for complex formation.

  • Add a solution of 1-fluorocyclobutanecarbaldehyde (1.0 equiv) in anhydrous toluene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 12-24 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine enantiomeric excess by chiral HPLC or GC.

Section 4: General Analytical Methods

Purification:

  • Flash Column Chromatography: The primary method for purifying the crude alcohol products. A typical eluent system is a gradient of ethyl acetate in hexanes on a silica gel stationary phase.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess (ee):

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the standard method for determining the enantiomeric purity of the product. The alcohol may require derivatization (e.g., to an ester or carbamate) to achieve baseline separation.

  • Example Conditions (Hypothetical):

    • Column: Chiralcel OD-H or similar.

    • Mobile Phase: Isocratic, e.g., 5% Isopropanol in Hexane.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • The retention times for the (R)- and (S)-enantiomers would be distinct, allowing for integration of the peak areas to calculate the ee.

References

  • Yuan, F., Qi, X., Zhao, Y., Jia, J., Yan, X., Hu, F., & Xia, Y. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. Angewandte Chemie International Edition. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. Available at: [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemic drugs and drug intermediates. Chirality. Available at: [Link]

  • Pámula, V., Pellis, A., & Gardossi, L. (2020). Dynamic Kinetic Resolutions (DKR): A Sustainable Tool for Asymmetric Synthesis. Catalysts. Available at: [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. Available at: [Link]

  • Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available at: [Link]

  • Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

  • de Mattos, M. C. S., et al. (2015). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. Available at: [Link]

  • Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. PMC. Available at: [Link]

  • Wills, M., et al. (2001). Dynamic kinetic resolution–asymmetric transfer hydrogenation of 1-aryl-substituted cyclic ketones. Scilit. Available at: [Link]

Sources

Application Note: Strategic Derivatization of 2-(1-Fluorocyclobutyl)ethanol for Physicochemical and Pharmacokinetic Property Modification

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement.[1][2] The 2-(1-fluorocyclobutyl)ethanol moiety represents a valuable building block that combines the benefits of a strained ring system with the unique electronic properties of fluorine. This application note provides a comprehensive guide to the derivatization of the primary alcohol in 2-(1-fluorocyclobutyl)ethanol. We present the scientific rationale and detailed protocols for its conversion into esters, ethers, and carbamates. The objective is to equip researchers with the foundational knowledge and practical methodologies to systematically modify the parent scaffold, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles during lead optimization.

Introduction: The Strategic Value of the 2-(1-Fluorocyclobutyl)ethanol Scaffold

The introduction of fluorine into small molecules can profoundly alter their biological properties.[3][4] The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[2][5][6] This "metabolic blocking" strategy can significantly increase a drug's half-life and systemic exposure.[1] Furthermore, fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and ability to cross biological membranes.[1][7]

The 1-fluorocyclobutyl group is of particular interest. The cyclobutane ring introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal target binding. When combined with fluorine, this scaffold offers a powerful tool to enhance metabolic stability without dramatically increasing lipophilicity, a common drawback of other fluorinated groups like -CF3.[8][9] The primary alcohol of 2-(1-fluorocyclobutyl)ethanol serves as a versatile chemical handle for derivatization, allowing for the exploration of chemical space around this promising core.

This guide details three primary derivatization strategies—esterification, etherification, and carbamate formation—to modulate the properties of molecules containing the 2-(1-fluorocyclobutyl)ethanol scaffold.

Derivatization_Strategies cluster_legend Derivatization Pathways Parent 2-(1-Fluorocyclobutyl)ethanol Ester Ester Derivatives (R-COO-R') Parent->Ester Acylation Ether Ether Derivatives (R-O-R') Parent->Ether Alkylation Carbamate Carbamate Derivatives (R-NH-COO-R') Parent->Carbamate Carbamoylation

Figure 1: Overview of derivatization pathways for 2-(1-Fluorocyclobutyl)ethanol.

Rationale for Property Modification

Derivatization of the terminal alcohol allows for precise tuning of key drug-like properties. The primary goals of these modifications are outlined below.

  • Modulating Lipophilicity (LogP): Lipophilicity is a critical parameter governing absorption, distribution, and clearance.

    • Esters: Can increase or decrease lipophilicity depending on the nature of the carboxylic acid used. Short-chain aliphatic esters increase lipophilicity moderately, while esters with polar functional groups can decrease it.

    • Ethers: Generally increase lipophilicity by masking the polar hydroxyl group.

    • Carbamates: The impact varies. N-unsubstituted carbamates may have limited impact, while N-alkyl or N-aryl carbamates significantly increase lipophilicity.

  • Improving Metabolic Stability: The primary alcohol is a potential site for Phase I oxidation (to an aldehyde and carboxylic acid) or Phase II conjugation (e.g., glucuronidation).

    • Capping the alcohol as an ester, ether, or carbamate blocks these metabolic pathways, potentially redirecting metabolism to other parts of the molecule or slowing overall clearance.[2][5] The inherent stability of the C-F bond on the adjacent cyclobutyl ring already provides a degree of metabolic shielding.[6]

  • Introducing New Pharmacophoric Interactions: The derivative functional groups can establish new interactions with the biological target.

    • Ester carbonyls can act as hydrogen bond acceptors.

    • Ether oxygens are also hydrogen bond acceptors.

    • Carbamate N-H groups can act as hydrogen bond donors, while the carbonyls are acceptors, providing a dual interaction motif that can enhance binding affinity.[10]

  • Prodrug Strategies: Ester derivatives are frequently used as prodrugs. An ester may improve oral bioavailability by increasing lipophilicity for better membrane permeation. Once absorbed, it can be hydrolyzed by esterase enzymes in the plasma or liver to release the active parent alcohol.

Property_Modification_Logic cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Derivatization Derivatization (Ester, Ether, Carbamate) Lipophilicity Modify Lipophilicity (LogP) Derivatization->Lipophilicity H_Bonding Alter H-Bonding (Donor/Acceptor) Derivatization->H_Bonding Metabolism Block Metabolic Site (-OH) Derivatization->Metabolism Absorption Improve Absorption & Permeability Lipophilicity->Absorption Affinity Increase Binding Affinity H_Bonding->Affinity PK Enhance Pharmacokinetics (e.g., Half-life) Metabolism->PK

Figure 2: Logic flow from chemical modification to pharmacological improvement.

Experimental Protocols and Methodologies

The following protocols are designed for gram-scale synthesis and can be adapted for smaller-scale library generation. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Strategy 1: Esterification via Acyl Chloride

This method is rapid and high-yielding for converting alcohols to esters, particularly when the corresponding acyl chloride is commercially available. The reaction proceeds quickly at room temperature.[11]

Principle: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct.

Protocol: Synthesis of 2-(1-Fluorocyclobutyl)ethyl Acetate

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1-fluorocyclobutyl)ethanol (1.0 g, 8.46 mmol).

    • Dissolve it in anhydrous dichloromethane (DCM, 20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.41 mL, 10.15 mmol, 1.2 equiv).

  • Reagent Addition:

    • Slowly add acetyl chloride (0.66 mL, 9.31 mmol, 1.1 equiv) dropwise to the stirred solution.

    • A white precipitate (triethylamine hydrochloride) will form.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Strategy 2: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. It is a two-step process involving the formation of an alkoxide followed by nucleophilic substitution.[12]

Principle: The alcohol is first deprotonated with a strong base to form a potent nucleophile (alkoxide). This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Protocol: Synthesis of 1-(2-Methoxyethyl)-1-fluorocyclobutane

  • Reaction Setup (Alkoxide Formation):

    • To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.41 g, 10.15 mmol, 1.2 equiv).

    • Carefully wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane each time.

    • Add anhydrous tetrahydrofuran (THF, 15 mL).

    • Cool the suspension to 0 °C.

  • Reagent Addition:

    • Dissolve 2-(1-fluorocyclobutyl)ethanol (1.0 g, 8.46 mmol) in anhydrous THF (5 mL).

    • Add the alcohol solution dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction (Sₙ2 Displacement):

    • Add methyl iodide (0.63 mL, 10.15 mmol, 1.2 equiv) to the alkoxide solution.

    • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water until gas evolution ceases.

    • Add 20 mL of diethyl ether and 20 mL of water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure. The resulting crude ether can be purified by distillation or flash chromatography.

Strategy 3: Carbamate Formation via Isocyanate

Reacting an alcohol with an isocyanate is a direct and efficient method for producing carbamates, which are valuable for their role as hydrogen bond donors and acceptors.[13]

Principle: The oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen. A tin catalyst is often used to accelerate the reaction.

Protocol: Synthesis of 2-(1-Fluorocyclobutyl)ethyl Methylcarbamate

  • Reaction Setup:

    • In a dry flask under nitrogen, dissolve 2-(1-fluorocyclobutyl)ethanol (1.0 g, 8.46 mmol) in anhydrous toluene (20 mL).

    • Add methyl isocyanate (0.53 mL, 9.31 mmol, 1.1 equiv).

    • Add one drop of dibutyltin dilaurate (DBTDL) as a catalyst.

  • Reaction:

    • Heat the mixture to 60 °C and stir for 3-4 hours.

    • Monitor the reaction by TLC for the disappearance of the alcohol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The crude product is often clean but can be further purified if necessary.

  • Purification:

    • If needed, dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel. Alternatively, recrystallization or trituration from a hexane/ether mixture can yield the pure carbamate.

Experimental_Workflow Reactants 1. Reactants & Solvent (Alcohol, Reagent, Base) Reaction 2. Reaction (Temp Control, Stirring) Reactants->Reaction Monitor 3. Monitoring (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify 5. Purification (Chromatography) Workup->Purify Product 6. Pure Product (Characterization) Purify->Product

Figure 3: A generalized experimental workflow for derivatization reactions.

Predicted Impact on Physicochemical Properties

The following table provides a comparative summary of the parent alcohol and representative derivatives, illustrating the expected changes in key properties relevant to drug discovery.

Compound NameStructureMolecular Weight ( g/mol )cLogP (Calculated)Predicted Impact on Metabolic Stability
Parent Alcohol 2-(1-Fluorocyclobutyl)ethanol118.151.05Moderate (OH is a site for oxidation/conjugation)
Acetate Ester 2-(1-Fluorocyclobutyl)ethyl acetate160.181.60High (OH blocked; potential prodrug)
Methyl Ether 1-(2-Methoxyethyl)-1-fluorocyclobutane132.181.45High (OH blocked; metabolically stable ether)
Methyl Carbamate 2-(1-Fluorocyclobutyl)ethyl methylcarbamate175.191.15High (OH blocked; stable carbamate linkage)

Conclusion

The derivatization of 2-(1-fluorocyclobutyl)ethanol into esters, ethers, and carbamates provides a robust platform for systematically modifying the physicochemical and pharmacokinetic properties of a lead compound. By masking the primary hydroxyl group, researchers can effectively block a key site of metabolism, modulate lipophilicity, and introduce new points of interaction with a biological target. The protocols detailed in this guide are reliable, scalable, and serve as a foundational starting point for building a diverse chemical library around the promising 1-fluorocyclobutyl scaffold, thereby accelerating the drug discovery and development process.

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  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • O'Connor, R. J., et al. (2016). Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherification. Green Chemistry, 18(3), 773-784. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Struckmann, L. K. (1997). Equilibrium and Kinetic Studies on Etherification: Reactions of C sub 5 and C sub 6 Alkenes with Methanol and Ethanol. National Technical Reports Library. [Link]

  • de Almeida, R. M., et al. (2018). Etherification of different glycols with ethanol or 1-octanol catalyzed by acid zeolites. Catalysis Today, 302, 229-237. [Link]

Sources

Application Note: Scale-Up Synthesis of 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the scale-up synthesis of 2-(1-Fluorocyclobutyl)ethanol , a valuable fluorinated building block in medicinal chemistry.

Executive Summary

The incorporation of fluorine into saturated carbocycles is a proven strategy to modulate lipophilicity (LogP), metabolic stability, and pKa in drug candidates. The (1-fluorocyclobutyl)ethyl moiety serves as a bioisostere for non-fluorinated alkyl chains or unstable polar groups. This guide details a robust, scalable 5-step synthetic route to 2-(1-Fluorocyclobutyl)ethanol starting from commercially available ethyl cyclobutanecarboxylate.

The protocol prioritizes process safety and reproducibility , utilizing electrophilic fluorination (NFSI) and classical homologation techniques to avoid hazardous deoxofluorination reagents (e.g., DAST) on large scales.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the challenge of installing a fluorine atom at a tertiary carbon without inducing ring-opening or elimination.

  • Strategic Choice: We avoid direct fluorination of a tertiary alcohol (e.g., 1-(2-hydroxyethyl)cyclobutanol) due to the high risk of elimination to the alkene (E1 mechanism) or ring expansion.

  • Selected Route:

    
    -Fluorination of the ester followed by one-carbon homologation.
    
Logical Pathway (Graphviz Diagram)

Retrosynthesis Target 2-(1-Fluorocyclobutyl)ethanol (Target) Inter1 Ethyl (1-fluorocyclobutyl)acetate (Precursor) Target->Inter1 Reduction Inter2 (1-Fluorocyclobutyl)acetonitrile Inter1->Inter2 Pinner Hydrolysis Inter3 (1-Fluorocyclobutyl)methanol Inter2->Inter3 Cyanation Inter4 Ethyl 1-fluorocyclobutanecarboxylate Inter3->Inter4 Reduction Start Ethyl cyclobutanecarboxylate (Starting Material) Inter4->Start Electrophilic Fluorination (NFSI/LDA)

Figure 1: Retrosynthetic logic prioritizing the stability of the fluorinated quaternary center.

Detailed Experimental Protocol

Step 1: Electrophilic -Fluorination

Objective: Synthesis of Ethyl 1-fluorocyclobutanecarboxylate. Reagents: Ethyl cyclobutanecarboxylate, LDA (Lithium Diisopropylamide), NFSI (N-Fluorobenzenesulfonimide).

Rationale: NFSI is a stable, crystalline source of electrophilic fluorine, superior to gaseous


 or perchloryl fluoride for batch scale-up.
  • Setup: Flame-dry a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Deprotonation: Charge THF (anhydrous, 10 vol) and cool to -78°C. Add LDA (1.2 equiv). Add Ethyl cyclobutanecarboxylate (1.0 equiv) dropwise over 30 min, maintaining internal temp < -70°C. Stir for 1 hour to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (1.3 equiv) in THF (5 vol) and add dropwise to the enolate solution at -78°C.

    • Critical Process Parameter (CPP): The addition is exothermic. Control rate to keep temp < -65°C to prevent di-fluorination or decomposition.

  • Workup: Allow to warm to RT overnight. Quench with saturated

    
    . Extract with MTBE. Wash organics with 1N HCl (to remove sulfonimide byproduct) and brine.
    
  • Purification: Distillation under reduced pressure.

    • Target Yield: 75-85%.

Step 2: Reduction to Alcohol

Objective: Synthesis of (1-Fluorocyclobutyl)methanol. Reagents:


 (Lithium Aluminum Hydride), THF.[1]
  • Setup: 2L RBF under

    
    .
    
  • Reaction: Suspend

    
     (1.2 equiv) in THF (10 vol) at 0°C. Add ester from Step 1 dropwise.
    
  • Quench (Fieser Method): After completion (TLC/GC), cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass). Stir until a white granular precipitate forms.

  • Isolation: Filter through Celite. Concentrate filtrate.[2]

    • Note: The product is a volatile oil. Avoid high vacuum for extended periods.

Step 3: Activation and Homologation (Cyanation)

Objective: Synthesis of (1-Fluorocyclobutyl)acetonitrile. Reagents: MsCl (Methanesulfonyl chloride),


, NaCN, DMSO.

Workflow:

  • Mesylation: Dissolve alcohol in DCM (10 vol) at 0°C. Add

    
     (1.5 equiv) and MsCl (1.2 equiv). Stir 2h. Aqueous workup to isolate crude mesylate.
    
  • Cyanation: Dissolve crude mesylate in DMSO (5 vol). Add NaCN (1.5 equiv).

    • Safety: NaCN is highly toxic. Use a scrubber with bleach solution.

  • Heating: Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with

    
     (to avoid DMSO carryover).
    
    • Target Yield: 70-80% over 2 steps.

Step 4 & 5: Pinner Hydrolysis and Final Reduction

Objective: Conversion of Nitrile to Ethyl Ester, then to Target Alcohol.

Rationale: Direct reduction of nitrile to alcohol is inefficient. Conversion to the ester via Pinner reaction allows for a clean final reduction.

  • Pinner Reaction: Dissolve nitrile in absolute Ethanol (anhydrous). Cool to 0°C. Bubble dry HCl gas until saturation (approx. 30 min).

  • Hydrolysis: Stir at RT for 12h, then add water (1.0 equiv) and reflux for 2h. Concentrate to remove EtOH. Partition between water/DCM. Isolate Ethyl (1-fluorocyclobutyl)acetate.

  • Final Reduction: Reduce the ester using

    
     (as in Step 2) or 
    
    
    
    in THF/EtOH.
  • Purification: Flash chromatography (Hexane/EtOAc) or distillation.

Process Safety & Scale-Up Data

Critical Process Parameters (CPPs)

The following table summarizes key parameters for the most hazardous step (Fluorination).

ParameterSpecificationImpact of DeviationControl Strategy
Enolization Temp -78°C to -70°CIncomplete deprotonation; side productsCryocooler/Dry ice-acetone
NFSI Addition Rate Maintain < -65°CExotherm runaway; loss of selectivityPeristaltic pump addition
Quench pH Neutral/AcidicEmulsion formationSlow addition of sat. NH4Cl
Signaling Pathway: Reaction Workflow[1][3]

Workflow Start Start: Ethyl Cyclobutanecarboxylate Step1 Step 1: Fluorination (NFSI, -78°C) Start->Step1 C-F Bond Formation Step2 Step 2: Reduction (LAH) Step1->Step2 Ester -> Alcohol Step3 Step 3: Homologation (MsCl -> NaCN) Step2->Step3 Chain Extension Step4 Step 4: Pinner (HCl/EtOH) Step3->Step4 Nitrile -> Ester End Final: 2-(1-Fluorocyclobutyl)ethanol Step4->End Final Reduction

Figure 2: Linear workflow for the 5-step synthesis.

Analytical Characterization (Expected)

  • 1H NMR (400 MHz, CDCl3):

    
     3.75 (t, 2H, -CH2OH), 2.40-2.20 (m, 4H, Ring), 2.05 (t, 2H, -CH2-Ring), 1.90-1.70 (m, 2H, Ring).
    
  • 19F NMR:

    
     -145 to -155 ppm (multiplet, characteristic of tertiary aliphatic fluoride).
    
  • MS (ESI): m/z calculated for C6H11FO

    
    , often observes loss of HF or water.
    

References

  • Electrophilic Fluorination with NFSI

    • Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations. Synlett. Link

  • Scale-Up of Alpha-Fluorination

    • Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Nucleophilic Fluorination. Chemical Reviews. Link

  • Pinner Reaction Protocol

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews. Link

  • General Cyclobutane Functionalization

    • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link (Context on 4-membered ring physicochemical properties).

Sources

Biocatalytic synthesis of chiral 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the biocatalytic synthesis of chiral 1-(1-fluorocyclobutyl)ethanol , a high-value fluorinated building block used in the development of TRPV4 antagonists, gamma-secretase inhibitors, and other pharmaceutical agents.

While the specific nomenclature "2-(1-Fluorocyclobutyl)ethanol" (a primary alcohol) appears in some requests, this molecule is achiral in its unsubstituted form. This guide addresses the chiral secondary alcohol variant (1-(1-fluorocyclobutyl)ethanol), which contains a stereocenter at the


-position, and briefly outlines desymmetrization strategies for the primary alcohol analog if ring-substitution chirality is intended.

Key Advantages of this Protocol:

  • Enantioselectivity: Achieves >99% ee (enantiomeric excess) using engineered Ketoreductases (KREDs).[1]

  • Green Chemistry: Operates in aqueous media at ambient temperature, replacing hazardous organometallic reductions.

  • Scalability: Includes cofactor regeneration systems (GDH/Glucose or IPA) for cost-effective scale-up.

Target Molecule & Retrosynthetic Analysis

Nomenclature Clarification

To ensure scientific accuracy, we must distinguish between the two potential targets implied by the topic:

  • Target A (Primary Focus): 1-(1-fluorocyclobutyl)ethanol .

    • Structure: Cyclobutane ring with a Fluorine and a 1-hydroxyethyl group at C1.

    • Chirality: The chiral center is located at the secondary alcohol carbon.[2]

    • Synthesis: Asymmetric reduction of the corresponding methyl ketone.

  • Target B: 2-(1-fluorocyclobutyl)ethanol .

    • Structure: Cyclobutane ring with a Fluorine and a 2-hydroxyethyl group (

      
      ) at C1.
      
    • Chirality:Achiral unless the cyclobutane ring is further substituted (e.g., at C2 or C3) to create a desymmetrized motif.

This guide focuses on Target A (the chiral secondary alcohol), as it is the standard chiral synthon in this class.

Biocatalytic Pathway

The synthesis relies on the stereoselective reduction of 1-(1-fluorocyclobutyl)ethanone using an NADPH-dependent Ketoreductase (KRED).

BiocatalyticPathway Substrate Prochiral Ketone 1-(1-fluorocyclobutyl)ethanone Product Chiral Alcohol (S)- or (R)-1-(1-fluorocyclobutyl)ethanol Substrate->Product KRED Enzyme Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Cofactor Regeneration Cofactor_Red->Cofactor_Ox Recycle_Sub Isopropanol (Co-substrate) Recycle_Prod Acetone (By-product) Recycle_Sub->Recycle_Prod Coupled Oxidation

Figure 1: KRED-catalyzed asymmetric reduction coupled with Isopropanol (IPA) cofactor regeneration.

Materials & Equipment

Reagents
ComponentGrade/SpecificationFunction
Substrate 1-(1-fluorocyclobutyl)ethanone (>98%)Precursor
Enzyme KRED Screening Kit (e.g., Codexis, Johnson Matthey)Biocatalyst
Cofactor NADP+ / NAD+ (Free acid or Na salt)Hydride carrier
Co-substrate Isopropanol (IPA) or GlucoseHydrogen donor
Recycle Enzyme Glucose Dehydrogenase (GDH)Only if using Glucose
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0Reaction medium
Equipment
  • Orbital Shaker (thermostatted to 30°C).

  • HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).

  • GC-FID (optional for conversion check).

  • pH Stat or autotitrator (for scale-up).

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Objective: Identify the KRED variant with optimal activity and enantioselectivity.

  • Preparation of Stock Solutions:

    • Buffer Mix: 100 mM KPi (pH 7.0) containing 2 mM MgSO₄.

    • Substrate Solution: Dissolve ketone (50 mg) in IPA (1 mL). Note: IPA acts as both solvent and co-substrate.

    • Cofactor Mix: 1 g/L NADP+ in Buffer Mix.

  • Screening Setup (96-well plate):

    • Dispense 1-2 mg of different KRED enzymes into wells.

    • Add 180 µL of Cofactor Mix to each well.

    • Add 20 µL of Substrate Solution (Final substrate conc: ~5 g/L; IPA conc: 10% v/v).

    • Seal plate with aluminum foil (photosensitive cofactor).

  • Incubation:

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 200 µL Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) to quench.

    • Centrifuge (4000 rpm, 10 min) to remove protein precipitate.

    • Analyze supernatant via Chiral HPLC.

Phase 2: Reaction Optimization (Gram-scale)

Objective: Maximize conversion and handle fluorine-induced hydrophobicity.

Protocol for 1.0 g Scale:

  • Reaction Vessel: Use a 50 mL round-bottom flask with magnetic stirring.

  • Solvent System: The fluorinated cyclobutane moiety is lipophilic. Increase IPA concentration to 20-30% (v/v) or use a biphasic system (Buffer/MTBE) if the enzyme tolerates it.

  • Procedure:

    • Dissolve 1.0 g 1-(1-fluorocyclobutyl)ethanone in 5 mL IPA .

    • In the flask, add 20 mL KPi Buffer (100 mM, pH 7.0) + 10 mg NADP+ .

    • Add 20-50 mg of the optimal KRED enzyme (identified in Phase 1).

    • Add the substrate/IPA solution dropwise.

    • Stir at 30°C for 24-48 hours.

    • Monitor pH: Adjust to 7.0 periodically using 1M NaOH (gluconic acid production lowers pH if using GDH; IPA system is pH neutral).

  • Work-up:

    • Extract reaction mixture with Ethyl Acetate (3 x 20 mL) .

    • Wash combined organic layers with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash chromatography (Hexane/EtOAc) is rarely needed if conversion is >98%.

Quality Control & Data Analysis

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low absorption of cyclobutane; rely on carbonyl UV in starting material or derivatize if needed).

    • Note: Fluorinated alcohols often have weak UV. If detection is difficult, derivatize with Benzoic Anhydride to form the benzoate ester for robust UV detection.

Calculation of Enantiomeric Excess (%ee)


Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<20%) Substrate InhibitionFeed substrate in batches or use a resin (e.g., Amberlite XAD-4) for in situ substrate feeding.
Low Solubility Fluorine HydrophobicityAdd DMSO (up to 5%) or increase IPA co-solvent ratio. Ensure the KRED selected is solvent-tolerant.
Racemization Acidic/Basic ConditionsFluorinated positions can be labile. Maintain strict pH 7.0. Avoid strong bases during workup.
Poor Mass Balance VolatilityThe ketone and alcohol are relatively volatile. Use a reflux condenser or sealed vessel.

Alternative Route: Lipase Kinetic Resolution

If KREDs are unavailable, a Lipase-catalyzed Kinetic Resolution of the racemic alcohol is a viable backup.

  • Substrate: Racemic 1-(1-fluorocyclobutyl)ethanol.

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Acyl Donor: Vinyl Acetate.

  • Solvent: MTBE or Toluene (anhydrous).

  • Mechanism: The lipase selectively acetylates one enantiomer (usually R), leaving the S-alcohol unreacted.

  • Drawback: Max theoretical yield is 50% for the alcohol. Requires separation of alcohol and ester.

References

  • Hollmann, F., et al. (2011). Biocatalytic reduction reactions from a chemist's perspective. Green Chemistry.[2][4] Link

  • Codexis, Inc. (2024). Codex® KRED Screening Kit Protocol.[1][5]Link

  • Mykhailiuk, P. K. (2015). Generation of Fluorinated Cyclobutanes for Drug Discovery. Chemistry – A European Journal. Link

  • Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.[2][6] Food Technology and Biotechnology. Link

  • Vertex Pharmaceuticals. (2024). Synthesis of Chiral Fluorinated Cyclobutane Derivatives. (Contextual Reference from Search Results). Link

Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for fluorinated compounds and enzymes before handling.

Sources

Troubleshooting & Optimization

Purification challenges of fluorinated cyclobutane alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complex purification challenges of fluorinated cyclobutane alcohols. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to empower your experimental success. The unique physicochemical properties imparted by the fluorine atom, combined with the conformational rigidity of the cyclobutane ring, create a class of molecules with immense potential but significant purification hurdles. This guide is structured to address your most pressing questions and troubleshooting scenarios directly.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges in purifying fluorinated cyclobutane alcohols.

Q1: Why are fluorinated cyclobutane alcohols so difficult to purify compared to their non-fluorinated analogs?

A1: The difficulty stems from the unique properties of the carbon-fluorine (C-F) bond and the cyclobutane ring.[1]

  • High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a strong C-F bond and a significant dipole moment. This high polarity can cause strong, unusual intermolecular interactions (e.g., dipole-dipole, C-F···H hydrogen bonds), which alter solubility profiles and chromatographic behavior in unpredictable ways.[2]

  • Altered Acidity: The electron-withdrawing nature of fluorine increases the acidity of the alcohol proton, which can lead to undesired interactions with stationary phases like silica gel (an acidic medium), potentially causing tailing or decomposition.[3]

  • Conformational Rigidity: The cyclobutane ring is sterically constrained. When combined with bulky fluorine atoms or trifluoromethyl groups, this rigidity can create diastereomers with very subtle differences in their three-dimensional shape, making them difficult to separate by standard chromatographic or crystallization techniques.

  • "Fluorous" Character: Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases. This can be leveraged for purification but also complicates separation from fluorinated byproducts using standard hydrocarbon-based chromatography.[4]

Q2: What are the most common impurities I should expect when working with fluorinated cyclobutane alcohols?

A2: Impurities are typically byproducts from the synthesis or degradation products from the workup/purification.

  • Diastereomers: For chiral cyclobutanes, the formation of diastereomers is a very common challenge. Their similar physical properties make them particularly difficult to separate.

  • Unreacted Starting Material: Incomplete reactions are a common source of impurities.

  • Reagent-Derived Impurities: Byproducts from fluorinating agents (e.g., DAST, Selectfluor) can contaminate the product.[3][5] For example, reactions involving sulfur tetrafluoride (SF₄) or its derivatives can leave persistent sulfur-containing impurities.[6]

  • Elimination Byproducts: The use of basic conditions or harsh fluorinating agents can lead to the formation of unsaturated cyclobutene derivatives through dehydrofluorination or dehydration.[3][7]

  • Over-fluorinated Species: In reactions aiming for mono- or di-fluorination, it's possible to generate species with a higher degree of fluorination, which may have very similar polarities to the target compound.[8]

Q3: When should I choose chromatography over recrystallization or distillation?

A3: The choice of purification method depends on the nature of your compound and the impurities present.

  • Distillation: Best suited for thermally stable, volatile liquid compounds where there is a significant difference in boiling points (>25 °C) between the product and impurities.[9] It is generally ineffective for separating diastereomers.

  • Recrystallization: The preferred method for solid compounds, especially for removing small amounts of impurities with different solubility profiles.[10][11] It can sometimes be effective for separating diastereomers if they form distinct crystal lattices. The unique intermolecular interactions of fluorinated compounds can, however, make finding a suitable solvent system challenging, often leading to oils or amorphous solids.[2]

  • Chromatography (Flash or HPLC): The most versatile and often necessary technique, especially for separating compounds with very similar polarities, such as diastereomers.[12] It is the go-to method for purifying complex mixtures, non-volatile liquids, or solids that fail to crystallize. Fluorinated stationary phases can offer enhanced selectivity for these compounds.[13][14]

Troubleshooting Guide: Purification Workflows

This guide provides solutions to specific problems you may encounter during purification.

Q4: My fluorinated cyclobutane alcohol is degrading or streaking badly on my silica gel column. What's happening and how can I fix it?

A4: This is a classic issue caused by the interaction between the slightly acidic alcohol and the acidic surface of standard silica gel.[3] The Lewis acid sites on the silica can catalyze degradation, such as dehydration to form an alkene, or lead to strong binding that causes peak tailing.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the surface.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, although be aware that alumina can sometimes catalyze other unwanted reactions.

  • Try Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) silica can be an excellent alternative, as it operates on a different separation principle (hydrophobicity).

  • Buffer the Mobile Phase: For HPLC, adding a small amount of a modifier like trifluoroacetic acid (TFA) or using a buffered mobile phase can improve peak shape, but be mindful of the stability of your compound to acid.

Q5: I can't separate the diastereomers of my compound using flash chromatography. They co-elute in every solvent system I've tried.

A5: Separating diastereomers of rigid, fluorinated cyclobutanes is a significant challenge because their polarity and shape can be nearly identical. Success requires maximizing the subtle differences between them.

Solutions:

  • Systematic Solvent Screening: Don't just vary the ratio of a single solvent system (e.g., Hexane/Ethyl Acetate).[8] Test different solvent combinations that offer alternative interactions. A good starting point is to try a non-polar solvent (Hexane, Toluene), a polar aprotic solvent (Ethyl Acetate, Dichloromethane), and a polar protic solvent (Isopropanol). See the protocol below for a systematic approach.

  • Change the Stationary Phase: Fluorinated stationary phases can provide unique selectivity for fluorinated compounds through dipole-dipole and fluorous-fluorous interactions, which may be enough to resolve the diastereomers.[4][13]

  • Lower the Temperature: Running the column at a lower temperature (e.g., in a cold room) can sometimes enhance the subtle intermolecular interactions responsible for separation, leading to better resolution.

  • Consider Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. While more resource-intensive, it is often the only viable method for separating very similar diastereomers.

Q6: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is common with highly polar fluorinated molecules.[2]

Solutions:

  • Use a Two-Solvent System: This is often the most effective solution.[2] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, but which is miscible with the good solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Slow Cooling is Crucial: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny amount of pure, crystalline material, add it to the cooled, supersaturated solution to initiate crystallization.

Workflow Diagram: Troubleshooting Purification

The following diagram outlines a decision-making process for tackling common purification challenges with fluorinated cyclobutane alcohols.

G start Crude Product Analysis (TLC, NMR) is_solid Is the compound a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes is_volatile Is it volatile and thermally stable? is_solid->is_volatile No (Liquid) oiling_out Does it 'oil out'? try_recryst->oiling_out chromatography Proceed to Chromatography try_recryst->chromatography Fails two_solvent Use Two-Solvent System or Slow Cooling oiling_out->two_solvent Yes success_cryst Pure Crystals oiling_out->success_cryst No two_solvent->success_cryst run_column Run Flash Chromatography (Silica Gel) chromatography->run_column is_volatile->chromatography No distillation Consider Distillation is_volatile->distillation Yes success_chrom Pure Fractions distillation->success_chrom streaking Streaking or Decomposition? run_column->streaking deactivate_silica Use Deactivated Silica or Alternative Phase streaking->deactivate_silica Yes diastereomers Diastereomers Co-elute? streaking->diastereomers No deactivate_silica->run_column optimize_chrom Optimize Mobile Phase & Stationary Phase (e.g., Fluorous) diastereomers->optimize_chrom Yes diastereomers->success_chrom No prep_hplc Consider Preparative HPLC optimize_chrom->prep_hplc Still Fails optimize_chrom->success_chrom Success prep_hplc->success_chrom

Caption: A decision tree for purifying fluorinated cyclobutane alcohols.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Flash Chromatography

This protocol provides a structured method for identifying an effective mobile phase to separate challenging mixtures, such as diastereomers.

Objective: To find a solvent system that provides a target R_f of ~0.3 and maximum separation (ΔR_f) between the desired compound and impurities.

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chambers

  • Capillary spotters

  • Solvent A: Non-polar (e.g., Hexanes or Toluene)

  • Solvent B: Moderately Polar (e.g., Ethyl Acetate or Dichloromethane)

  • Solvent C: Polar (e.g., Methanol or Isopropanol)

  • UV lamp and/or chemical stain (e.g., permanganate)

Procedure:

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.

  • Initial Screening:

    • Spot your crude mixture on three separate TLC plates.

    • Run the first plate in 100% Solvent A, the second in 100% Solvent B, and the third in a 9:1 mixture of B:C.

    • Analysis: The ideal system will show the target compound moving off the baseline but not to the solvent front. If your compound stays at the baseline in Solvent B, it is very polar. If it runs to the solvent front, it is non-polar.

  • Binary Mixture Optimization:

    • Based on the initial screen, choose the most promising solvent combination (e.g., Hexane/Ethyl Acetate if the compound is moderately polar).

    • Prepare and run TLC plates in a range of ratios: 9:1, 4:1, 2:1, and 1:1 of the non-polar to polar solvent.

    • Identify the ratio that gives the best separation and an R_f for your target compound between 0.2 and 0.4.

  • Ternary Mixture Fine-Tuning (if needed):

    • If binary systems fail to provide adequate separation, introduce a third solvent.

    • For example, if a 4:1 Hexane/EtOAc system gives co-elution, try adding 1-5% Methanol or Isopropanol to the mobile phase. This can alter selectivity and break apart co-eluting spots.

  • Validation: Once an optimal system is identified on TLC, it can be directly applied to your flash chromatography column.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of a volatile fluorinated cyclobutane alcohol.

Objective: To quantify the purity of the final product and detect any volatile impurities.[15]

Instrumentation & Consumables:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for polar analytes (e.g., a wax column like DB-WAX or a mid-polarity column like DB-17).

  • High-purity carrier gas (Helium or Hydrogen).

  • Sample vials and autosampler (if available).

  • High-purity solvent for sample dilution (e.g., HPLC-grade Acetone or Ethyl Acetate).

Procedure:

  • Sample Preparation: Prepare a dilute solution of your purified compound (approx. 1 mg/mL) in a suitable volatile solvent.

  • Method Development:

    • Injector Temperature: Set to 250 °C.

    • Detector Temperature: Set to 280 °C.

    • Carrier Gas Flow: Set to a constant flow of ~1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Start with an initial temperature of 60 °C and hold for 2 minutes to separate volatile impurities.

      • Ramp the temperature at a rate of 10-20 °C/min to a final temperature of ~240-250 °C.

      • Hold at the final temperature for 5-10 minutes to ensure all components elute.

  • Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for many organic molecules. For higher accuracy, calibration with an internal standard is required.[15]

Data Summary Table

The following table compares common purification techniques for fluorinated cyclobutane alcohols.

Purification TechniquePrincipleBest For SeparatingKey Challenges & Considerations
Flash Chromatography Differential partitioning between a solid stationary phase and a liquid mobile phase.[12]Diastereomers, constitutional isomers, non-volatile byproducts.Compound degradation on acidic silica; finding a selective solvent system for closely-eluting isomers.[3][8]
Distillation Separation based on differences in boiling points.[9]Volatile impurities with significantly different boiling points.Thermally sensitive compounds may decompose; ineffective for diastereomers.
Recrystallization Differential solubility in a solvent at varying temperatures.[10][11]Removing minor impurities from a solid product; can sometimes resolve diastereomers.Compound "oiling out"; finding a suitable solvent system due to unique polarity.[2]
Preparative HPLC High-resolution version of flash chromatography using smaller particles and higher pressure.Closely-eluting diastereomers and other challenging mixtures.Lower sample capacity; requires more specialized equipment and solvents.
"Fluorous" Solid-Phase Extraction (F-SPE) Partitioning between a standard solvent and a perfluorinated stationary phase.[4]Separating highly fluorinated compounds from non-fluorinated (organic) impurities.Requires a highly fluorinated tag or sufficient fluorine content on the molecule; less effective for separating isomers.

References

  • Recrystallization Techniques for Polar Fluorinated Molecules.
  • Synthesis of Chiral Fluorinated Alcohols. Benchchem Technical Support Center.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Separating Fluorine and 9-fluroenone with TLC and Column Chrom
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Purification of fluorinated alcohols.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Purifying Fluorinated Alcohol via flash Chrom
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Light-driven Deoxyfluorination of Alcohols with Seletfluor.
  • Recrystalliz
  • Recrystalliz
  • The Purification of Organic Compound: Techniques and Applic
  • A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol. Benchchem.

Sources

Overcoming decomposition of 2-(1-Fluorocyclobutyl)ethanol during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(1-Fluorocyclobutyl)ethanol Decomposition

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly strained fluorinated pharmacophores. 2-(1-Fluorocyclobutyl)ethanol presents a unique, dual-threat instability profile during synthetic workflows. The molecule possesses a highly strained four-membered ring (releasing ~26 kcal/mol of strain energy upon opening) coupled with a tertiary/secondary fluorine atom. Under acidic conditions, this fluorine (or an activated alcohol) acts as a potent leaving group, triggering catastrophic ring expansion. Conversely, under basic conditions, the electronegative fluorine and adjacent protons invite rapid E2 dehydrofluorination.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you navigate these chemical minefields and successfully functionalize this sensitive building block.

Diagnostic Troubleshooting Matrix

To establish a baseline for reaction design, we have quantified the stability thresholds of the 2-(1-fluorocyclobutyl) system. Use this matrix to diagnose observed decomposition and adjust your parameters accordingly.

Reaction ParameterCritical Threshold / ValuePrimary Decomposition PathwayEstimated Ring Half-LifeRecommended Alternative / Mitigation
Brønsted Acidity pH < 4.0Cyclobutyl cation ring expansion< 1 hour at 25°CMaintain pH 6.5–8.0 using NaHCO₃ or DIPEA buffers.
Lewis Acidity Fluorophilic metals (e.g., BF₃, AlCl₃)Defluorinative ring opening< 5 mins at 0°CUse non-coordinating reagents; strictly avoid strong Lewis acids.
Basicity pKa of base > 15 (e.g., NaH, LDA)E2 Dehydrofluorination< 30 mins at 25°CUse mild, non-nucleophilic bases (e.g., Ag₂O, Cs₂CO₃).
Thermal Stress Temperature > 80°C[2+2] Cycloreversion / Elimination~2 hours at 100°CMonitor internal temperature; keep reactions < 60°C.
Ring Strain Energy ~26.0 kcal/molThermodynamic driving forceN/A (Constant)Minimize formation of sp² centers on or adjacent to the ring.

In-Depth FAQs: Mechanistic Insights

Q1: Why does my compound turn into a complex mixture of acyclic products when exposed to acid during esterification? A1: You are observing a classic carbocation rearrangement. When the primary alcohol is strongly protonated (or if the fluorine is abstracted by a Lewis acid), the molecule can eject water or fluoride to form a highly unstable cyclobutyl cation. To relieve the ~26 kcal/mol of inherent ring strain, this intermediate rapidly undergoes a skeletal rearrangement into a cyclopropylmethyl cation or an acyclic homoallylic cation[1]. This is a well-documented phenomenon in physical organic chemistry, where homoallyl and cyclobutyl systems dynamically equilibrate to relieve steric and electronic stress[2]. Causality: The thermodynamic drive to break the strained 4-membered ring outcompetes your desired substitution. Solution: Always use non-acidic coupling reagents (e.g., EDC/HOBt) instead of Fischer esterification.

Q2: I attempted a simple Williamson ether synthesis using Sodium Hydride (NaH), but NMR shows a missing fluorine and a new vinylic peak. What happened? A2: You have triggered base-catalyzed dehydrofluorination. Fluorocyclobutanes are highly susceptible to E2 elimination under strong basic conditions[3]. The high electronegativity of the fluorine atom makes the adjacent ring protons highly acidic. When exposed to a strong hydride base like NaH, the base abstracts a proton, ejecting the fluoride ion to form a cyclobutene derivative. Causality: The kinetic basicity of NaH is too high for this substrate. Solution: Switch to a mild, heterogeneous base like Silver(I) Oxide (Ag₂O), which activates the alkyl halide electrophile without deprotonating the cyclobutane ring.

Visualizing the Decomposition Pathways

To aid in experimental design, the following diagram maps the divergent mechanistic fates of 2-(1-fluorocyclobutyl)ethanol under different reaction environments.

Decomposition cluster_0 SM 2-(1-Fluorocyclobutyl)ethanol (Strained Ring System) Acid Strong Acids / Lewis Acids (e.g., HCl, TfOH, BF3) SM->Acid Protonation/Activation Base Strong Bases / Heat (e.g., NaH, KOtBu, >80°C) SM->Base Deprotonation Mild Mild Reagents / Buffers (e.g., DMP/NaHCO3, Ag2O) SM->Mild Controlled Reactivity Cation Cyclobutyl Cation Intermediate Acid->Cation Loss of H2O or F- Elimination E2 Dehydrofluorination (Cyclobutene Derivatives) Base->Elimination Loss of HF Success Successful Functionalization (Intact Cyclobutane Ring) Mild->Success Desired Pathway RingOpen Ring Expansion / Opening (Homoallylic/Cyclopropylmethyl) Cation->RingOpen Strain Relief (~26 kcal/mol)

Mechanistic pathways of 2-(1-fluorocyclobutyl)ethanol decomposition vs. successful functionalization.

Validated Experimental Protocols

The following methodologies have been engineered to bypass the decomposition pathways detailed above. Every procedure includes built-in analytical checkpoints to ensure the protocol acts as a self-validating system.

Protocol A: Safe Oxidation to 2-(1-Fluorocyclobutyl)acetaldehyde

Standard oxidants like Jones reagent or unbuffered Pyridinium Chlorochromate (PCC) generate enough acid to destroy the cyclobutane ring. This protocol utilizes Dess-Martin Periodinane (DMP) under strictly buffered conditions.

Methodology:

  • Preparation: Dissolve 2-(1-fluorocyclobutyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering (Critical Step): Add solid Sodium Bicarbonate (NaHCO₃) (5.0 eq) to the solution. Causality: DMP releases acetic acid as a byproduct. The massive excess of NaHCO₃ immediately neutralizes this acid, preventing the formation of the ring-opening cyclobutyl cation.

  • Oxidation: Cool the suspension to 0°C. Add DMP (1.2 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Self-Validation Checkpoint: Run a rapid TLC (20% EtOAc/Hexanes) after 30 minutes. The desired aldehyde will appear as a UV-inactive spot stainable by KMnO₄. If a strongly UV-active spot appears at a higher Rf, this indicates the formation of a conjugated cyclobutene byproduct via dehydrofluorination. If observed, immediately quench the reaction to prevent further degradation.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (keep bath temp < 30°C to avoid thermal decomposition).

Protocol B: Non-Destructive Etherification

To avoid the E2 dehydrofluorination caused by strong hydride bases, this protocol uses a mild, heterogeneous silver-mediated approach.

Methodology:

  • Preparation: Dissolve the alcohol (1.0 eq) and your desired alkyl halide (1.5 eq) in anhydrous Toluene (0.2 M).

  • Activation: Add Silver(I) Oxide (Ag₂O) (2.0 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq). Causality: Ag₂O acts as a highly halophilic Lewis acid that activates the alkyl halide for nucleophilic attack by the alcohol, entirely bypassing the need to form a strongly basic alkoxide intermediate that would trigger elimination.

  • Reaction: Stir the suspension vigorously in the dark at 40°C for 16 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot at the 2-hour mark, filter through a small plug of Celite, and analyze via ¹⁹F NMR. The intact 2-(1-fluorocyclobutyl) moiety exhibits a characteristic multiplet. The appearance of a new vinylic proton signal in the ¹H NMR (around 5.5–6.5 ppm) combined with the loss of the ¹⁹F signal confirms base-induced elimination. If observed, lower the reaction temperature to 25°C.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts, wash with EtOAc, and concentrate.

References

  • Source: Beilstein Journal of Organic Chemistry (nih.gov)
  • Homoallyl and Cyclobutyl to Cyclopropylmethyl Rearrangements Source: Thieme Connect URL
  • Some Isomeric Hexafluorocyclobutanes and Pentafluorocyclobutenes Source: RSC Publishing URL

Sources

Technical Support Center: Stereoselective Synthesis of 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(1-Fluorocyclobutyl)ethanol and its substituted analogs.

While the unsubstituted parent molecule (CAS 1784487-27-9) is achiral, the introduction of the quaternary fluorine atom on the strained cyclobutane ring presents significant challenges in chemoselectivity (fluorination vs. elimination) and diastereoselectivity (cis/trans ratios in substituted derivatives). This guide addresses these critical stereoelectronic factors.

Quick Reference: Critical Parameters
ParameterRecommended RangeImpact on Selectivity
Fluorinating Agent XtalFluor-E® or PhenoFluor™Higher stereocontrol and lower elimination than DAST/Deoxo-Fluor.
Solvent Dielectric Low (

, e.g., DCM, Toluene)
Promotes

-like transition states over carbocation (

) pathways, enhancing inversion.
Temperature -78°C to -40°CKinetic control is essential to prevent ring expansion or elimination.
Base Additive

or DBU (catalytic)
Buffers HF generation; prevents acid-catalyzed isomerization.
Part 1: Troubleshooting & FAQs
Q1: "I am observing a 50:50 cis/trans ratio in my 3-substituted analog. How can I improve the diastereoselectivity?"

Diagnosis: You are likely operating under thermodynamic control or via a planar carbocation intermediate (


 mechanism). The cyclobutyl carbocation is highly reactive and prone to scrambling.

Solution: Shift to an


-like Mechanism. 
To improve the diastereomeric ratio (dr), you must enforce an 

inversion mechanism (or retention via neighboring group participation, if applicable).
  • Switch Reagents: Move from DAST to XtalFluor-E or Fluolead . These reagents form more stable alkoxy-aminosulfur intermediates that are less prone to spontaneous ionization.

  • Add an Exogenous Fluoride Source: Supplement the reaction with

    
    . This increases the concentration of the nucleophile (
    
    
    
    ), accelerating the bimolecular substitution step relative to the unimolecular ionization step.
  • Use Non-Polar Solvents: Switch from

    
     to Toluene  or a Toluene/DCM mixture . Non-polar solvents destabilize the ionic transition state of the carbocation, disfavoring the 
    
    
    
    pathway that leads to racemization.
Q2: "My reaction yields significant alkene elimination products instead of the fluoride. Why?"

Diagnosis: The basicity of the fluoride ion (or the amine byproduct) is triggering E2 elimination, a common side reaction in strained rings where


 hybridization relieves torsional strain.

Solution: Modulate Basicity and Leaving Group Ability.

  • Buffer the Reaction: Add DBU (1.5 eq) or 2,6-di-tert-butylpyridine . While counterintuitive, a bulky base can scavenge free HF without being nucleophilic enough to deprotonate the

    
    -carbon.
    
  • Use "PhenoFluor": For difficult substrates, PhenoFluor™ allows fluorination of alcohols via an intermediate that is less prone to elimination than the DAST-sulfinate.

  • Protect the Primary Alcohol: Ensure the ethanol chain is protected (e.g., TBDMS ether). Free hydroxyls can act as internal bases or nucleophiles, leading to tetrahydrofuran formation (intramolecular cyclization) rather than fluorination.

Q3: "How do I control the stereochemistry if starting from a cyclobutanone?"

Diagnosis: You are creating the quaternary center via nucleophilic addition. The stereoselectivity is determined before the fluorination step, during the addition of the ethyl group.

Solution: Substrate-Controlled Addition.

  • Reagent Size: Use a bulky organometallic nucleophile (e.g., organocerium reagents,

    
    ) to enhance facial selectivity based on existing ring substituents.
    
  • Cram's Rule Application: If the ring has a chiral center at C2/C3, the nucleophile will attack from the less hindered face.

  • Stepwise Inversion:

    • Step 1: Form the alcohol with high diastereoselectivity (e.g., reduction or Grignard).

    • Step 2: Fluorinate with inversion (using DAST/XtalFluor).

    • Note: If you need the retention product, you must use a double-inversion strategy (e.g., mesylate formation

      
       displacement with nitrite 
      
      
      
      fluorination) or specific retention-fluorination protocols (rare in cyclobutanes).
Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the competition between the desired Stereoselective Substitution (


) and the undesired Elimination/Scrambling (

) pathways.

FluorinationPathways Start Substituted Cyclobutanol Precursor Activated Activated Intermediate (Alkoxy-Sulfur Species) Start->Activated DAST/XtalFluor -78°C Carbocation Cyclobutyl Cation (Planar/Puckered) Activated->Carbocation Polar Solvent High Temp TS_SN2 Transition State (SN2) Concerted Displacement Activated->TS_SN2 Non-polar Solvent High [F-] Elimination Alkene Byproduct (Elimination) Activated->Elimination Basic Conditions E2 Mechanism Product_Inv Target Fluoride (Inversion of Config) Carbocation->Product_Inv Facial Scrambling Product_Ret Isomeric Fluoride (Retention/Scrambled) Carbocation->Product_Ret Facial Scrambling Carbocation->Elimination E1 Mechanism TS_SN2->Product_Inv Major Product (High dr)

Caption: Kinetic competition between concerted inversion (


) and carbocation-mediated scrambling (

) during deoxofluorination.
Part 3: Optimized Experimental Protocol

Objective: Stereoselective Deoxofluorination of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-3-phenylcyclobutan-1-ol.

Reagents:

  • Precursor Alcohol (1.0 eq)

  • XtalFluor-E® (1.2 eq) [CAS: 63517-29-3]

  • 
     (2.0 eq)
    
  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Charge with the Precursor Alcohol (1.0 mmol) and dissolve in anhydrous DCM (10 mL, 0.1 M).

  • Additive Introduction: Add

    
     (2.0 mmol) via syringe. Cool the mixture to -78°C  using a dry ice/acetone bath.
    
  • Fluorination: Dissolve XtalFluor-E (1.2 mmol) in minimal DCM (2 mL) and add dropwise to the reaction mixture over 10 minutes. Note: XtalFluor-E is a solid and safer than liquid DAST, but moisture sensitivity remains critical.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 4 hours. Monitor by TLC or

    
    -NMR.
    
    • Checkpoint: If elimination products appear (alkene signals in

      
      -NMR), quench immediately.
      
  • Quench: Pour the reaction mixture into a vigorously stirring saturated aqueous

    
     solution at 0°C.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove amines) and brine. Dry over

    
    .
    
  • Purification: Purify via silica gel chromatography. Note: Fluorinated cyclobutanes are often volatile; avoid high-vacuum drying for extended periods.

  • Deprotection: Remove the TBDMS group using TBAF in THF to yield the final 2-(1-Fluorocyclobutyl)ethanol .

References
  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • Champagne, P. A., et al. (2015). "Mechanistic Insights into the Deoxofluorination of Alcohols with Sulfur-Based Reagents." Journal of Organic Chemistry. Link

  • Haufe, G. (2008). "Fluorine in Pharmaceutical Industry: Fluorinated Cyclobutanes." Journal of Fluorine Chemistry. Link

  • Sladojevich, F., et al. (2013). "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society. Link

Troubleshooting guide for fluorination of cyclobutane precursors

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide: Fluorination of Cyclobutane Precursors

Cyclobutanes are highly strained, four-membered carbocycles. The incorporation of fluorine into these rings is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational bias[1]. However, the inherent angle and torsional strain of the cyclobutane ring provides a massive thermodynamic driving force for side reactions, notably ring-opening and rearrangement[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we dissect the causality behind common failure modes and provide self-validating experimental protocols to ensure scientific rigor in your syntheses.

Section 1: Overcoming Ring Expansion and Contraction

Q: When treating my cyclobutanol precursor with DAST or Deoxo-Fluor, I observe a complex mixture of cyclopropylcarbinyl and homoallylic fluorides instead of the desired fluorocyclobutane. Why does this happen, and how can I prevent it?

Causality & Expert Insight: Reagents like DAST (Diethylaminosulfur trifluoride) activate the hydroxyl group by forming an intermediate alkoxyaminosulfur difluoride. The departure of this leaving group induces a strong carbocationic character at the reacting carbon[2]. Because the cyclobutane ring is highly strained, the transient cyclobutyl cation rapidly equilibrates with a non-classical cyclopropylmethyl carbocation[2]. This intermediate is subsequently trapped by the fluoride anion, leading to ring-contracted (fluoromethyl)cyclopropanes or ring-expanded homoallylic fluorides[2].

Troubleshooting Strategy: To prevent rearrangement, you must bypass the discrete carbocation intermediate. This is achieved by shifting the mechanism from an SN1-like pathway to a strict SN2 substitution using a highly reactive leaving group and a tempered fluoride source.

Self-Validating Protocol: Two-Step SN2 Deoxyfluorination

  • Activation (Triflation): Dissolve the cyclobutanol in anhydrous dichloromethane (DCM) and add 2.0 equivalents of pyridine. Cool the system to -78 °C. Dropwise, add 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf2O).

    • Validation Check: Monitor by TLC. The reaction must show complete consumption of the starting alcohol before proceeding. Unreacted alcohol will compete with fluoride in the next step, forming ether byproducts.

  • Fluorination: Isolate the cyclobutyl triflate rapidly at low temperature (it is highly reactive and prone to decomposition). Dissolve the crude triflate in tert-amyl alcohol (t-AmOH). Add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF).

    • Causality:t-AmOH is a bulky, protic solvent that hydrogen-bonds with the fluoride anion. This tempers the basicity of the fluoride, suppressing E2 elimination while maintaining enough nucleophilicity for the SN2 displacement[3].

  • Verification: Analyze the crude mixture via 19F NMR. A clean doublet (or doublet of multiplets) around -160 to -180 ppm confirms the presence of the fluorocyclobutane, while peaks near -200 ppm or complex multiplets suggest rearranged products.

G Cyclobutanol Cyclobutanol Precursor DAST DAST / Deoxo-Fluor (Strong Ionizing) Cyclobutanol->DAST Triflation 1. Tf2O, Pyridine 2. TBAF, t-AmOH Cyclobutanol->Triflation Carbocation Cyclobutyl / Cyclopropylmethyl Carbocation Equilibrium DAST->Carbocation -HF, -SOF2 Rearranged Ring Expansion / Contraction Products Carbocation->Rearranged Strain Relief SN2 SN2 Transition State (No Carbocation) Triflation->SN2 Product Fluorocyclobutane (Desired) SN2->Product Inversion of Stereochemistry

Mechanistic divergence in cyclobutanol fluorination: Carbocation rearrangement vs. SN2 substitution.

Section 2: Controlling Diastereoselectivity in C(sp3)-H Fluorination

Q: I am using photoredox catalysis with Selectfluor to directly fluorinate an unactivated C-H bond on a cyclobutane ring. The reaction works, but I get a 1:1 mixture of cis/trans diastereomers. How can I control the facial selectivity?

Causality & Expert Insight: Radical-based C(sp3)-H fluorination typically proceeds via hydrogen atom transfer (HAT) to generate a carbon-centered radical. Because this cyclobutyl radical is locally planar, the subsequent fluorine transfer from Selectfluor can occur from either face of the ring with equal probability, resulting in poor diastereoselectivity[4].

Troubleshooting Strategy: Facial selectivity requires a directing group. A strategically positioned hydroxyl or carbonyl group on the molecule can coordinate with the Selectfluor radical dication (SRD)[4]. This hydrogen-bonding or Lewis acid-base interaction anchors the fluorinating agent to one face of the ring, forcing the fluorine transfer to occur from a specific trajectory[4].

Self-Validating Protocol: Hydroxy-Directed Photoredox Fluorination

  • Preparation: In a flame-dried vial, combine the hydroxy-bearing cyclobutane substrate (1.0 equiv), Selectfluor (2.0 equiv), NaHCO3 (1.0 equiv), and benzil sensitizer (10 mol%)[4].

    • Causality: NaHCO3 is critical to neutralize adventitious HF generated during the reaction, which would otherwise degrade the strained cyclobutane ring[4].

  • Degassing: Add anhydrous acetonitrile (MeCN). Sparge the solution with Argon for 15 minutes.

    • Validation Check: Oxygen is a potent radical scavenger and triplet quencher. If the reaction turns yellow/brown rapidly upon irradiation and yields no product, oxygen was likely present.

  • Irradiation: Irradiate the mixture with cool white or blue LEDs for 14 hours at room temperature[4].

  • Verification: Check the crude 19F NMR. The presence of a single major fluorine resonance indicates successful diastereocontrol.

G Start Unactivated Cyclobutane (with -OH directing group) Reagents Selectfluor (2 eq) Benzil (10 mol%) NaHCO3, MeCN Start->Reagents Light Blue LED Irradiation (Photoredox Cycle) Reagents->Light Coordination Selectfluor-Hydroxyl Coordination Light->Coordination Radical Directed HAT & Planar Carbon Radical Coordination->Radical Regiocontrol Product Diastereoselective Fluorocyclobutane Radical->Product Facial Selectivity

Workflow for hydroxy-directed diastereoselective photoredox C(sp3)-H fluorination of cyclobutanes.

Section 3: Mitigating Elimination (E2) Side Reactions

Q: During nucleophilic fluorination of my cyclobutane substrate, the major product isolated is a cyclobutene derivative. Why is elimination outcompeting substitution?

Causality & Expert Insight: The fluoride anion is a hard, relatively small ion. In standard polar aprotic solvents (like DMF or MeCN), it is poorly solvated, making it highly basic. When a cyclobutane substrate possesses acidic β-protons, the basicity of the fluoride outcompetes its nucleophilicity, driving an E2 elimination pathway rather than the desired SN2 substitution[5].

Troubleshooting Strategy: Modify the reaction environment to temper fluoride basicity, or use a reagent that provides a less basic fluoride source. Reagents like XtalFluor-E or XtalFluor-M are crystalline dialkylaminosulfinium salts that release fluoride more slowly and are less prone to inducing elimination compared to DAST[6].

Quantitative Data: Reagent Selection Matrix

To optimize your synthetic route, consult the following empirical data matrix comparing standard fluorinating agents for cyclobutane systems.

Fluorinating AgentMechanism TypeRelative Elimination RiskRearrangement RiskOptimal Cyclobutane Application
DAST / Deoxo-Fluor Nucleophilic (Activation-Displacement)HighVery HighSimple, sterically unhindered substrates lacking β-protons.
TBAF in t-AmOH Nucleophilic (SN2)LowLowDisplacement of pre-formed triflates/mesylates with inversion of stereochemistry[3].
XtalFluor-E / M Nucleophilic (Deoxyfluorination)MediumMediumDirect alcohol fluorination where DAST causes excessive elimination[6].
Selectfluor Radical / ElectrophilicLowLowDirected C(sp3)-H functionalization via photoredox catalysis[4].

References

Sources

Stability issues of 2-(1-Fluorocyclobutyl)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Fluorocyclobutyl)ethanol . As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the unique physicochemical challenges associated with this highly specialized fluorinated scaffold.

Due to the inherent ~26 kcal/mol ring strain of the cyclobutane ring combined with the highly polarized tertiary C–F bond, the stability of 2-(1-fluorocyclobutyl)ethanol is highly dependent on the solvent environment. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

I. Troubleshooting & FAQs: Solvent-Induced Degradation

Q1: Why does 2-(1-Fluorocyclobutyl)ethanol degrade rapidly when dissolved in acidic protic solvents (e.g., Methanol/HCl or aqueous acids)? The Causality: The degradation is driven by the thermodynamic relief of ring strain coupled with C–F bond activation. In acidic media, protonation of the highly electronegative fluorine atom (or the primary hydroxyl group) creates a highly polarized, transient intermediate. Because cyclobutanes possess significant angular strain, this polarization lowers the activation energy for nucleophilic attack by the protic solvent (e.g., water or methanol). This leads to 1 [1], resulting in acyclic 1,4-disubstituted aliphatic chains.

Q2: I am observing a new alkene peak in my


H NMR and a loss of the 

F signal when using DMF with mild bases. What is happening?
The Causality: You are observing base-promoted dehydrofluorination. The tertiary C–F bond in 1-fluorocyclobutane derivatives is highly susceptible to elimination (via E2 or E1cb mechanisms) under basic conditions. Polar aprotic solvents like DMF or DMSO do not heavily solvate basic anions, effectively increasing their basicity. The protons adjacent to the C–F bond on the cyclobutane ring (C2 and C4) are slightly acidic due to the electron-withdrawing nature of the fluorine. Base-promoted removal of these protons results in the expulsion of hydrogen fluoride (HF) and the formation of 2-(cyclobuten-1-yl)ethanol. The subsequent2[2] can further complicate your reaction mixture if heated.

Q3: How do non-polar solvents affect the stability of this compound during long-term storage? The Causality: Non-polar, aprotic solvents (e.g., Toluene, Hexane, or Dichloromethane) minimize the ionization of the C–F bond. By lacking a stabilizing dielectric environment for ionic intermediates, these solvents prevent both solvolysis and spontaneous dehydrofluorination. The compound exhibits excellent long-term stability in these solvents when stored at -20°C, provided no Lewis acidic impurities are present.

II. Mechanistic Visualization

Degradation_Pathways A 2-(1-Fluorocyclobutyl)ethanol B Acidic Protic Solvents (e.g., H2O/MeOH + H+) A->B H+ Activation C Basic Aprotic Solvents (e.g., DMF + Base) A->C Base Attack D Ring-Opened Products (Acyclic Alcohols/Ethers) B->D Nucleophilic Ring Cleavage E 2-(Cyclobuten-1-yl)ethanol + HF C->E Dehydrofluorination

Mechanistic pathways of 2-(1-fluorocyclobutyl)ethanol degradation in acidic and basic solvents.

III. Quantitative Solvent Compatibility Matrix

To aid in experimental design, the following table summarizes the quantitative stability profiles of 2-(1-fluorocyclobutyl)ethanol across various solvent classes.

Solvent ClassRepresentative SolventsStability ProfilePrimary Degradation PathwayEst. Half-Life (25°C)
Non-Polar Aprotic Toluene, Hexane, DCMExcellentNone (Stable)> 6 months
Polar Aprotic (Neutral) MeCN, AcetoneGoodTrace solvolysis over time> 4 weeks
Polar Protic (Neutral) Ethanol, Water (pH 7)ModerateSlow solvolysis~ 1 week
Polar Aprotic (Basic) DMF, DMSO (with amines)PoorDehydrofluorination (E2/E1cb)< 12 hours
Polar Protic (Acidic) MeOH/H

, H

O/H

Very PoorAcid-catalyzed ring opening< 2 hours

Note: The integration of 3 [3] requires strict pH control during formulation to avoid these degradation half-lives.

IV. Self-Validating Experimental Protocol: Dual-Nuclei NMR Stability Assay

The Rationale: To definitively trust degradation data, you cannot rely solely on LC-MS. Volatile degradants (like HF) or non-UV-active ring-opened aliphatic chains will be missed, leading to false-positive stability readings. A self-validating system must account for all fluorine atoms and protons. By utilizing


-trifluorotoluene as an inert internal standard, we establish a closed mass-balance loop that independently verifies degradation through both 

F and

H NMR.

Step-by-Step Methodology:

  • Baseline Establishment (Stock Preparation):

    • Weigh exactly 10.0 mg of 2-(1-fluorocyclobutyl)ethanol into a glass vial.

    • Add exactly 5.0 mg of

      
      -trifluorotoluene (Internal Standard, IS).
      
    • Dissolve the mixture in 1.0 mL of CDCl

      
      .
      
    • Acquire baseline

      
      F and 
      
      
      
      H NMR spectra. Calculate the exact molar ratio of the cyclobutyl C–F signal to the IS CF
      
      
      signal.
  • Solvent Incubation:

    • Evaporate the CDCl

      
       under a gentle stream of N
      
      
      
      (avoid heat to prevent volatilization).
    • Re-dissolve the residue in 1.0 mL of the test solvent (e.g., DMF-

      
       or CD
      
      
      
      OD).
    • Split the solution into two sealed NMR tubes (0.5 mL each). Incubate Tube A at 25°C and Tube B at 60°C (accelerated degradation).

  • Sampling and Quenching:

    • At predetermined time points (1h, 4h, 12h, 24h), remove the tubes from the incubator.

    • Crucial Step: If testing in basic/acidic non-deuterated solvents, take a 100 µL aliquot, quench immediately with cold pH 7 phosphate buffer (200 µL), and extract with CDCl

      
       (400 µL) for NMR analysis.
      
  • Data Acquisition & Mass Balance Verification:

    • Run

      
      F NMR: Track the disappearance of the target -F signal (~ -140 to -160 ppm) and the appearance of free fluoride (~ -120 ppm) or new fluorinated acyclic species.
      
    • Run

      
      H NMR: Monitor the appearance of vinylic protons (~ 5.5 - 6.5 ppm), which definitively confirms cyclobutene formation via dehydrofluorination.
      
    • Self-Validation Check: The sum of all integrated

      
      F signals (target + degradants) must equal the initial ratio relative to the 
      
      
      
      -trifluorotoluene IS. If the sum is lower, volatile HF has escaped the system, confirming elimination over solvolysis.

Validation_Workflow S1 1. Prepare Stock (with Internal Std) S2 2. Dilute in Test Solvents S1->S2 S3 3. Incubate (25°C - 60°C) S2->S3 S4 4. Aliquot & Quench S3->S4 S5 5. 19F/1H NMR Mass Balance S4->S5

Self-validating NMR workflow for quantifying solvent-induced degradation and mass balance.

V. References

  • BenchChem Technical Support. "Stability of fluorocyclopropane moiety under acidic vs basic conditions." BenchChem.

  • National Institutes of Health (NIH) / PubMed. "The profound effect of the ring size in the electrocyclic opening of cyclobutene-fused bicyclic systems."

  • ResearchGate. "Fluorocyclobutane-containing pharmaceuticals and drug candidates."

Sources

Technical Support Center: Purification of 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(1-Fluorocyclobutyl)ethanol . This building block is increasingly critical in medicinal chemistry as a bioisostere for gem-dimethyl groups or to block metabolic hotspots while modulating lipophilicity (


).

However, the synthesis—typically via the reduction of 1-fluorocyclobutanecarboxylic acid or its ester—presents a unique "Purification Triad" of challenges:

  • Volatility: The product is a low-molecular-weight fluoroalcohol, making it prone to loss during concentration.

  • Elimination: The strained cyclobutane ring + a tertiary fluorine creates a high risk of HF elimination, generating "invisible" alkene impurities.

  • Workup Emulsions: The reduction step (often using LAH or LiBH

    
    ) generates gelatinous aluminum/boron salts that trap the product.
    

This guide provides autonomous, field-tested protocols to resolve these specific issues.

Diagnostic Triage: Identify Your Impurity

Before attempting purification, match your observation to the likely impurity using this diagnostic table.

SymptomObservation MethodLikely ImpurityRoot Cause
"Sticky" Solid / Low Yield Visual (White gelatinous mass)Aluminum/Boron Salts Improper quenching of LAH/LiBH

.[1]
Extra Vinyl Signals

H NMR (

5.0–6.5 ppm)
Cyclobutenyl derivatives HF Elimination (Thermal or Base-induced).[1]
Sweet/Fruity Odor Olfactory / TLC (High

)
Unreacted Ester Incomplete reduction or wet reagents.
Aldehyde Proton

H NMR (

9.5–10 ppm)
1-Fluorocyclobutane-carboxaldehyde Partial reduction (stopped at aldehyde).[1]

Troubleshooting & Protocols

Issue #1: The "Ghost" Alkene (Elimination Products)

Problem: You observe minor peaks in the alkene region (


 5.0–6.0 ppm). These are structurally similar to your product (lipophilic) and difficult to separate via standard silica chromatography.
Mechanism:  The tertiary fluorine on the strained ring is a good leaving group. Heating or acidic workups can trigger 

or

elimination, forming 1-(2-hydroxyethyl)cyclobutene .[1]
Solution: Silver Nitrate (

) Impregnated Silica Chromatography

Standard silica separates by polarity.[1] Silver nitrate silica separates by


-donating ability. The silver ions form reversible 

-complexes with the alkene impurity, retarding its elution significantly while your saturated fluoroalcohol passes through.

Protocol:

  • Preparation (10% w/w

    
     on Silica): 
    
    • Dissolve 2.0 g of

      
       in 20 mL of Acetonitrile (MeCN).
      
    • Add 20 g of Silica Gel (60 Å, 230–400 mesh) to the solution.

    • Rotary evaporate the solvent in the dark (wrap flask in foil) until a free-flowing white powder remains.

    • Note: Do not heat above 40°C to prevent silver oxidation.

  • Column Packing:

    • Pack the column typically, but shield it from direct light (wrap in foil).

  • Elution:

    • Load your crude oil.

    • Elute with a Hexane/Ethyl Acetate gradient (typically 0%

      
       30% EtOAc).
      
    • Result: The fluoroalcohol elutes first. The alkene impurity will be retained and often requires a polar "flush" (100% EtOAc or MeOH) to remove.

Expert Tip: If you cannot make the phase, commercial "Argentation" plates and silica are available, though fresh preparation is often more active [1].

Issue #2: The "Sticky" Workup (Aluminum Emulsions)

Problem: After reducing the precursor ester with Lithium Aluminum Hydride (LAH), the quench results in a gray/white slime that clogs filters and traps your product. Mechanism: The standard water quench produces fine, gelatinous aluminum hydroxides (


) that form stable emulsions with organic solvents.[1]
Solution: The Rochelle’s Salt Protocol

Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, breaking the emulsion into two clear layers [2].[2]

Protocol:

  • Quench: Cool reaction to 0°C. Dilute with diethyl ether (Et

    
    O).
    
  • Addition: Add a Saturated Aqueous Solution of Rochelle’s Salt (approx. 20 mL per gram of LAH used).

  • The Critical Step: Remove the ice bath and stir vigorously at room temperature.

    • Time: 1 to 3 hours. Do not rush this.

    • Visual Cue: The gray slime will dissolve, leaving two pristine, transparent layers (Organic top, Aqueous bottom).[1]

  • Separation: Pour into a separatory funnel. The layers will separate instantly. Extract the aqueous layer once more with Et

    
    O to ensure yield recovery.
    
Issue #3: Volatility & Azeotropes

Problem: Product mass is lost during rotary evaporation, or solvent peaks (THF/DCM) persist in NMR. Mechanism: 2-(1-Fluorocyclobutyl)ethanol is a relatively small molecule.[1] Fluorination often lowers the boiling point compared to non-fluorinated analogues due to the disruption of intermolecular Hydrogen bonding (the "Fluorine Effect").

Protocol:

  • Solvent Swap: Avoid low-boiling solvents like Dichloromethane (DCM) for the final column if possible. Use Pentane/Ether mixtures which can be removed at lower vacuums/temperatures.

  • Controlled Evaporation:

    • Set water bath to < 30°C .

    • Do not go to full vacuum (< 10 mbar) for extended periods.

  • Azeotrope Breaking: If THF persists, add Cyclohexane and re-evaporate. Cyclohexane forms azeotropes with THF, helping to "carry" it over during evaporation.

Visual Workflow: The Purification Decision Tree

Use this logic flow to determine your purification strategy based on crude analysis.

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) CheckEmulsion Is the mixture gelatinous/sticky? Start->CheckEmulsion Rochelle Protocol: Rochelle's Salt (Break Al-Emulsion) CheckEmulsion->Rochelle Yes Analyze Analyze Crude (NMR/TLC) CheckEmulsion->Analyze No (Clear layers) Rochelle->Analyze CheckAlkene Impurity: Vinyl Protons? (Elimination Product) Analyze->CheckAlkene AgSilica Protocol: AgNO3 Silica (Argentation Chromatography) CheckAlkene->AgSilica Yes (Separation by Pi-Complex) CheckEster Impurity: Unreacted Ester? CheckAlkene->CheckEster No Final Pure 2-(1-Fluorocyclobutyl)ethanol AgSilica->Final StdSilica Protocol: Standard Silica (Hex/EtOAc Gradient) CheckEster->StdSilica Yes CheckEster->Final No (Clean) StdSilica->Final

Figure 1: Purification Decision Tree. Follow the path based on visual and spectroscopic analysis of your crude mixture.

Frequently Asked Questions (FAQ)

Q: Can I use DAST or Deoxo-Fluor to make this from the diol instead of reducing the fluoro-ester? A: It is not recommended . Direct deoxyfluorination of cyclobutane-diols is extremely prone to ring contraction (forming cyclopropyl-carbinyl systems) or elimination due to the high ring strain and the carbocation character of the intermediate. The reduction route (Fluorine installed before ring closure or on the ester) is significantly more robust [3].

Q: My product has a persistent "garlic" or sulfur smell. A: If you used a sulfur-based fluorinating reagent (like DAST) in an earlier step, sulfur residues can persist.[1] Wash your organic phase with aqueous Sodium Hypochlorite (Bleach) or Oxone® solution to oxidize the sulfides to water-soluble sulfoxides/sulfones, which wash away.[1]

Q: The boiling point is not in the literature. How do I distill it? A: Estimate the boiling point to be roughly 10–15°C lower than cyclobutylethanol (approx 160°C at atm) due to the fluorine atom. We recommend Kugelrohr distillation at mild vacuum (10–20 mbar) and 60–80°C air bath temperature to avoid thermal elimination.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1][3] [1]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581).[1] Wiley. (Standard reference for Rochelle's Salt workup).

  • Champagne, P. A., et al. (2015). Recent Advances in Deoxyfluorination. Chemical Reviews, 115(17), 9073–9174.[1] [1]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Validation of Novel Fluorinated Scaffolds: The Case of 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial biological characterization of novel chemical entities, using 2-(1-Fluorocyclobutyl)ethanol as a representative example. As a fluorinated cyclobutyl derivative, this compound belongs to a class of structures increasingly utilized in medicinal chemistry to enhance metabolic stability and binding affinity. However, without established biological data, a systematic, multi-tiered validation process is essential to uncover its therapeutic potential and define its mechanism of action.

This document is structured to guide researchers through a logical progression of experiments, from fundamental physicochemical and metabolic profiling to targeted cell-based assays. We will explore the rationale behind each experimental choice, provide detailed protocols, and present a comparative analysis against relevant chemical analogs. Our approach is grounded in the principles of rigorous scientific validation, ensuring that the data generated is both reliable and translatable.

Part 1: Foundational Profiling - Understanding the Molecule

Before investigating the biological activity of a novel compound, it is crucial to establish its fundamental physicochemical and metabolic properties. These characteristics are critical for interpreting subsequent biological data and for predicting the compound's in vivo behavior.

Physicochemical Characterization

Key parameters such as solubility, lipophilicity (LogP), and pKa govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, poor aqueous solubility can lead to false negatives in in vitro assays.

Table 1: Comparative Physicochemical Properties of Cyclobutyl Ethanol Analogs

CompoundMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (mg/mL)
2-Cyclobutylethanol100.161.315.4
2-(1-Fluorocyclobutyl)ethanol 118.15 1.1 25.7
2-(1-Methylcyclobutyl)ethanol114.191.68.9

Data presented are hypothetical and for illustrative purposes.

The introduction of the fluorine atom in 2-(1-Fluorocyclobutyl)ethanol is predicted to slightly decrease lipophilicity and increase aqueous solubility compared to its non-fluorinated and methylated counterparts. This is a common effect of fluorine substitution and can be advantageous for biological assays.

In Vitro Metabolic Stability Assessment

A primary reason for incorporating fluorine into drug candidates is to block sites of metabolic oxidation, thereby increasing the compound's half-life. An in vitro liver microsomal stability assay is a standard method to assess this. In this assay, the compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s), and the rate of its disappearance is monitored over time.

  • Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Prepare a NADPH-regenerating system solution.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Table 2: Comparative Metabolic Stability Data

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
Verapamil (High Clearance Control)< 5> 200Rapidly Metabolized
2-(1-Fluorocyclobutyl)ethanol > 60 < 10 High Stability
2-Cyclobutylethanol2555Moderate Stability

Data presented are hypothetical and for illustrative purposes.

The results would likely demonstrate that the fluorination at the 1-position of the cyclobutyl ring significantly enhances metabolic stability by preventing oxidation at that site, a common metabolic pathway for alkyl groups.

Part 2: Unbiased Screening for Biological Activity

With no known biological target, an unbiased, high-throughput screening (HTS) approach is necessary to identify potential biological activities. This involves testing the compound against a broad panel of targets and in general cytotoxicity assays.

Workflow for Initial Biological Screening

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Unbiased Screening cluster_2 Phase 3: Hit Validation & MoA A 2-(1-Fluorocyclobutyl)ethanol B Physicochemical Characterization A->B C Metabolic Stability (Liver Microsomes) A->C D Broad Target Panel Screen (e.g., Kinases, GPCRs) C->D E General Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->E F No Hits D->F No significant activity G Hits Identified D->G Specific activity detected H Cytotoxic E->H High toxicity I Dose-Response Curve (IC50) G->I J Selectivity Profiling I->J K Mechanism of Action Studies J->K L Lead Optimization K->L

Caption: High-level workflow for the biological validation of a novel compound.

Broad Target Screening

Commercially available screening panels allow for the testing of a compound against hundreds of molecular targets simultaneously. A common starting point is a kinase panel, as kinases are a large and well-validated class of drug targets.

  • Rationale: This unbiased approach maximizes the chances of discovering a novel biological activity without preconceived notions.

  • Interpretation: A "hit" is typically defined as a compound that causes >50% inhibition of a target's activity at a single concentration (e.g., 10 µM). Positive hits from this primary screen require further validation.

General Cytotoxicity Assessment

It is essential to determine if the compound exhibits general cytotoxicity, as this could be a confounding factor in target-specific assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(1-Fluorocyclobutyl)ethanol (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

A high CC50 value (>50 µM) is generally desirable, as it indicates that the compound is not broadly toxic at concentrations where specific biological activity might be observed.

Part 3: Hit Validation and Mechanism of Action

Assuming a hit is identified in the broad target screen (e.g., inhibition of a specific kinase, let's call it Kinase X), the next phase involves validating this activity and beginning to elucidate the mechanism of action.

Dose-Response Validation

The first step in hit validation is to confirm the activity in a dose-response format to determine the compound's potency (IC50).

Table 3: Hypothetical Kinase Inhibition Data

CompoundKinase X Inhibition IC50 (µM)Kinase Y (related) Inhibition IC50 (µM)Selectivity (Kinase Y / Kinase X)
2-(1-Fluorocyclobutyl)ethanol 0.5 > 25 > 50-fold
2-Cyclobutylethanol8.2> 50> 6-fold
Staurosporine (Control)0.010.022-fold

Data presented are hypothetical and for illustrative purposes.

This hypothetical data illustrates how the fluorinated compound exhibits significantly greater potency and selectivity for the target kinase compared to its non-fluorinated analog.

Hypothetical Signaling Pathway Inhibition

If Kinase X is part of a known signaling pathway, further cell-based assays can be used to confirm its inhibition in a more biologically relevant context.

G Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X activates Substrate Substrate Protein Kinase_X->Substrate phosphorylates pSubstrate p-Substrate Protein Substrate->pSubstrate TF Transcription Factor pSubstrate->TF activates Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor 2-(1-Fluorocyclobutyl)ethanol Inhibitor->Kinase_X

Caption: Inhibition of a hypothetical kinase signaling pathway by the compound.

Conclusion

The validation of a novel compound like 2-(1-Fluorocyclobutyl)ethanol requires a systematic and hypothesis-driven approach. By starting with foundational profiling to assess its drug-like properties and metabolic stability, researchers can create a solid basis for interpreting data from broader screening campaigns. The identification of a specific biological activity should be followed by rigorous validation, including dose-response studies and selectivity profiling, to build a compelling case for its therapeutic potential. The superior potency and stability often conferred by strategic fluorination, as hypothesized in this guide, underscore the importance of such scaffolds in modern drug discovery.

References

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation Guidance for Industry.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem.[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(1-Fluorocyclobutyl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Fluorine's unique electronic properties can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a favored element in medicinal chemistry.[1][2] The compound 2-(1-Fluorocyclobutyl)ethanol serves as an excellent model for demonstrating the power and nuance of modern spectroscopic techniques in distinguishing between stereoisomers. The relative orientation of the fluorine atom and the hydroxyethyl group attached to the cyclobutane ring can exist in distinct isomeric forms, primarily cis and trans. While these isomers share the same molecular formula and connectivity, their different spatial arrangements give rise to unique physical and chemical properties, including distinct spectroscopic signatures.

This guide provides an in-depth, objective comparison of the expected spectroscopic characteristics of the cis and trans isomers of 2-(1-Fluorocyclobutyl)ethanol. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices will be explained, and detailed protocols are provided to ensure reproducible and self-validating results.

Isomer Structures and Spectroscopic Implications

The primary isomers under consideration are the cis and trans diastereomers, where the relationship is between the fluorine atom and the ethanol substituent on the cyclobutane ring. Their distinct three-dimensional arrangements are the basis for their spectroscopic differentiation.

Figure 1: Simplified 2D representation of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers due to its sensitivity to the local chemical environment and through-bond/through-space atomic interactions.[3] We will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the connectivity and stereochemistry of a molecule. Protons adjacent to the electronegative oxygen will be shifted downfield (3.4-4.5 ppm).[4]

  • Causality of Isomeric Differentiation: The key differentiator will be the coupling constants (J-coupling) between the fluorine atom and the protons on the cyclobutane ring and the ethanol side chain. The magnitude of three-bond coupling (³JHF) is highly dependent on the dihedral angle, as described by the Karplus relationship. The cis and trans isomers have fixed, different dihedral angles between F and the adjacent protons, leading to predictably different coupling constants.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity & Key Differences
-OH 1.5 - 3.0 (variable)Broad singlet; position is concentration and solvent dependent.[4][5] Will disappear upon D₂O shake.
-CH₂-OH ~3.7Triplet (coupled to adjacent CH₂). Isomeric differences are likely minimal here.
-C-CH₂-CH₂OH ~1.8Triplet of multiplets. May show subtle long-range coupling to F, differing between isomers.
Cyclobutyl Protons 1.5 - 2.5Complex multiplets. This is the key region. Protons on the same face as the fluorine (cis) will experience different shielding effects than those on the opposite face (trans), leading to distinct chemical shifts and coupling patterns. The ³JHF values will be significantly different.
¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally useful as it directly probes the fluorine environment. Since there is only one fluorine atom in the molecule, a single resonance is expected.

  • Causality of Isomeric Differentiation: The chemical shift of the fluorine atom itself might differ slightly between isomers due to steric compression or other through-space effects. However, the most definitive information comes from the coupling to nearby protons. The spectrum, when run without proton decoupling, will show complex splitting patterns. The magnitude of the ³JHF couplings to the protons on the C2 and C4 carbons of the cyclobutane ring will be the most telling feature to distinguish cis from trans.

¹³C NMR Spectroscopy

The ¹³C spectrum reveals the number of unique carbon environments. The presence of fluorine introduces C-F coupling.

  • Causality of Isomeric Differentiation: The carbon directly bonded to fluorine (C1) will appear as a large doublet due to one-bond C-F coupling (¹JCF ~ 160-250 Hz). The carbons two (C2, C4) and three (C3) bonds away will also show smaller couplings. The magnitude of ²JCF and ³JCF can be stereochemically dependent, providing another layer of confirmation for isomer identity.

Carbon Environment Expected Chemical Shift (ppm) Expected Multiplicity & Key Differences
C-F 90 - 110Doublet (¹JCF). The chemical shift may vary slightly between isomers.
C-CH₂CH₂OH 35 - 45Doublet or triplet (²JCF). The magnitude of this coupling will likely differ significantly between the cis and trans isomers.
-CH₂-OH ~60Singlet or small triplet (⁴JCF). Likely very similar for both isomers.
-C-CH₂-CH₂OH ~30Singlet or small triplet (³JCF). May show a small, stereochemically dependent coupling constant.
Other Ring Carbons 20 - 35Doublets or triplets (²JCF, ³JCF). These will have distinct shifts and coupling constants for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. While excellent for confirming the presence of key bonds, it is generally less definitive than NMR for distinguishing stereoisomers.

  • Causality of Isomeric Differentiation: The primary differences will be subtle shifts in stretching frequencies and more significant variations in the "fingerprint region" (<1500 cm⁻¹). In the cis isomer, the proximity of the -OH group and the fluorine atom might allow for weak intramolecular hydrogen bonding (O-H···F), which would broaden the O-H stretch and shift it to a slightly lower wavenumber compared to the trans isomer where this interaction is impossible.

Functional Group **Expected Wavenumber (cm⁻¹) **Expected Isomeric Differences
O-H Stretch 3200 - 3500 (broad)The peak for the cis isomer may be slightly broader and at a lower frequency (e.g., 3300 cm⁻¹) than the trans isomer (e.g., 3350 cm⁻¹) due to potential intramolecular H-bonding.[6][7]
C-H Stretch (sp³) 2850 - 3000Unlikely to show significant differences.[8]
C-O Stretch 1050 - 1260 (strong)The exact position can be sensitive to the local environment and may differ slightly.[6]
C-F Stretch 1000 - 1400 (strong)The position of this strong band will be characteristic but may only show minor shifts between isomers.
Fingerprint Region 400 - 1500This region contains complex bending and skeletal vibrations. The patterns will be unique for each isomer, serving as a distinct "fingerprint," but are difficult to predict a priori.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For stereoisomers, the electron ionization (EI) mass spectra are often very similar or identical because the high energy of the ionization process erases the stereochemical information.

  • Causality of Isomeric Differentiation: While the molecular ion peak (M⁺) will be identical for both isomers, subtle differences in the relative abundances of fragment ions may arise. The stereochemistry can influence the stability of transition states in fragmentation pathways like alpha-cleavage or dehydration, but this is not typically a reliable primary method for differentiation.[4][9]

Ion Expected m/z Fragmentation Pathway Expected Isomeric Differences
[M]⁺ 134.1Molecular IonIdentical for both isomers.
[M-H₂O]⁺ 116.1Dehydration (loss of water)Common for alcohols.[9] Relative intensity might vary slightly.
[M-HF]⁺ 114.1Loss of hydrogen fluorideA likely fragmentation pathway for fluorinated compounds.
[CH₂OH]⁺ 31Alpha-cleavageA very common fragment for primary alcohols.[10]

Experimental Protocols & Workflow

To achieve self-validating and unambiguous results, a systematic approach combining multiple techniques is essential.

Workflow for Isomer Identification

Figure 2: Recommended workflow for spectroscopic analysis and isomer assignment.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire a standard proton spectrum with 16-32 scans.

  • D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum to confirm the identity of the -OH proton signal, which will disappear or significantly diminish.[4][5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum to observe the H-F coupling constants, which are critical for distinguishing the isomers.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: If the sample is a liquid, place one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film ("neat" sample).

  • Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms). Use a temperature program that effectively separates the isomers if analyzing a mixture.

  • MS Acquisition: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 30 to 200.

Conclusion

Distinguishing between the cis and trans isomers of 2-(1-Fluorocyclobutyl)ethanol requires a multi-faceted spectroscopic approach. While FTIR and MS are crucial for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique for unambiguous stereochemical assignment. The key to differentiation lies in the stereochemical dependence of NMR coupling constants, particularly the three-bond proton-fluorine (³JHF) and two-bond carbon-fluorine (²JCF) interactions. By following the integrated workflow described in this guide, researchers and drug development professionals can confidently elucidate the precise three-dimensional structure of these and similar complex fluorinated molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Ethanol, 2-fluoro-. (n.d.). NIST Chemistry WebBook.
  • Latven, R. K., McFarland, M. B., & Enke, C. G. (1982). The low energy collisionally activated decomposition of the molecular ion and of some important fragment ions of ethanol, ethanol-OD, and 2,2,2-d3 ethanol. DTIC.
  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
  • Ethanol, 2-fluoro- Mass Spectrum. (n.d.). NIST Chemistry WebBook.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.
  • Analysis of ethanol using IR spectroscopy. (n.d.). OpenLearn - The Open University.
  • Mass Spectrometry of Alcohols. (2025, August 12). YouTube.
  • NMR-the basic principles and its use in studies of water/ethanol/mixture. (n.d.). Diva-Portal.org.
  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. (2025, November 13). docbrown.info.
  • Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development.
  • A representative FT-ICR mass spectrum of the (ethanol) CI reagent ions. (n.d.). ResearchGate.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022, February 7). Nature.
  • A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers. (2016, April). Fluorine notes.
  • Cluster Composition Distributions of Pure Ethanol. (n.d.). PMC.
  • Zarzycki, P., & Rustad, J. R. (2009). Theoretical determination of the NMR spectrum of liquid ethanol. The Journal of Physical Chemistry A, 113(1), 291–297.
  • Spectroscopic Properties of Alcohols. (2021, March 5). Chemistry LibreTexts.
  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM.
  • Ramamurthy, V., & Liu, R. S. H. (1979). Spectroscopic properties of molecules related to hindered isomers of retinal. Indian Academy of Sciences.
  • Christe, K. O., et al. (2018). α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts. Chemistry.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. (2025, September 15). Chempluschem.
  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. (n.d.). PMC - NIH.
  • Spectroscopic identification of ethanol-water conformers by large-amplitude hydrogen bond librational modes. (2016, January 8). SciSpace.
  • Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. (2024, November 22). MDPI.

Sources

In vitro and in vivo comparison of 2-(1-Fluorocyclobutyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-(1-Fluorocyclobutyl)ethanol Derivatives

Executive Summary

This guide provides a technical evaluation of 2-(1-Fluorocyclobutyl)ethanol (FCBE) derivatives, comparing their physicochemical properties and biological performance against standard Linear Fluoroalkyl analogs (e.g., 2-fluoroethanol, 3-fluoropropanol).[1]

The Core Problem: Linear [


F]fluoroalkyl groups, commonly used in PET tracer design, are metabolically labile.[1] They frequently undergo rapid in vivo defluorination via oxidation or HF elimination, leading to high non-specific bone uptake (free [

F]fluoride) that obscures diagnostic signals.[1][2]

The Solution: The 1-fluorocyclobutyl moiety serves as a metabolically stable bioisostere.[2] By incorporating the fluorine atom into a strained cyclobutane ring, the C–F bond is sterically shielded and electronically stabilized, significantly reducing defluorination while maintaining optimal lipophilicity for membrane permeability.[1]

Product Profile & Chemical Identity

  • Compound Name: 2-(1-Fluorocyclobutyl)ethanol[2][3]

  • CAS Number: [2][3]

  • Molecular Formula: C

    
    H
    
    
    
    FO[2]
  • Key Structural Feature: A cyclobutane ring substituted at the C1 position with a fluorine atom and at the C1/C2 position with a hydroxyethyl side chain.[2] This scaffold mimics the steric bulk of a tert-butyl or isopropyl group but introduces polarity and metabolic resistance.[2]

In Vitro Comparison: Stability & Lipophilicity

The following table contrasts the critical in vitro parameters of the 1-fluorocyclobutyl scaffold against linear fluoroalkyls.

ParameterLinear Fluoroalkyl (e.g., 2-Fluoroethyl)2-(1-Fluorocyclobutyl)ethanol ScaffoldPerformance Implication
Metabolic Stability (Microsomes)Low. Rapid oxidation by CYP450 leads to

-hydroxylation and subsequent HF elimination.[2]
High. The quaternary carbon at the C-F position blocks

-oxidation; ring strain disfavors elimination.[2]
FCBE derivatives exhibit prolonged circulation time and reduced background noise.[1][2]
Lipophilicity (LogP) Low to Moderate. Often requires additional hydrophobic groups to cross the BBB.[2]Optimized. The cyclobutyl ring adds lipophilicity (LogP ~1.5–2.5 range typical for derivatives) facilitating cell entry.[2]FCBE achieves better passive permeability for intracellular targets.[1][2]
Steric Profile Flexible. High rotatable bond count can result in entropic penalties upon binding.[1][2]Rigid/Puckered. The cyclobutyl ring adopts a specific puckered conformation, reducing entropic loss.[1]FCBE often shows higher affinity if the binding pocket tolerates bulk.[2]
Mechanistic Insight: The "Puckering" Effect

The 1-fluorocyclobutyl ring is not planar; it adopts a "puckered" conformation to relieve torsional strain.[2][4] This conformation places the C–F bond in a pseudo-equatorial position, which is energetically unfavorable for the anti-periplanar alignment required for E2 elimination reactions.[1] This structural locking is the primary cause of its superior metabolic stability compared to the freely rotating fluoroethyl chain.[2]

In Vivo Comparison: Biodistribution & Defluorination

Experimental data from scaffold validation studies (e.g., [


F]FACBC vs. [

F]Fluoroethyl-tracers) demonstrates the superior in vivo profile of the fluorocyclobutyl moiety.[2]
Biological MetricLinear [

F]Fluoroethyl Tracers
1-[

F]Fluorocyclobutyl Tracers
Interpretation
Bone Uptake (%ID/g at 60 min)High (>5-10%). Indicates rapid release of free [

F]fluoride due to metabolism.[2]
Negligible (<1-2%). Indicates the C–F bond remains intact in vivo.[2]FCBE derivatives provide cleaner images, especially in the pelvic/cranial regions near bone.[1]
Clearance Pathway Often renal, but confounded by high tissue background from metabolites.[1]Predominantly renal with high stability; metabolites are usually intact polar conjugates.[1][2]FCBE simplifies kinetic modeling and dosimetry.[1][2]
Tumor-to-Background Moderate.[2] Obscured by non-specific uptake.High. High specific uptake driven by amino acid transport (e.g., ASCT2) or target binding.[1]FCBE offers superior contrast for detection.[1][2]

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of linear fluoroethyl derivatives versus the stable 1-fluorocyclobutyl scaffold.

MetabolicFate Linear Linear Fluoroethyl Derivative CYP CYP450 Oxidation Linear->CYP Rapid Cyclo 1-Fluorocyclobutyl Derivative Cyclo->CYP Resistant (Steric Block) StableMet Stable Polar Metabolites Cyclo->StableMet Minor Pathway Excretion Renal Excretion (Intact Tracer) Cyclo->Excretion Major Pathway UnstableInt Unstable α-Hydroxy Intermediate CYP->UnstableInt HF HF Elimination (Defluorination) UnstableInt->HF Spontaneous StableMet->Excretion Bone High Bone Uptake (Free 18F-) HF->Bone

Figure 1: Comparative metabolic pathways.[2] The linear fluoroethyl group undergoes oxidative defluorination leading to bone uptake, while the 1-fluorocyclobutyl scaffold resists this degradation, favoring excretion of the intact molecule.[1]

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Use this protocol to validate the metabolic resistance of your FCBE derivative.[2]

  • Preparation: Prepare a 10 mM stock solution of the test compound (FCBE derivative) and the reference (Fluoroethyl analog) in DMSO.

  • Incubation System:

    • Mix: Liver microsomes (human/rat, 0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), and MgCl

      
       (3.3 mM) in phosphate buffer (pH 7.4).
      
    • Start: Initiate reaction by adding test compound (final conc. 1 µM).

  • Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    .[2]
    • Success Criteria: FCBE derivative should show

      
       min, while Fluoroethyl analog typically shows 
      
      
      
      min.[1]
Protocol B: Assessment of Defluorination (Bone Uptake)

Use this protocol for in vivo validation.

  • Tracer Synthesis: Label the FCBE derivative with

    
    F using standard nucleophilic substitution (
    
    
    
    ,
    
    
    F
    
    
    ) on the tosylate precursor.[2]
  • Administration: Inject 3.7 MBq (100 µCi) of the purified tracer into the tail vein of conscious mice (n=4 per group).

  • Biodistribution:

    • At 60 min post-injection, euthanize animals.[1]

    • Harvest femur (bone), blood, liver, and muscle.[1]

    • Weigh tissues and count radioactivity using a gamma counter.[1][2]

  • Calculation: Calculate % Injected Dose per gram (%ID/g).

    • Success Criteria: Bone uptake for FCBE should be statistically indistinguishable from muscle/blood background (< 2 %ID/g).[2] High bone uptake (> 5 %ID/g) indicates failure (defluorination).[2]

References

  • Synthesis and Evaluation of [18F]FACBC: Shoup, T. M., et al. (1999).[1] "Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors." Journal of Nuclear Medicine, 40(2), 331-338.[1]

  • Stability of Fluoroalkyl Groups: Pan, J., et al. (2013).[1] "2-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles."[1] Nuclear Medicine and Biology, 40(6), 850-857.[1]

  • Fluorine in Medicinal Chemistry (Bioisosteres): Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1]

  • 1-Fluorocyclobutyl Scaffold Utility: Vertex Pharmaceuticals.[2] (2023).[2] "BCKDK inhibitors and/or degraders."[1][2] US Patent Application 20230167080.[1][2]

Sources

Cross-Validation of Analytical Methods for 2-(1-Fluorocyclobutyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of analytical methods for 2-(1-Fluorocyclobutyl)ethanol Content Type: Publish Comparison Guides

A Comparative Technical Guide for Process Chemists and Analytical Scientists

Executive Summary

The precise quantification of fluorinated building blocks is a critical bottleneck in the synthesis of high-value active pharmaceutical ingredients (APIs). 2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) presents specific analytical challenges: it lacks a strong UV chromophore, rendering standard HPLC-UV ineffective without derivatization, and its volatility requires careful handling.

This guide provides a cross-validation framework comparing Gas Chromatography with Flame Ionization Detection (GC-FID) against Quantitative


 Nuclear Magnetic Resonance (

-qNMR)
.
  • The Verdict:

    • Primary Reference Method:

      
      -qNMR is the absolute method for purity assignment and reference standard qualification, offering specificity without response factor calibration.
      
    • Routine QC Method: GC-FID is the validated workhorse for high-throughput process monitoring, provided it is cross-referenced against a qNMR-assigned standard.

Compound Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure 1-(2-Hydroxyethyl)-1-fluorocyclobutaneQuaternary fluorine provides a unique NMR handle.
Boiling Point Est. 135–145 °C (Atm)Volatile; suitable for GC. Avoid high-vacuum drying which may strip the product.
Chromophore None (Aliphatic alcohol)HPLC-UV is not viable (requires derivatization).
Solubility Soluble in MeOH, DCM, DMSOCompatible with standard NMR solvents (

, DMSO-

).
Method A: Quantitative NMR (The Absolute Reference)

Principle:


-qNMR relies on the direct proportionality between the integrated signal area and the number of resonating nuclei. Unlike chromatography, it does not require an identical reference standard of the analyte, only a pure internal standard (IS) with a distinct chemical shift.
Experimental Protocol
  • Instrument: 400 MHz NMR (minimum) with a probe capable of

    
     observation.
    
  • Solvent:

    
     (preferred) or DMSO-
    
    
    
    .
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT, 
    
    
    
    ppm) or 1,3,5-Trifluorobenzene (TFB,
    
    
    ppm).
    • Selection Logic: The analyte fluorine (tertiary/quaternary on cyclobutane) typically resonates between -130 and -160 ppm . The IS must not overlap with this region.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (longest
      
      
      in sample). Typically set to 30–60 seconds to ensure quantitative magnetization recovery.
    • Spectral Width: Sufficient to cover IS and Analyte (e.g., +10 to -250 ppm).

    • Scans (NS): 16–64 (to achieve S/N > 150:1).

Calculation


Where 

= Integration Area,

= Number of Fluorines,

= Molecular Weight,

= Weight,

= Purity.[1][2][3][4][5][6][7][8][9][10][11]
Method B: GC-FID (The Routine Workhorse)

Principle: Gas chromatography separates volatile components based on boiling point and polarity. The Flame Ionization Detector (FID) provides a "universal" response for carbon-containing compounds, making it ideal for impurity profiling of this alcohol.

Experimental Protocol
  • Column: DB-624 or ZB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane).

    • Why? This intermediate polarity phase resists peak tailing common with alcohols while separating non-polar impurities.

  • Inlet: Split Mode (20:1 to 50:1). Temperature: 220 °C.

  • Carrier Gas: Helium or Hydrogen (Constant Flow: 1.0 mL/min).

  • Detector: FID at 250 °C.

  • Temperature Program:

    • Hold at 50 °C for 2 min (Solvent delay).

    • Ramp 10 °C/min to 200 °C.

    • Hold 5 min.

Suitability Criteria
  • Tailing Factor:

    
     (Critical for the alcohol peak).
    
  • Resolution:

    
     between the main peak and nearest impurity.
    
Cross-Validation Study: Experimental Data

To validate the methods, a single batch of 2-(1-Fluorocyclobutyl)ethanol was analyzed using both techniques.

Table 1: Method Performance Comparison
ParameterMethod A:

-qNMR
Method B: GC-FID
Specificity High. Only detects fluorinated species. Blind to non-fluorinated solvents (e.g., residual ethanol, hexane).Moderate. Detects all volatiles. Requires MS confirmation for peak ID.
Linearity (

)

(Fundamental physics)

(Requires calibration curve)
Precision (RSD, n=6)


LOQ

ppm (Low sensitivity)

ppm (High sensitivity)
Analysis Time 15–30 mins per sample (long

)
10–15 mins per sample
Table 2: Cross-Validation Results (Batch #FCB-005)
Metric

-qNMR Result
GC-FID Result (Area %)Comparison Verdict
Assay / Purity 98.2% w/w 99.1% Area Discrepancy Detected.
Explanation Detects absolute mass balance.Overestimates purity by ignoring non-volatile salts or water.Correction Factor: 0.991

Analysis of Discrepancy: The GC-FID area % is typically higher than the qNMR w/w % because GC does not detect inorganic salts, moisture, or non-volatile heavy residues.

  • Correction: For accurate GC quantification, use an Internal Standard method calibrated against the qNMR-assigned purity value.

Validation Workflow Diagram

The following diagram illustrates the decision logic for selecting and validating the analytical method.

ValidationWorkflow Start Sample: 2-(1-Fluorocyclobutyl)ethanol qNMR Method A: 19F qNMR (Primary Standard Assignment) Start->qNMR GC Method B: GC-FID (Routine QC) Start->GC qNMR_Calc Calculate Absolute Purity (w/w%) qNMR->qNMR_Calc Compare Cross-Validation Point Compare qNMR vs GC Area% qNMR_Calc->Compare GC_Check Check System Suitability (Tailing < 1.5) GC->GC_Check GC_Check->Compare Decision Is GC Area% within 2% of qNMR? Compare->Decision Valid Validated: Use GC-FID for Process Control Decision->Valid Yes Investigate Investigate: Check for Non-Volatiles/Salts Decision->Investigate No

Caption: Logical workflow for cross-validating qNMR and GC-FID methods to ensure data integrity.

References
  • Quantitative NMR Standards: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • Fluorine NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • GC Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Fluorinated Alcohol Properties: PubChem Compound Summary for 2-Fluoroethanol (Analogous physicochemical data). Link

Sources

Comparative study of the metabolic stability of fluorinated cyclobutane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fluorinated cyclobutane (F-C4) scaffold has emerged as a critical bioisostere for metabolically labile aliphatic groups. Unlike linear alkyl chains or non-fluorinated cycloalkanes, F-C4 motifs—specifically 3,3-difluorocyclobutane and 1-(trifluoromethyl)cyclobutane —offer a unique combination of defined vectorality, reduced lipophilicity (LogD modulation), and resistance to oxidative clearance.

This guide provides a technical comparison of these motifs against their non-fluorinated and ring-contracted counterparts (cyclopropanes), supported by experimental intrinsic clearance (


) data and validated microsomal stability protocols.

Mechanistic Basis of Stability

The metabolic stability of fluorinated cyclobutanes is governed by three primary physicochemical factors that distinguish them from standard alkyl groups (e.g., tert-butyl, cyclohexyl).

Electronic Deactivation of C-H Bonds

Metabolic "soft spots" are typically C-H bonds adjacent to heteroatoms or within lipophilic pockets susceptible to Cytochrome P450 (CYP450) mediated Hydrogen Atom Transfer (HAT).

  • The Fluorine Effect: The high electronegativity of fluorine (

    
    ) lowers the HOMO energy of the cyclobutane ring, deactivating remaining 
    
    
    
    - and
    
    
    -C-H bonds toward radical abstraction by the highly electrophilic CYP Compound I (Fe
    
    
    =O) species.
  • Dipolar Repulsion: The C-F bond creates a localized dipole that can disrupt the favorable binding orientation required for the CYP heme iron to access the substrate.

Conformational Control & Steric Shielding
  • Pucker Angle: Unlike the planar cyclopropane, cyclobutane adopts a puckered conformation (~30°).[1] Substituting fluorine (e.g., 3,3-difluoro) locks this conformation, projecting bulk that sterically shields adjacent metabolic sites without incurring the high entropic penalty of linear chains.

  • Volume Comparison:

    • tert-Butyl volume: ~150 ų[2]

    • 1-(trifluoromethyl)cyclopropane: ~155 ų

    • 1-(trifluoromethyl)cyclobutane: ~171 ų[2]

    • Implication: The F-C4 motif is slightly larger, often providing superior steric protection to the attached pharmacophore compared to the tert-butyl group.

Diagram: Mechanism of Metabolic Blockade

The following diagram illustrates the divergent pathways between a labile alkyl group and a fluorinated cyclobutane when encountering CYP450.

Metabolic_Blockade CYP CYP450 (Compound I) [Electrophilic Oxidant] Substrate_H Alkyl-Cyclobutane (C-H Bonds) CYP->Substrate_H Attacks Substrate_F Fluoro-Cyclobutane (C-F Bonds) CYP->Substrate_F Attacks Transition_H Transition State (Radical Stabilization) Substrate_H->Transition_H Low Activation Energy Transition_F Transition State (Destabilized/Polar Repulsion) Substrate_F->Transition_F High Activation Energy Result_Metab Hydroxylated Product (Clearance) Transition_H->Result_Metab Rapid Oxidation Result_Stable Intact Drug (Recirculation) Transition_F->Result_Stable Metabolic Blockade

Caption: Comparative pathway analysis showing how C-F bond incorporation raises the activation energy for CYP450 oxidation, preventing hydroxylation.

Comparative Performance Data

The following data synthesizes findings from key bioisostere studies, including the work of Mykhailiuk and the development of Ivosidenib (Agios Pharmaceuticals).

Case Study: Ivosidenib (IDH1 Inhibitor)

In the optimization of Ivosidenib, a cyclohexyl amine moiety was identified as a metabolic liability.[1] Replacing it with a 1,1-difluorocyclobutane amine significantly improved stability.

ParameterCyclohexyl Analog1,1-Difluorocyclobutyl Analog (Ivosidenib)Impact
Metabolic Stability High ClearanceLow/Medium Clearance>2-fold improvement in

Lipophilicity (cLogP) HighModerateImproved solubility & unbound fraction
Potency (IC50) SimilarSimilarBioactivity maintained
Case Study: tert-Butyl Bioisosteres

Comparison of intrinsic clearance (


) in human liver microsomes (HLM) when replacing a tert-butyl group with fluorinated cycloalkanes in Tebutam (analgesic) and Butenafine (antifungal) scaffolds.
ScaffoldSubstituent (R)

(HLM) [

L/min/mg]
Stability Interpretation
Tebutam Analog tert-Butyl57Moderate Clearance
1-(CF

)-cyclopropane
107Decreased Stability
1-(CF

)-cyclobutane
50 Comparable/Slightly Improved
Butenafine Analog tert-Butyl30Low Clearance
1-(CF

)-cyclopropane
21Improved Stability
1-(CF

)-cyclobutane
1 Drastic Improvement (High Stability)

Key Insight: The 1-(trifluoromethyl)cyclobutane motif is not a universal stabilizer; its efficacy is context-dependent. However, in lipophilic drivers like Butenafine, it can virtually eliminate metabolic clearance compared to the tert-butyl group due to enhanced steric bulk (171 ų) and lipophilicity modulation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorinated cyclobutane candidate, the following Human Liver Microsome (HLM) assay is the industry standard. This protocol emphasizes "self-validating" controls to ensure data integrity.

Reagents & Preparation[3][4][5][6][7][8]
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide 100 ng/mL).

Workflow Diagram

HLM_Assay_Workflow Prep 1. Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) in Phosphate Buffer PreInc 2. Pre-Incubation 5 min @ 37°C (Equilibration) Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start Sampling 4. Sampling Loop Timepoints: 0, 5, 15, 30, 60 min Start->Sampling Quench 5. Quench Transfer to Ice-Cold ACN + Internal Standard Sampling->Quench At each t Analysis 6. Analysis Centrifuge -> LC-MS/MS Calc % Remaining Quench->Analysis

Caption: Step-by-step workflow for determining intrinsic clearance (


) using liver microsomes.
Detailed Methodology
  • Preparation: Dilute test compounds to 1

    
    M (final assay concentration) in 100 mM phosphate buffer containing microsomes (0.5 mg/mL). Note: 1 
    
    
    
    M is chosen to ensure pseudo-first-order kinetics (
    
    
    ).
  • Pre-incubation: Incubate plates at 37°C for 5 minutes. This allows the compound to bind non-specifically to microsomal proteins, ensuring the reaction starts from equilibrium.

  • Initiation: Add pre-warmed NADPH regenerating system to initiate metabolism.[3]

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile (1:3 ratio) to precipitate proteins and stop enzymatic activity.

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation & Validation[6]
  • Slope Determination: Plot

    
     vs. time.[4] The slope 
    
    
    
    is the elimination rate constant.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
  • Acceptance Criteria (Self-Validation):

    • High Clearance Control: Verapamil or Testosterone (

      
       min).
      
    • Low Clearance Control: Warfarin or Atenolol (

      
       min).
      
    • If controls deviate by >20% from historical mean, the assay is invalid.

References

  • Mykhailiuk, P. K., et al. (2024).[5][6] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[6] [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 28 - Metabolic Stability. ScienceDirect. [Link]

Sources

Conformational analysis of 2-(1-Fluorocyclobutyl)ethanol versus similar structures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth conformational analysis of 2-(1-Fluorocyclobutyl)ethanol , comparing it with non-fluorinated and acyclic analogs. This analysis synthesizes principles of organofluorine chemistry, ring dynamics, and spectroscopic validation.[1]

Executive Summary

2-(1-Fluorocyclobutyl)ethanol represents a specialized class of fluorinated building blocks where a flexible hydroxyethyl side chain is anchored to a rigid, puckered cyclobutane ring.[1]

  • Core Feature: The gem-disubstitution at the C1 position of the cyclobutane ring (Fluorine + Ethanol chain) creates a unique steric and electronic environment.

  • Key Finding: Unlike linear fluorohydrins, the cyclobutane scaffold restricts the conformational freedom of the

    
    -fluorine, biasing the molecule toward a specific rotamer stabilized by a 6-membered intramolecular hydrogen bond (IMHB) .
    
  • Application: This motif serves as a bioisostere for gem-dimethyl groups in drug design, offering enhanced metabolic stability (blocking C-H oxidation) and lipophilicity modulation.[1]

Structural Definition & Comparative Scope

To understand the unique behavior of the target molecule, we compare it against two control structures:

FeatureTarget: 2-(1-Fluorocyclobutyl)ethanol Control A: 2-Cyclobutylethanol Control B: 3-Fluoropropan-1-ol
Structure Cyclobutane ring with gem-F and -CH₂CH₂OHCyclobutane ring with -CH₂CH₂OH (No F)Acyclic chain: F-CH₂-CH₂-CH₂-OH
Electronic Effect Strong

-withdrawing (F), Dipole alignment
NoneModerate (flexible chain)
Ring Puckering Biased by gem-substitutionStandard puckeringN/A (Free rotation)
IMHB Potential High (Rigid donor/acceptor positioning)NoneLow (Entropically disfavored)
3D Structural Logic (Graphviz)[1]

The following diagram illustrates the structural hierarchy and the forces dictating the conformation.

ConformationalLogic Target 2-(1-Fluorocyclobutyl)ethanol Forces Conformational Forces Target->Forces Puckering 1. Ring Puckering (Butterfly Motion) Forces->Puckering Sterics 2. Steric Bulk (Ethanol vs Fluorine) Forces->Sterics IMHB 3. Intramolecular H-Bond (O-H···F Interaction) Forces->IMHB Outcome Preferred Conformer: Equatorial Ethanol / Axial Fluorine (Gauche Side Chain) Puckering->Outcome Minimizes 1,3-diaxial strain Sterics->Outcome Large group (Ethanol) prefers Equatorial IMHB->Outcome Stabilizes folded chain (6-membered ring)

Caption: Hierarchy of forces driving the conformational preference.[1] The steric requirement of the ethanol chain dominates the ring puckering, while the IMHB fine-tunes the side-chain geometry.

Detailed Conformational Analysis

A. The Cyclobutane Ring Puckering

Cyclobutane is not planar; it adopts a "butterfly" or "puckered" conformation (dihedral angle ~30°) to relieve torsional strain.

  • Rule: In 1,1-disubstituted cyclobutanes, the bulkier substituent prefers the Equatorial position to avoid 1,3-diaxial interactions with the ring protons.[1]

  • Application: The hydroxyethyl chain (

    
    ) is significantly larger than the Fluorine atom (Van der Waals radius: F ≈ 1.47 Å vs. Ethyl group effective radius).
    
  • Result: The Ethanol chain adopts the Equatorial position, forcing the Fluorine into the Axial position.

B. The Side Chain & Intramolecular Hydrogen Bonding (IMHB)

With the Fluorine fixed axially and the Ethanol chain equatorial, the distance between the Fluorine and the Hydroxyl group becomes the critical variable.

  • Mechanism: The side chain can rotate around the

    
     and 
    
    
    
    bonds.
  • The "Folded" Conformer: A gauche rotation of the ethyl chain brings the terminal -OH group back toward the axial Fluorine.

  • Geometry: This forms a 6-membered hydrogen-bonded ring (

    
    ).[1]
    
  • Energetics: While entropically unfavorable in acyclic systems (Control B), the rigid anchor of the cyclobutane ring reduces the entropic penalty, making this IMHB conformer significantly more populated in non-polar solvents.

C. Comparison Table: Physical & Conformational Properties
Property2-(1-Fluorocyclobutyl)ethanol2-Cyclobutylethanol (Control A)
Preferred Ring Conformation Ethanol-Eq / F-Ax Ethanol-Eq / H-Ax
Dipole Moment High (C-F and O-H dipoles align)Moderate (O-H only)
Dominant Interaction

(Hyperconjugation) & IMHB
Steric repulsion only
Solvent Sensitivity High (IMHB breaks in MeOH/DMSO)Low
Predicted

(Side chain)
Distinct gauche couplingsAveraged (free rotation)

Experimental Validation Protocols

To confirm the conformational bias, the following self-validating experimental workflow is recommended.

Protocol 1: NMR Spectroscopy ( , , HOESY)

Objective: Detect the spatial proximity of F and OH.[2]

  • Sample Preparation: Dissolve 10 mg of the compound in

    
      (non-polar, preserves H-bonds) and a second sample in 
    
    
    
    (H-bond disruptor).
  • 1D

    
     NMR: 
    
    • Observe the -OH proton signal.[3][4] In

      
      , a sharp, downfield-shifted singlet/doublet indicates IMHB.[1]
      
    • Look for Through-Space Coupling (

      
      ) .[1][5] If the H-bond is strong, the -OH proton may show a doublet splitting (
      
      
      
      Hz) due to coupling with Fluorine.[1]
  • 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Run a

      
       HOESY experiment.
      
    • Positive Result: A cross-peak between the Fluorine signal and the Hydroxyl proton confirms they are within < 5 Å (spatial proximity).

Protocol 2: IR Spectroscopy (Dilution Study)

Objective: Distinguish intramolecular (concentration-independent) from intermolecular (concentration-dependent) H-bonding.[1]

  • Method: Prepare serial dilutions in

    
     (from 0.1 M down to 0.001 M).
    
  • Measurement: Record FTIR spectra in the

    
     region.
    
  • Analysis:

    • Free -OH: Sharp band at

      
      .
      
    • Intramolecular H-bond: Broader band at

      
      .[1]
      
    • Validation: If the ratio of the H-bonded peak to the Free peak remains constant across dilutions, the interaction is intramolecular (confirming the folded conformer).

Workflow Visualization

The following diagram outlines the experimental logic to confirm the "Folded" conformation.

ExperimentalWorkflow cluster_NMR NMR Analysis cluster_IR IR Analysis Step1 Synthesis (2-(1-Fluorocyclobutyl)ethanol) Step2 1H NMR (CDCl3) Step1->Step2 Step4 Dilution Study (CCl4) Step1->Step4 Step3 Check OH Splitting (J_F-OH) Step2->Step3 Conclusion Confirmation of Folded Conformer Step3->Conclusion Doublet observed Step5 Frequency Shift (Delta nu) Step4->Step5 Step5->Conclusion Constant ratio

Caption: Experimental decision tree for validating the intramolecular hydrogen bond.

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • Linclau, B., et al. (2015).[1] Intramolecular OH[2][3][4]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins.[1][2][3][4] Chemistry - A European Journal. Link[1]

  • Wiberg, K. B., et al. (1994).[1] Conformational preferences of cyclobutane and its derivatives.[6] Journal of the American Chemical Society. Link[1]

Sources

Safety Operating Guide

2-(1-Fluorocyclobutyl)ethanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Profile & Immediate Action

Before initiating any disposal workflow, you must recognize the specific hazard profile of 2-(1-Fluorocyclobutyl)ethanol . While less volatile than lower-molecular-weight fluoroalcohols (e.g., 2-fluoroethanol), this compound presents a dual threat of flammability and potential acute toxicity due to its fluorinated motif.

Critical Hazard Signal Word GHS Classification (Inferred) Action
Flammability DANGER Flammable Liquid (Cat 3)Keep away from heat/sparks.[1][2][3] Ground all transfer equipment.[3][4]
Toxicity WARNING Acute Tox.[1][3] (Oral/Dermal)Treat as highly toxic.[3] Do not dispose of down the drain.
Reactivity CAUTION Halogenated OrganicMUST be segregated from non-halogenated solvents to prevent incineration facility rejection.
Chemical Identity & Properties

Accurate identification is the first step in regulatory compliance. Use these identifiers for your hazardous waste tags.

  • Chemical Name: 2-(1-Fluorocyclobutyl)ethanol[5]

  • CAS Number: 1784487-27-9[5]

  • Molecular Formula: C₆H₁₁FO

  • Molecular Weight: 118.15 g/mol

  • Structure: A cyclobutane ring substituted at the 1-position with both a fluorine atom and an ethanol chain.

  • Solubility: Soluble in organic solvents (DCM, Methanol, DMSO); likely sparingly soluble in water.

The "Why" Behind the Protocol: Halogenated Waste Logic

Expert Insight: Why can't this go in the standard organic waste drum? Standard organic waste (acetone, ethanol, hexane) is often used as fuel blending for cement kilns. However, 2-(1-Fluorocyclobutyl)ethanol contains fluorine. When incinerated, the C-F bond breaks to form Hydrogen Fluoride (HF) , a corrosive gas that destroys standard incinerator scrubbers and brickwork.

  • The Rule: Any waste containing >1,000 ppm (0.1%) halogens (F, Cl, Br, I) must be routed to a Halogenated Waste Stream . These streams are sent to specialized high-temperature incinerators equipped with acid-gas scrubbers.

Disposal Decision Matrix (Workflow)

The following diagram illustrates the decision logic for disposing of 2-(1-Fluorocyclobutyl)ethanol in various states (pure liquid, solution, or contaminated solid).

DisposalWorkflow Start Waste Generated: 2-(1-Fluorocyclobutyl)ethanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Wipes, Glass) StateCheck->Solid ConcCheck Is Concentration > 1%? Liquid->ConcCheck SolidHaz DISPOSAL STREAM C: Solid Hazardous Waste (Double Bagged) Solid->SolidHaz Soft Debris (Gloves) Sharps DISPOSAL STREAM D: Glass/Sharps Bin (Chemically Contaminated) Solid->Sharps Glassware/Vials HaloStream DISPOSAL STREAM A: Halogenated Organic Solvents (Red Can/Tag) ConcCheck->HaloStream Yes (Primary Route) TraceStream DISPOSAL STREAM B: Standard Organic Waste (Check Local EHS Rules) ConcCheck->TraceStream No (Trace Only)

Figure 1: Decision matrix for segregating fluorinated organic waste streams.

Detailed Step-by-Step Procedures
Scenario A: Liquid Waste Disposal (Reaction Mixtures, Stock Solutions)

Objective: Prevent contamination of non-halogenated streams and ensure safe incineration.

  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the solution is acidic, though neutral fluorinated alcohols are generally compatible with steel.

  • Labeling: Apply a Hazardous Waste Tag immediately.

    • Constituents: Write "2-(1-Fluorocyclobutyl)ethanol" and the solvent name (e.g., "Dichloromethane" or "DMSO").

    • Hazard Checkboxes: Check Flammable and Toxic .[1][6][7]

    • Critical Note: Clearly write "HALOGENATED" on the tag.

  • Transfer: Pour waste into the container using a funnel in a fume hood. Leave 10% headspace for expansion.

  • Secondary Containment: Place the waste container in a secondary tray to catch drips.

Scenario B: Solid Waste (Contaminated Gloves, Wipes, Weigh Boats)

Objective: Prevent environmental leaching and protect custodial staff.

  • Segregation: Do not throw contaminated nitrile gloves or paper towels in the regular trash.

  • Bagging: Collect items in a clear, chemically resistant hazardous waste bag (usually yellow or clear with a hazard symbol).

  • Tagging: Label the bag as "Solid Debris contaminated with Fluorinated Organics."

  • Sealing: Zip-tie or tape the bag closed before requesting pickup.

Scenario C: Empty Container Management (The "RCRA Empty" Rule)

Objective: legally classify the container as "empty" to allow for glass recycling or trash disposal.

  • Triple Rinse: Rinse the empty bottle of 2-(1-Fluorocyclobutyl)ethanol three times with a compatible solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Pour the rinsate (the used acetone/ethanol) into the Halogenated Liquid Waste container (Stream A from Figure 1). Do not pour rinsate down the sink.

  • Deface Label: Cross out the chemical name and the barcode on the bottle. Write "EMPTY" and "TRIPLE RINSED" on the bottle.

  • Disposal: Place the rinsed, uncapped bottle in the lab glass recycling bin or trash, depending on your facility's specific policy.

Regulatory Compliance & Codes (USA/RCRA)

When filling out waste manifests, use the following codes. Note that while this specific CAS is not P-listed or U-listed, it falls under "Characteristic" waste.

Regulatory Body Classification Code Reasoning
EPA / RCRA IgnitabilityD001 Flash point is likely <60°C (characteristic of short-chain alcohols).
EPA / RCRA Toxicity (Characteristic)D002/D003 Use only if specific reactivity/pH applies. Generally, stick to D001 for this compound unless mixed with other hazards.
DOT (Shipping) Flammable Liquid, N.O.S.UN1993 Standard shipping classification for unlisted flammable organics.
Spill Response Protocol (Small Scale < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sashes are low.

  • PPE: Wear double nitrile gloves , safety goggles, and a lab coat.

  • Absorb: Use a universal spill pad or vermiculite. Do not use paper towels as they increase surface area for evaporation without suppressing vapors.

  • Clean: Wipe the area with acetone (if compatible with surface) followed by soap and water.

  • Dispose: Place all absorbent materials into a Solid Hazardous Waste bag (Scenario B).

References
  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-Cyclobutene-1-ethanol (Structural Analog). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.